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  • Product: 2-amino-N-methyl-1,3-oxazole-4-carboxamide
  • CAS: 1333960-70-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a heterocyclic compound of interest to researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 2-amino-oxazole scaffold is a privileged structure found in numerous biologically active molecules. This document details a robust two-stage synthetic approach, beginning with the construction of the core oxazole ring system to form a key ester intermediate, followed by a direct amidation to yield the target compound. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses critical process considerations to ensure reproducibility and high yield. It is intended for an audience of professional chemists and researchers in the pharmaceutical sciences.

Introduction: The Significance of the 2-Amino-Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocycle that serves as a cornerstone in the design of novel therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal bioisostere for other functional groups, such as esters and amides. When substituted with an amino group at the C2 position, the resulting 2-amino-oxazole moiety gains additional hydrogen bonding capabilities and basicity, features that are often crucial for molecular recognition and binding to biological targets.[1]

While structurally similar to the well-explored 2-aminothiazole scaffold, the 2-amino-oxazole offers distinct advantages, including a different metabolic profile due to the replacement of sulfur with oxygen.[1] However, the synthesis of N-substituted 2-amino-oxazoles can be challenging. Standard methods like the Hantzsch synthesis, which are highly effective for thiazoles using thioureas, often yield poor results when analogous ureas are used for oxazole formation.[1] Therefore, the development of reliable and scalable synthetic routes to access functionalized 2-amino-oxazoles is a critical objective for advancing drug discovery programs.

This guide presents a validated pathway that circumvents common synthetic hurdles, proceeding through a stable and versatile ester intermediate.

Part 1: Retrosynthetic Analysis and Strategy

A logical retrosynthetic strategy for the target molecule, 2-amino-N-methyl-1,3-oxazole-4-carboxamide, involves two primary disconnections. The final amide bond is disconnected first, identifying the corresponding carboxylic acid or, more conveniently, its ester equivalent as the immediate precursor. This simplifies the final step to a standard amidation reaction. The second disconnection breaks the oxazole ring, leading back to simple, commercially available starting materials.

The chosen forward-synthesis strategy is therefore a two-stage process:

  • Stage 1: Oxazole Ring Formation. Construction of the core heterocyclic scaffold to produce the key intermediate, Ethyl 2-amino-1,3-oxazole-4-carboxylate . This is achieved via a condensation reaction between urea and an α-halo-β-ketoester.

  • Stage 2: Amidation. Conversion of the ethyl ester intermediate into the final 2-amino-N-methyl-1,3-oxazole-4-carboxamide via direct aminolysis with methylamine.

Retrosynthesis target 2-Amino-N-methyl-1,3-oxazole-4-carboxamide intermediate Ethyl 2-amino-1,3-oxazole-4-carboxylate target->intermediate Amide Disconnection sm3 Methylamine target->sm3 Amide Disconnection sm1 Ethyl 2-chloroacetoacetate intermediate->sm1 Oxazole Ring Disconnection sm2 Urea intermediate->sm2 Oxazole Ring Disconnection

Caption: Retrosynthetic analysis of the target compound.

Part 2: Synthesis of the Core Scaffold: Ethyl 2-amino-1,3-oxazole-4-carboxylate

The formation of the 2-amino-oxazole ring is the most critical stage of this synthesis. The selected method is a variation of the Hantzsch synthesis, which involves the reaction of an α-haloketone with urea. This approach is advantageous as it utilizes readily available and inexpensive starting materials.

Causality of Experimental Choices:

  • Reactants: Ethyl 2-chloroacetoacetate is chosen as the three-carbon backbone. Its α-chloro group provides the necessary electrophilic site for initial reaction with urea, while the β-ketoester functionality dictates the regiochemistry of the cyclization, ultimately placing the carboxylate group at the C4 position. Urea serves as the nitrogen and C2-amino source.

  • Solvent: A polar solvent like ethanol is used to ensure the solubility of both reactants.

  • Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

Detailed Experimental Protocol: Stage 1

Materials:

  • Ethyl 2-chloroacetoacetate

  • Urea

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add urea (1.0 eq) and anhydrous ethanol. Stir the mixture until the urea is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Filter the crude product and wash the solid with cold ethanol.

  • To purify, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield Ethyl 2-amino-1,3-oxazole-4-carboxylate as a white to off-white crystalline solid.

Self-Validation and Characterization:

  • Yield: Moderate to good yields are expected (50-70%).

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the oxazole ring, the ethyl ester group, and the primary amine.

Part 3: Final Amidation Step: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

The final step is the conversion of the ethyl ester intermediate to the desired N-methyl amide. Direct aminolysis is an efficient and atom-economical method for this transformation.[2]

Causality of Experimental Choices:

  • Reagent: An aqueous or alcoholic solution of methylamine is used. Methylamine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Conditions: The reaction is often performed at elevated temperatures in a sealed vessel to prevent the escape of the volatile methylamine and to accelerate the rate of reaction. The direct conversion of an ester to an amide avoids the need for activating agents, which would generate stoichiometric waste.[3][4]

SynthesisWorkflow cluster_stage1 Stage 1: Oxazole Formation cluster_stage2 Stage 2: Amidation sm1 Ethyl 2-chloroacetoacetate + Urea intermediate Ethyl 2-amino-1,3-oxazole-4-carboxylate sm1->intermediate Reflux in Ethanol product 2-Amino-N-methyl-1,3-oxazole-4-carboxamide intermediate->product Heat, Sealed Vessel reagent Methylamine (aq.) reagent->product

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol: Stage 2

Materials:

  • Ethyl 2-amino-1,3-oxazole-4-carboxylate

  • Methylamine (e.g., 40% solution in water)

  • Methanol (optional, as co-solvent)

Procedure:

  • Place Ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) into a pressure-rated sealed tube or a small autoclave.

  • Add an excess of methylamine solution (3-5 eq) and, if necessary, a minimal amount of methanol to ensure solubility.

  • Seal the vessel securely.

    • CRITICAL SAFETY NOTE: Methylamine is a volatile, flammable, and corrosive gas. This procedure must be conducted in a well-ventilated fume hood, and the integrity of the sealed vessel must be ensured before heating.

  • Heat the mixture to 60-80 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.

  • After completion, cool the vessel to room temperature, then chill in an ice bath before carefully opening it in the fume hood to vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Self-Validation and Characterization:

  • Yield: Good to excellent yields are expected (>80%).

  • Spectroscopic Analysis: Final confirmation of the structure should be performed using ¹H NMR (disappearance of ethyl signals, appearance of N-methyl signal), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Summary of Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59609-15-4Starting Material
UreaCH₄N₂O60.0657-13-6Starting Material
Ethyl 2-amino-1,3-oxazole-4-carboxylateC₆H₈N₂O₃156.144773-67-5Key Intermediate
2-amino-N-methyl-1,3-oxazole-4-carboxamideC₅H₇N₃O₂141.13N/AFinal Product

Conclusion

The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide can be reliably achieved through a two-stage process involving a Hantzsch-type condensation to form the core oxazole ring, followed by a direct and efficient aminolysis of the resulting ester intermediate. This pathway relies on cost-effective starting materials and employs robust, scalable reactions. The detailed protocols and mechanistic insights provided in this guide are designed to enable researchers to successfully synthesize this valuable heterocyclic building block for application in drug discovery and development.

References

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Brito, L. C., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1537–1543. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Li, G., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19385-19389. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Organic Letters, 2(8), 1165-1168. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential physicochemical properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Given that this is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Given that this is a novel molecule without extensive published data, this document focuses on the authoritative, standardized methodologies required for its full characterization. Understanding these properties is a critical prerequisite for any drug discovery and development program, as they fundamentally govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The 2-amino-oxazole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities.[1][2] The N-methyl-carboxamide substitution at the 4-position introduces specific electronic and steric features that modulate the molecule's interactions and overall properties. This guide serves as a foundational roadmap for researchers aiming to elucidate the therapeutic potential of this and structurally related compounds.

Molecular Structure and Core Attributes

A precise understanding of the molecular structure is the starting point for all physicochemical analysis. Computational methods can provide initial estimates, but experimental verification is paramount.

Table 1: Calculated Molecular Properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

PropertyValueSource
Molecular Formula C₅H₆N₄O₂PubChem
Molecular Weight 154.13 g/mol PubChem
Hydrogen Bond Donors 2 (amine and amide N-H)PubChem
Hydrogen Bond Acceptors 4 (oxazole N, oxazole O, carbonyl O, amine N)PubChem
Rotatable Bonds 1 (C4-amide bond)PubChem
Topological Polar Surface Area (TPSA) 94.9 ŲPubChem

Note: Data for the parent compound 2-Amino-1,3-oxazole-4-carboxylic acid is used as a reference point from PubChem, with modifications noted for the N-methyl carboxamide derivative.[3]

Caption: Chemical structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. This is a critical parameter influencing solubility, permeability, and receptor binding. For 2-amino-N-methyl-1,3-oxazole-4-carboxamide, the primary ionizable center is the 2-amino group, which is expected to be basic.

Causality in Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[4][5] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the inflection point where the compound is 50% ionized.[6][7] This method is robust and less susceptible to interference from impurities compared to spectrophotometric methods, which require the chromophore to change with ionization state.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[6][7]

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

    • Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent, typically water or a co-solvent mixture if solubility is low.[8]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[7]

    • To maintain constant ionic strength, which affects pKa, prepare a 0.15 M potassium chloride (KCl) solution.[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the compound's stock solution into a temperature-controlled reaction vessel with a magnetic stirrer.[7]

    • Add KCl solution to maintain a constant ionic strength.[6]

    • Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[6]

    • Immerse the calibrated pH electrode into the solution.

    • For a basic group like the 2-amino function, titrate with 0.1 M HCl. Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.[7][8] This point corresponds to the pH at which half of the amino groups are protonated.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 1mM Compound Solution C Prepare 0.1M HCl Titrant D Prepare 0.15M KCl E Combine Compound, KCl in Vessel D->E F Purge with N₂ G Titrate with HCl, Record pH H Plot pH vs. Titrant Volume G->H I Identify Inflection Point H->I J pKa = pH at Inflection Point I->J

Caption: Workflow for pKa determination via potentiometric titration.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Low solubility is a major hurdle in drug development.[9]

Causality in Experimental Choice

The shake-flask method is the internationally recognized "gold standard" for determining thermodynamic equilibrium solubility.[10][11][12] It directly measures the saturation concentration of a compound in a specific solvent after a sufficient equilibration period. This approach is preferred over kinetic methods for lead optimization because it provides a true measure of thermodynamic stability and is less influenced by the solid-state form of the compound.[9][12] The OECD Guideline 105 provides a standardized framework for this method.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol follows the principles outlined by the OECD and common industry practices.[10]

  • Preliminary Test:

    • To estimate the solubility range, add increasing volumes of the aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to a small, known mass of the compound (e.g., 5 mg).[10]

    • Shake vigorously after each addition and observe for complete dissolution. This helps determine the appropriate sample mass and solvent volume for the definitive test.

  • Definitive Test:

    • Add an excess amount of the solid compound to several replicate flasks containing a precise volume of the test buffer (e.g., pH 7.4 PBS). The excess solid ensures that equilibrium saturation is achieved.[11]

    • Seal the flasks and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).[12]

    • Agitate the flasks for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][12] The required time should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12]

  • Sample Analysis:

    • After equilibration, allow the flasks to stand to let undissolved solids settle.[12]

    • Carefully withdraw a sample from the supernatant. To remove any suspended microparticles, the sample must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.[9]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[9][10] A calibration curve with known standards is required for accurate quantification.[11]

Table 2: Expected Solubility Data for 2-amino-N-methyl-1,3-oxazole-4-carboxamide

MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25To be determinedTo be determined
pH 7.4 PBS25To be determinedTo be determined
pH 7.4 PBS37To be determinedTo be determined

Lipophilicity (LogP/LogD): Measuring Membrane Permeability

Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Causality in Experimental Choice

While the shake-flask method is the traditional approach for LogP determination, it can be labor-intensive.[8] For drug discovery programs, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable, high-throughput alternative.[13] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with its lipophilicity.[14] By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately determined.[13] The retention factor (log k'w), extrapolated to a 100% aqueous mobile phase, provides the best correlation with LogP or LogD.[15]

Experimental Protocol: LogP/LogD Determination by RP-HPLC

This protocol is based on established chromatographic methods.[13]

  • System Preparation:

    • Use a standard RP-HPLC system with a C18 column and a UV detector.

    • Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination).

  • Calibration:

    • Select a set of 5-7 reference compounds with well-documented LogP values that span the expected range of the test compound.

    • Inject each reference compound and measure its retention time under different isocratic mobile phase compositions.

    • Calculate the capacity factor (k') for each run.

    • For each reference compound, plot its k' values against the percentage of the organic modifier. Extrapolate this relationship to determine the theoretical retention factor in 100% aqueous buffer (log k'w).

    • Create a calibration curve by plotting the known LogP values of the reference compounds against their calculated log k'w values.[13]

  • Sample Measurement:

    • Inject the test compound (2-amino-N-methyl-1,3-oxazole-4-carboxamide) and determine its log k'w using the same procedure as for the reference compounds.

    • Use the calibration curve to determine the LogP (or LogD at pH 7.4) of the test compound from its experimental log k'w value.

LogP_Determination_Workflow A Prepare Mobile Phases (Varying Organic/Aqueous Ratios) C Measure Retention Times (k') of References at each Ratio A->C B Select & Prepare Reference Compounds B->C D Extrapolate to 100% Aqueous Mobile Phase to get log k'w C->D E Create Calibration Curve: Plot Known LogP vs. log k'w D->E G Determine LogP of Test Compound from Calibration Curve E->G F Measure log k'w for Test Compound F->G

Caption: Workflow for LogP determination using RP-HPLC.

Summary and Forward Outlook

The systematic experimental determination of pKa, aqueous solubility, and lipophilicity provides the foundational dataset for any new chemical entity. These parameters, summarized below, are essential for building predictive ADMET models, guiding formulation development, and interpreting biological activity data. For a novel scaffold like 2-amino-N-methyl-1,3-oxazole-4-carboxamide, this rigorous physicochemical characterization is the first and most critical step in evaluating its potential as a therapeutic agent.

Table 3: Comprehensive Physicochemical Profile

ParameterMethodConditionsResult
pKa Potentiometric Titration25°C, 0.15M KClTo be determined
Aqueous Solubility Shake-Flask (OECD 105)pH 7.4 PBS, 25°CTo be determined
Lipophilicity (LogD) RP-HPLCpH 7.4To be determined

Further characterization would involve solid-state analysis (e.g., X-ray powder diffraction, differential scanning calorimetry) to understand crystallinity and polymorphism, which also significantly impacts solubility and stability.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Tsinman, K., & Luner, P. (2007). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 5(2), 79-104. Available from: [Link]

  • Liang, C., Lian, H., & Zhang, Y. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1522, 49-57. Available from: [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Technical Report No. 117. Available from: [Link]

  • Aktaş, A. H., & Çubuk, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. Available from: [Link]

  • Kütt, A., Leito, I., & Kaljurand, I. (2006). Estimation of uncertainty in pKa values determined by potentiometric titration. Journal of Chromatography A, 1122(1-2), 126-134. Available from: [Link]

  • Liang, C., Lian, H., & Zhang, Y. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed, 29249495. Available from: [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (1993). assessment of reverse - phase. In Technical Report No. 57. Available from: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Request PDF. Available from: [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available from: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 112: Dissociation Constants in Water. Available from: [Link]

  • Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Infectious Diseases, 6(8), 2166-2176. Available from: [Link]

  • ResearchGate. (2014). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Request PDF. Available from: [Link]

  • Infinity Labs. pKa Determination Testing. Available from: [Link]

  • Biota. Human. Technology. (2023). QUANTUM CHEMICAL DESCRIPTORS AND BIOLOGICAL ACTIVITY OF 2-AMINO-4-ARYL-1,3-OXAZOLES. Available from: [Link]

  • Fülöp, F., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 59-69. Available from: [Link]

  • PubChem. 2-Amino-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Fülöp, F., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central, 3502844. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • ResearchGate. (2021). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 105: Water Solubility. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available from: [Link]

  • Autechaux. N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride. Available from: [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available from: [Link]

  • ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Request PDF. Available from: [Link]

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Foundational

The 2-Amino-1,3-Oxazole-4-Carboxamide Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Abstract The 2-amino-1,3-oxazole moiety represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities. This technical guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-1,3-oxazole moiety represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities. This technical guide provides an in-depth analysis of the synthetic strategies, predicted biological activities, and potential mechanisms of action for a specific, promising subclass: 2-amino-N-methyl-1,3-oxazole-4-carboxamide derivatives . By leveraging the well-established principle of bioisosterism, we draw functional parallels to the extensively studied 2-aminothiazole and 2-amino-1,3,4-thiadiazole cores to forecast the therapeutic potential of this oxazole series.[1][2] This guide offers researchers and drug development professionals a comprehensive resource, including detailed synthetic and biological evaluation protocols, to facilitate the exploration of this promising chemical space.

Introduction: The Oxazole Core and the Power of Bioisosterism

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, five-membered rings containing nitrogen and oxygen, such as oxazoles, are integral structural motifs in numerous therapeutic agents. The 2-aminooxazole core, in particular, is of significant interest due to its structural characteristics and synthetic accessibility.[3]

A pivotal concept in guiding the exploration of this scaffold is bioisosterism , the principle that functional groups or molecules with similar physical or chemical properties can have similar biological effects. The 2-aminooxazole scaffold is a classic bioisostere of the 2-aminothiazole and 2-amino-1,3,4-thiadiazole rings, where the sulfur atom is replaced by oxygen.[1][4] This substitution can offer distinct advantages, such as altered metabolic stability (avoiding potential sulfur oxidation), improved solubility, and a modified hydrogen bonding profile, without drastically changing the core geometry required for target binding.[4]

The 2-aminothiazole scaffold is a component of clinically approved anticancer drugs like Dasatinib and Alpelisib, which are known kinase inhibitors.[5] This established clinical precedent provides a strong rationale for investigating their oxazole bioisosteres as potentially potent therapeutic agents. This guide will therefore focus on the 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold, projecting its biological potential based on the robust data available for its sulfur-containing cousins.

General Synthetic Strategy

While numerous methods exist for synthesizing oxazole rings, a reliable and versatile pathway to N-substituted 2-aminooxazoles can be challenging. Standard methods like the Hantzsch synthesis, highly effective for thiazoles, are often less efficient with urea analogs.[4] A more robust, multi-step approach is therefore proposed, offering multiple points for diversification.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-part process: the formation of the core 2-amino-1,3-oxazole-4-carboxylate ester, followed by amidation to yield the final target compound. This approach allows for late-stage diversification, a key strategy in medicinal chemistry for building compound libraries.

G cluster_0 Part 1: Oxazole Core Synthesis cluster_1 Part 2: Amidation A Ethyl 2-chloroacetoacetate C Ethyl 2-amino-1,3-oxazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B Urea B->C D Hydrolysis (LiOH or NaOH) C->D E 2-Amino-1,3-oxazole-4-carboxylic acid D->E F Amide Coupling E->F H Target: 2-Amino-N-methyl- 1,3-oxazole-4-carboxamide F->H G Methylamine (CH3NH2) G->F

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate (Intermediate C)

Causality Statement: This cyclocondensation reaction is a foundational method for forming the 2-aminooxazole ring. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of both urea and the chloro-ester starting material, while refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 eq) in absolute ethanol.

  • Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. A precipitate may form. Filter the solid and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ester intermediate.

Experimental Protocol: Synthesis of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide (Target H)

Causality Statement: This two-step process begins with saponification (hydrolysis) of the ethyl ester to the more reactive carboxylic acid. Amide coupling is then performed using a standard coupling agent like HATU or HBTU, which activates the carboxylic acid to facilitate nucleophilic attack by methylamine, forming the stable amide bond.

  • Hydrolysis (Step D-E):

    • Suspend the ethyl ester intermediate (C) in a mixture of THF/water.

    • Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture with 1N HCl to pH ~3-4, causing the carboxylic acid product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-1,3-oxazole-4-carboxylic acid (E) .

  • Amide Coupling (Step F-H):

    • Dissolve the carboxylic acid (E) (1.0 eq) in a suitable aprotic solvent like DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add methylamine (as a solution in THF or water, 1.2 eq) dropwise to the activated mixture.

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound (H) .

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on bioisosteric 2-aminothiazole and thiadiazole derivatives, the 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold is predicted to exhibit significant activity in several therapeutic areas, most notably oncology and infectious diseases.

Anticancer Activity

The 2-aminothiazole core is present in numerous kinase inhibitors.[5] Kinases are enzymes that play a critical role in cell signaling pathways that control growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Predicted Mechanism of Action: Kinase Inhibition

It is hypothesized that these oxazole derivatives will act as ATP-competitive inhibitors of protein kinases, such as EGFR, VEGFR, or PI3K, which are frequently overactive in various cancers.[5][6] The 2-amino-oxazole core can form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, while the N-methyl-carboxamide and other substituents can occupy adjacent hydrophobic pockets to confer potency and selectivity.

G GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Amino-Oxazole Derivative Inhibitor->Receptor Inhibitor->ERK Potential Downstream Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Supporting Data from Bioisosteric Scaffolds

To provide a quantitative context for potential efficacy, the following table summarizes the cytotoxic activity (IC₅₀ values) of various related 2-aminothiazole and 2-aminobenzothiazole derivatives against common cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aminothiazole DerivativeHeLa (Cervical)1.6[5]
2-Aminothiazole DerivativeA549 (Lung)1.6[5]
2-Aminobenzothiazole (EGFR Inhibitor)HCT116 (Colon)6.43[6]
2-Aminobenzothiazole (VEGFR-2 Inhibitor)HT-29 (Colon)0.15[6]
Goniofufurone Thiazole BioisostereMCF-7 (Breast)0.00019[7]

This table is for comparative purposes and represents the activity of related, not identical, compounds.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-documented pharmacophore in the development of antimicrobial agents.[2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Predicted Mechanism of Action:

The mechanism for antimicrobial action is likely multifactorial but could involve the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, or the disruption of cell wall synthesis. The ability of the heterocyclic core to coordinate with metal ions essential for enzyme function is a plausible hypothesis.

Supporting Data from Bioisosteric Scaffolds

The table below shows the Minimum Inhibitory Concentrations (MIC) for related thiadiazole compounds against various pathogens.

Compound ClassPathogenMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazoleS. aureus25[2]
2-Amino-1,3,4-thiadiazoleE. coli25[2]
2-Amino-1,3,4-thiadiazoleA. niger (fungus)25[2]
Dihydropyrimidine-ThiadiazoleP. aeruginosa<10[2]

This table is for comparative purposes and represents the activity of related, not identical, compounds.

Protocols for Biological Evaluation

To validate the predicted activities, standardized, self-validating assays are required. The following protocols describe the core methodologies for assessing cytotoxicity and antimicrobial efficacy.

Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][9][10]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 2-4 hours.[8][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12][13][14]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.[14]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader to measure absorbance at 600 nm.[15]

Conclusion and Future Directions

The 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold represents a highly promising, yet underexplored, area for drug discovery. Grounded in the principle of bioisosterism and supported by the extensive success of related 2-aminothiazole and thiadiazole derivatives, this class of compounds is strongly predicted to possess potent anticancer and antimicrobial activities. The proposed synthetic routes are robust and amenable to library synthesis, allowing for a thorough investigation of structure-activity relationships (SAR).

Future research should focus on synthesizing a focused library of these derivatives with diverse substitutions at the 2-amino and 5-positions of the oxazole ring to probe the SAR for kinase inhibition and antimicrobial efficacy. Lead compounds identified through the assays described herein should be advanced into further mechanistic studies and eventually, in vivo models to validate their therapeutic potential. This guide provides the foundational strategy and detailed methodologies to empower researchers to unlock the full potential of this privileged chemical scaffold.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... ResearchGate. Available at: [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). PubMed Central. Available at: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. Available at: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. Available at: [Link]

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Exploratory

2-amino-N-methyl-1,3-oxazole-4-carboxamide CAS number 1333960-70-5

An In-Depth Technical Guide to 2-amino-N-methyl-1,3-oxazole-4-carboxamide (CAS Number 1333960-70-5) For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist The 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-N-methyl-1,3-oxazole-4-carboxamide (CAS Number 1333960-70-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. While its structural cousin, the 2-aminothiazole moiety, has been extensively explored, the 2-aminooxazole core represents a compelling, albeit less charted, territory for drug discovery.[1] This guide focuses on a specific, yet under-documented member of this family: 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Due to the limited publicly available data for this precise compound, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview. Our objective is to equip researchers with a foundational understanding of its synthesis, physicochemical properties, and potential therapeutic applications, thereby catalyzing further investigation into this promising molecule.

The 2-Aminooxazole Core: A Scaffold of Therapeutic Potential

The 2-aminooxazole motif is considered a bioisostere of the 2-aminothiazole core, meaning it shares similar spatial and electronic properties that can elicit comparable biological responses.[1] This isosteric replacement of sulfur with oxygen can offer advantages such as improved solubility and a different metabolic profile, potentially reducing the likelihood of metabolic oxidation of the sulfur atom.[2] Derivatives of the 2-aminooxazole class have demonstrated a range of biological activities, most notably as antimicrobial and kinase inhibitors.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical synthetic approach would commence with a suitable starting material, such as ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate, which is commercially available. This ester can then be converted to the target N-methylcarboxamide.

Step 1: Amidation of Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate

The ester can be converted to the corresponding N-methylamide by direct reaction with methylamine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be heated to drive the reaction to completion.

Experimental Protocol:

  • To a solution of ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate (1 equivalent) in methanol, add a solution of methylamine (excess, e.g., 2-3 equivalents) in methanol.

  • The reaction mixture is stirred in a sealed vessel at room temperature or heated to reflux (e.g., 60-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent and excess methylamine are removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate Reaction Amidation Start->Reaction Reagent Methylamine (CH3NH2) in Methanol Reagent->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product 2-amino-N-methyl-1,3-oxazole-4-carboxamide Purification->Product

Caption: Proposed synthesis of the target compound.

Physicochemical and Spectroscopic Profile

Predicting the physicochemical and spectroscopic properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide is crucial for its handling, characterization, and further development.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have moderate solubility in polar organic solvents
Melting Point Estimated to be in the range of 150-250 °C
Spectroscopic Characterization (Predicted)

Based on analogous structures, the following spectroscopic signatures are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl group attached to the oxazole ring (C5-CH₃) is expected in the range of δ 2.0-2.5 ppm.

    • A doublet for the N-methyl group (NH-CH₃) is anticipated around δ 2.8-3.0 ppm, which may show coupling to the adjacent NH proton.

    • A broad singlet or quartet for the amide proton (NH) is likely to appear downfield, typically between δ 7.0-8.5 ppm.

    • A broad singlet for the amino group protons (NH₂) is expected in the range of δ 5.0-7.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the carboxamide is expected to resonate in the range of δ 160-170 ppm.

    • Carbons of the oxazole ring are predicted to appear at approximately δ 158-165 ppm (C2), δ 140-150 ppm (C5), and δ 110-120 ppm (C4).

    • The N-methyl carbon should appear around δ 25-30 ppm.

    • The C5-methyl carbon is expected in the range of δ 10-15 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H stretching vibrations for the primary amine and the secondary amide are expected in the region of 3100-3500 cm⁻¹.

    • A strong C=O stretching band for the amide carbonyl is predicted around 1640-1680 cm⁻¹.

    • C=N and C=C stretching vibrations of the oxazole ring are likely to be observed in the 1500-1650 cm⁻¹ region.[3]

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Potential Biological Activity and Therapeutic Applications

The 2-aminooxazole scaffold is a promising pharmacophore with documented biological activities. While specific studies on 2-amino-N-methyl-1,3-oxazole-4-carboxamide are not available, its potential can be inferred from related compounds.

Antimicrobial and Antitubercular Potential

Several studies have highlighted the potent antimicrobial and particularly antitubercular activity of 2-aminooxazole derivatives.[4][5] These compounds are considered bioisosteres of 2-aminothiazoles, a class of compounds with known efficacy against Mycobacterium tuberculosis.[1] The replacement of sulfur with oxygen in the heterocyclic ring can lead to improved physicochemical properties, such as increased solubility, without compromising the antimicrobial activity.[4]

Proposed Mechanism of Action (Antimicrobial):

While the exact mechanism is not elucidated for this specific compound, a plausible target is the inhibition of essential bacterial enzymes. For instance, some antimicrobial heterocyclic compounds are known to interfere with cell wall synthesis or nucleic acid replication.

Diagram of a Potential Antimicrobial Mechanism:

Antimicrobial_MoA Compound 2-amino-N-methyl-1,3-oxazole-4-carboxamide Target Bacterial Enzyme (e.g., Kinase, Synthase) Compound->Target Inhibition Pathway Essential Metabolic Pathway (e.g., Cell Wall Synthesis) Target->Pathway Outcome Inhibition of Bacterial Growth Pathway->Outcome Disruption leads to

Caption: Potential mechanism of antimicrobial action.

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[6] Given the bioisosteric relationship, 2-aminooxazole derivatives are also being investigated as potential kinase inhibitors for applications in oncology and inflammatory diseases. The nitrogen and oxygen atoms of the oxazole ring, along with the exocyclic amino group, can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Safety, Handling, and Storage

As with any research chemical, 2-amino-N-methyl-1,3-oxazole-4-carboxamide should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be recommended to ensure stability.

  • Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

Conclusion and Future Directions

2-amino-N-methyl-1,3-oxazole-4-carboxamide represents an intriguing yet underexplored molecule within the promising class of 2-aminooxazoles. Based on the chemistry and biological activities of its analogues, it holds potential as a lead compound for the development of novel antimicrobial agents or kinase inhibitors. This technical guide provides a foundational framework for initiating research on this compound. Further studies are warranted to elucidate its precise synthesis, confirm its spectroscopic properties, and comprehensively evaluate its biological activity and mechanism of action.

References

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Foundational

Spectroscopic Characterization of 2-amino-N-methyl-1,3-oxazole-4-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself, but the underlying scientific principles and methodologies for its acquisition and interpretation. The protocols and analyses presented herein are grounded in established principles of analytical chemistry and spectroscopy, ensuring scientific integrity and reproducibility.

Introduction

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminooxazole scaffold in various biologically active molecules. The strategic placement of the amino and N-methyl-carboxamide functional groups on the oxazole core suggests potential for diverse intermolecular interactions, making it a valuable building block in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. While a complete, published dataset for this specific molecule is not currently available in public-access databases, the following data and interpretations are based on established spectral characteristics of closely related 2-aminooxazole and carboxamide-containing compounds, ensuring a high degree of predictive accuracy.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following molecular structure and atom numbering scheme for 2-amino-N-methyl-1,3-oxazole-4-carboxamide will be used throughout this guide.

M [M]+. m/z 141 frag1 [M - CO]+. m/z 113 M->frag1 - CO frag2 [M - HNCH3]+. m/z 110 M->frag2 - HNCH3 frag3 [frag1 - HCN]+. m/z 86 frag1->frag3 - HCN

Exploratory

A Technical Guide to the Therapeutic Potential of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide: A Novel Scaffold for Drug Discovery

Abstract The confluence of privileged heterocyclic scaffolds with versatile functional groups represents a cornerstone of modern medicinal chemistry. This guide introduces 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged heterocyclic scaffolds with versatile functional groups represents a cornerstone of modern medicinal chemistry. This guide introduces 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a novel, yet uncharacterized, small molecule. Drawing upon extensive literature precedents for structurally related oxazole, isoxazole, and carboxamide-containing compounds, we posit a strong rationale for its investigation as a therapeutic agent. This document outlines a comprehensive roadmap for its synthesis, characterization, and preclinical evaluation. We delineate potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions, supported by evidence from analogous molecular frameworks. Detailed, self-validating experimental protocols for synthesis and in vitro screening are provided, alongside predictive models for target engagement and physicochemical properties. This whitepaper is intended to serve as a strategic blueprint for researchers, scientists, and drug development professionals seeking to explore this promising chemical entity.

Introduction: The Oxazole-Carboxamide Scaffold in Medicinal Chemistry

The strategic design of novel therapeutic agents often relies on the combination of molecular scaffolds known to confer favorable biological activity and drug-like properties. The 1,3-oxazole ring system is a five-membered heterocycle that has garnered significant attention from medicinal chemists for its metabolic stability and ability to act as a bioisosteric replacement for other rings like thiazole, imidazole, or even phenyl groups.[1][2] Its utility is underscored by its presence in numerous compounds with demonstrated pharmacological value.

The Privileged Status of the Oxazole Ring

The oxazole nucleus is considered a "privileged scaffold" due to its capacity to interact with a wide range of biological targets through various non-covalent interactions.[1] The nitrogen and oxygen atoms within the ring can serve as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions. This versatility has led to the development of oxazole derivatives with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The Role of the Carboxamide Linker

The carboxamide functional group is one of the most common linkages in pharmaceuticals. It is relatively stable to hydrolysis but provides crucial hydrogen bonding capabilities, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. This allows for strong and specific interactions within protein binding pockets, often anchoring a molecule to its target. The substitution on the amide nitrogen—in this case, a methyl group—can be systematically modified to fine-tune solubility, cell permeability, and target affinity, forming a cornerstone of structure-activity relationship (SAR) studies.

Rationale for Investigating 2-Amino-N-methyl-1,3-oxazole-4-carboxamide

The proposed molecule, 2-amino-N-methyl-1,3-oxazole-4-carboxamide, integrates three key pharmacophoric features:

  • The 1,3-Oxazole Core: Provides a stable, aromatic scaffold with versatile binding properties.

  • A 2-Amino Group: This exocyclic amine can act as a potent hydrogen bond donor and a key point for interaction, a feature common in kinase inhibitors and other targeted therapies. The 2-aminooxazole scaffold is also being explored for antitubercular activity.[5]

  • An N-methyl-4-carboxamide Group: This moiety provides a strong hydrogen bonding point and a vector for SAR exploration. Related isoxazole-carboxamides have demonstrated potent anticancer and immunomodulatory effects.[6][7]

The specific arrangement of these groups on the oxazole ring presents a novel chemical space. By analyzing the activities of its closest structural relatives, we can hypothesize its therapeutic potential and design a logical, efficient pathway for its investigation.

Synthesis and Characterization

A robust and reproducible synthetic route is the foundation for exploring the therapeutic potential of any new chemical entity. Based on established methods for constructing substituted oxazoles and forming amide bonds, we propose the following synthetic pathway.[7][8]

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from commercially available materials. The key steps involve the construction of the oxazole ring followed by the functionalization of the C4 position.

G A Ethyl 2-chloroacetoacetate C Intermediate 1 (Ethyl 2-amino-1,3-oxazole-4-carboxylate) A->C Condensation B Urea B->C E Intermediate 2 (2-Amino-1,3-oxazole-4-carboxylic acid) C->E Hydrolysis D LiOH / H2O (Saponification) H Final Product (2-amino-N-methyl-1,3-oxazole-4-carboxamide) E->H Coupling F EDC / DMAP (Amide Coupling) G Methylamine (aq) G->H

Caption: Proposed synthetic workflow for 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with in-process checks and clear criteria for proceeding to the next step.

Step 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate (Intermediate 1)

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol), add urea (1.2 eq).

  • Heat the reaction mixture to 120 °C for 3-4 hours.

    • Causality: High temperature is required to drive the condensation and cyclization reaction, forming the oxazole ring. DMF is a suitable high-boiling polar aprotic solvent.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Intermediate 1.

    • Validation: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1).

  • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 6-8 hours.

    • Causality: LiOH is a strong base used for the saponification (hydrolysis) of the ester to a carboxylic acid.

  • Monitor the reaction by TLC until Intermediate 1 is fully consumed.

  • Acidify the reaction mixture to pH ~3 using 1N HCl. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain Intermediate 2.

    • Validation: Confirm structure via NMR and HRMS. The product may be used directly in the next step.

Step 3: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide (Final Product)

  • Suspend Intermediate 2 (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: EDC is a zero-length crosslinker that activates the carboxylic acid, making it susceptible to nucleophilic attack. DMAP acts as a catalyst for the reaction.[7]

  • Stir the mixture at room temperature for 30 minutes.

  • Add aqueous methylamine solution (40%, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC (Eluent: 10% Methanol in DCM).

  • Upon completion, dilute the reaction with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final compound by flash chromatography or recrystallization.

    • Validation: Full characterization via ¹H NMR, ¹³C NMR, HRMS, and melting point determination. Purity should be assessed by HPLC (>95%).

Physicochemical Properties: Predicted and Experimental

Understanding the physicochemical profile is critical for predicting a compound's drug-like properties (e.g., Lipinski's Rule of Five).

PropertyPredicted ValueExperimental MethodRationale
Molecular Weight156.14 g/mol High-Resolution Mass Spectrometry (HRMS)Confirms identity and elemental composition.
cLogP~ -0.5 to 0.5Reverse-Phase HPLCPredicts lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors2 (amine, amide N-H)N/A (from structure)Influences solubility and target binding.
Hydrogen Bond Acceptors4 (ring O, ring N, amide C=O)N/A (from structure)Influences solubility and target binding.
Aqueous Solubility> 100 µMKinetic/Thermodynamic Solubility AssayDetermines bioavailability and formulation feasibility.
pKa~ 3-4 (amine), ~16-17 (amide)Potentiometric Titration / UV-Vis SpectroscopyPredicts ionization state at physiological pH.

Predicted Biological Activity and Potential Therapeutic Targets

Given the novelty of the compound, an initial assessment of its therapeutic potential can be guided by in silico methods and by analogy to structurally similar, biologically active molecules.

In Silico Target Prediction

Before embarking on extensive wet-lab screening, computational tools can prioritize therapeutic areas.

  • Methodology: The compound's structure can be used as a query against chem-bioinformatic databases (e.g., SwissTargetPrediction, SuperPred) that predict protein targets based on the principle of chemical similarity.[9]

  • Causality: This approach leverages the vast amount of existing SAR data, hypothesizing that structurally similar molecules are likely to bind to similar protein targets. This can rapidly generate testable hypotheses, for instance, suggesting a high probability of interaction with protein kinases, proteases, or GPCRs.

Potential as an Anticancer Agent

Numerous isoxazole and oxazole carboxamide derivatives have been reported to possess significant antiproliferative activity.[4][7]

  • Hypothesized Mechanism: A common mechanism for such compounds is the inhibition of protein kinases, which are frequently dysregulated in cancer. The 2-amino group on the oxazole ring is a classic "hinge-binding" element that can interact with the ATP-binding site of many kinases.

  • Proposed Screening: Initial evaluation should involve cytotoxicity screening against a panel of diverse cancer cell lines, such as the NCI-60 panel. Hits from this screen would trigger follow-up assays to identify the specific target, such as a broad kinase inhibitor profiling panel.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (Backbone N-H) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket compound 2-Amino Group Oxazole Ring N-methyl-carboxamide compound:f0->hinge H-Bond compound:f2->gatekeeper Steric/Polar Interaction compound:f1->d_pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of the compound in a generic kinase ATP pocket.

Potential as an Antimicrobial Agent

The 2-aminothiazole scaffold is a well-established pharmacophore in antitubercular drug discovery.[10][11] Given that oxazoles are known bioisosteres of thiazoles, 2-aminooxazoles represent a promising, underexplored alternative.[5]

  • Hypothesized Mechanism: The mechanism for related compounds can be diverse, ranging from inhibition of essential enzymes to disruption of cell wall synthesis.

  • Proposed Screening: The compound should be tested for its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). Of particular interest would be its activity against Mycobacterium tuberculosis.

Potential as an Anti-inflammatory/Immunomodulatory Agent

The drug Leflunomide is an isoxazole-carboxamide derivative with potent immunomodulating effects used to treat rheumatoid arthritis.[6] Furthermore, structurally related thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

  • Hypothesized Mechanism: The compound could potentially inhibit key enzymes in inflammatory pathways, such as COX-1/COX-2 or specific kinases involved in immune cell signaling (e.g., JAK kinases).

  • Proposed Screening: An initial screen using a COX inhibition assay and/or assays measuring cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells (like macrophages) would be highly informative.

A Roadmap for Preclinical Evaluation

A structured, phase-wise approach is essential to efficiently evaluate the therapeutic potential and de-risk the development of this novel compound.

Phase 1: In Vitro Screening Cascade

The goal of this phase is to rapidly identify the most promising biological activity through broad, high-throughput screening.

G cluster_primary Primary Assays (10 µM) cluster_secondary Secondary Assays (Dose-Response) start Synthesized & Purified Compound (>95%) A Anticancer Screen (3-cell line panel) start->A B Antimicrobial Screen (MIC vs. 4 indicator strains) start->B C Anti-inflammatory Screen (COX-1/2 Inhibition) start->C A2 IC50 Determination (Expanded cancer panel) A->A2 Hit? nohit No Significant Activity A->nohit B2 MIC90 Determination (Broad-spectrum panel) B->B2 Hit? B->nohit C2 Cellular Inflammation Assay (e.g., LPS-stimulated macrophages) C->C2 Hit? C->nohit end Lead Activity Identified A2->end B2->end C2->end

Caption: A proposed in vitro screening cascade to identify the primary biological activity.

Protocol 4.1.1: Broad-Spectrum Cytotoxicity Screening (MTS Assay)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a normal fibroblast line (e.g., HEK293T) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat cells for 72 hours at concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of cell growth).

    • Trustworthiness: The inclusion of a normal cell line provides an early indication of selectivity and potential toxicity. A dose-response curve validates that the observed effect is specific to the compound's concentration.

Phase 2: Mechanism of Action (MoA) Studies

If a lead activity is identified in Phase 1, the next critical step is to understand how the compound works. For example, if the compound shows potent anticancer activity, MoA studies could include:

  • Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to its predicted target in cells.

  • Enzymatic Assays: Direct testing of inhibitory activity against a panel of purified kinases or other enzymes.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Annexin V/PI staining to confirm if the compound induces programmed cell death.

Phase 3: Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to determine if a compound has the potential to become a drug.

Protocol 4.3.1: In Vitro Metabolic Stability (Human Liver Microsomes)

  • Incubation: Incubate the test compound (typically 1 µM) with pooled human liver microsomes (HLM) and an NADPH-regenerating system at 37 °C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

    • Causality: This assay simulates the primary phase I metabolism that occurs in the liver, providing a reliable prediction of how quickly the compound might be cleared from the body in vivo.[10]

Future Directions and Conclusion

2-Amino-N-methyl-1,3-oxazole-4-carboxamide stands as a promising, unexplored molecular entity. The strategic combination of its pharmacophoric elements, supported by the extensive biological activities of its structural analogs, provides a compelling rationale for its development. The preclinical roadmap detailed in this guide—from a robust synthetic protocol to a phased screening cascade and preliminary ADME profiling—offers a clear and efficient path to uncovering its therapeutic potential.

Successful identification of a lead activity will pave the way for extensive Structure-Activity Relationship (SAR) studies. Systematic modifications of the 2-amino group, the N-methyl substituent, and even the oxazole core itself will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is the hallmark of modern drug discovery and will be essential to transforming this promising scaffold into a potential clinical candidate.

References

  • Kovalev, I. S., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

  • Wang, Y., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Qaisi, Z. A. I., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PeerJ. [Link]

  • Bondar, O., et al. (2023). QUANTUM CHEMICAL DESCRIPTORS AND BIOLOGICAL ACTIVITY OF 2-AMINO-4-ARYL-1,3-OXAZOLES. Biota. Human. Technology. [Link]

  • Kovalev, I. S., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Infectious Diseases. [Link]

  • Rossi, R., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Zholobenko, A. V., et al. (2022). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]

  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Al-Qaisi, Z. A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

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Foundational

discovery and history of oxazole carboxamides in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of Oxazole Carboxamides in Medicinal Chemistry Abstract The oxazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry, embodying a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Oxazole Carboxamides in Medicinal Chemistry

Abstract

The oxazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry, embodying a privileged structure that has given rise to a multitude of biologically active agents. This technical guide provides a comprehensive exploration of the discovery and historical development of this chemical class. We will trace the journey from the initial synthesis of the parent oxazole ring to the strategic incorporation of the carboxamide functionality, a key step that unlocked vast therapeutic potential. This document details the pivotal synthetic methodologies that have enabled the exploration of this scaffold, examines the structure-activity relationships (SAR) across various therapeutic areas—including oncology, infectious diseases, and enzyme inhibition—and provides detailed protocols and data to illustrate the scientific rigor behind these advancements. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the enduring success of oxazole carboxamides and to leverage these insights in future discovery programs.

The Oxazole Scaffold: A Privileged Heterocycle

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] This arrangement of heteroatoms imparts a unique set of physicochemical properties. The oxazole ring is planar, with all atoms being sp² hybridized.[1] The nitrogen atom is pyridine-like, acting as a hydrogen bond acceptor, while the oxygen atom influences the ring's electron distribution. This electronic nature allows the scaffold to participate in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonds, π-π stacking, and dipole-dipole interactions, making it a "privileged scaffold" in drug design.[1][2][3][4]

The introduction of a carboxamide (-CONH-) moiety to this core structure dramatically expands its utility. The heteroaryl-carboxamide linkage provides a vector for directional hydrogen bonding and allows for fine-tuning of electronic and polarity properties, which is critical for optimizing pharmacological parameters like potency, selectivity, and pharmacokinetics.[3][4]

A Historical Perspective: From Ring Discovery to Therapeutic Prominence

While the first synthesis of a simple oxazole derivative, 2-methyl oxazole, dates back to 1876, the chemistry of the core entity was more formally established later.[1] The oxazole ring gained significant prominence during the World War I era in the context of natural product chemistry, notably with the investigation of penicillin.[1] However, the deliberate and widespread exploration of oxazole carboxamides as a distinct class of therapeutic agents is a more recent phenomenon, driven by advancements in synthetic chemistry and high-throughput screening.

The evolution of this class can be visualized as a logical progression from fundamental synthesis to targeted therapeutic design.

G a Initial Synthesis of Simple Oxazoles (1876) b Recognition in Natural Products (e.g., Penicillin) a->b c Development of Robust Synthetic Methods (e.g., Van Leusen, 1972) d Emergence of First Bioactive Molecules c->d Enabling Technology e High-Throughput Screening Identifies Hits f Systematic SAR & Lead Optimization e->f Rational Design g Advanced Therapeutic Candidates & Probes f->g Medicinal Chemistry

Figure 1: Historical progression of oxazole carboxamide development.

Core Synthetic Methodologies: Building the Scaffold

The ability to efficiently synthesize diverse libraries of oxazole carboxamides has been central to their success. Several key methodologies have proven indispensable.

The Van Leusen Oxazole Synthesis

First reported in 1972, the Van Leusen reaction is one of the most powerful and versatile methods for constructing the 5-substituted oxazole ring.[5] The reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC), a stable and commercially available reagent.[5]

The causality of this reaction's success lies in its operational simplicity and broad substrate scope. The TosMIC reagent serves as a "C2N1" synthon. Under basic conditions, it is deprotonated to form a nucleophile that attacks the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the desired oxazole ring.[5]

G start Aldehyde (R-CHO) + TosMIC step1 Base-mediated Deprotonation of TosMIC start->step1 step2 Nucleophilic Attack on Aldehyde Carbonyl step1->step2 step3 Formation of Oxazoline Intermediate step2->step3 step4 Elimination of Toluenesulfinic Acid (-TosH) step3->step4 end 5-Substituted Oxazole step4->end

Figure 2: Mechanism of the Van Leusen oxazole synthesis.
Synthesis via α-Diazoketones and Amides

Another efficient route involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles.[1][6] This method is valued for its ability to directly install substituents at the 2- and 4-positions of the ring, offering a different regiochemical outcome compared to the Van Leusen synthesis.

Formation of the Carboxamide Moiety

Once the oxazole core is synthesized (often as an ester or carboxylic acid), the carboxamide is typically installed using standard peptide coupling chemistry. A common and robust method involves reacting an oxazole-carboxylic acid with a desired amine in the presence of coupling reagents like HATU or EDC/HOBt. Alternatively, an oxazole-containing intermediate can be reacted directly with an isocyanate.[7]

Experimental Protocol: A Representative Synthesis

The following protocol describes the synthesis of a 5-substituted oxazol-2-one-3-carboxamide, adapted from methodologies used in the development of acid ceramidase inhibitors.[7]

Step 1: Synthesis of 5-Phenyl-1,3-oxazol-2(3H)-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (3.0 eq).

  • Add triphosgene (0.4 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-phenyl-1,3-oxazol-2(3H)-one intermediate.

Step 2: Formation of the Carboxamide

  • To a solution of the 5-phenyl-1,3-oxazol-2(3H)-one intermediate (1.0 eq) in anhydrous DMF, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add the desired isocyanate (e.g., 4-phenylbutyl isocyanate) (1.2 eq).

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography to yield the target oxazole carboxamide.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of the oxazole carboxamide scaffold is demonstrated by its broad range of biological activities. The systematic modification of substituents at the C2, C4, and C5 positions of the oxazole ring, as well as on the carboxamide nitrogen, has led to the discovery of potent and selective agents in multiple disease areas.

G cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Lead Optimization cluster_3 Outcome a Initial Hit Compound (e.g., from HTS) (μM Activity) b Modification of Oxazole Substituents (R1, R2, R3) a->b Iterative Synthesis c Modification of Carboxamide Substituent (R4) a->c Iterative Synthesis d Bioisosteric Replacements a->d Iterative Synthesis e Improved Potency (nM Activity) b->e Biological Testing f Enhanced Selectivity b->f Biological Testing g Favorable ADME Properties b->g Biological Testing c->e Biological Testing c->f Biological Testing c->g Biological Testing d->e Biological Testing d->f Biological Testing d->g Biological Testing h Optimized Lead Candidate e->h f->h g->h

Figure 3: General workflow for the medicinal chemistry optimization of an oxazole carboxamide hit.
Anticancer Agents: Inducers of Apoptosis

A significant breakthrough was the discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis.[8] A cell-based high-throughput screen for caspase activation identified this scaffold as a promising starting point.

  • SAR Insights: The subsequent medicinal chemistry campaign revealed critical structural requirements for activity.

    • 2-Phenyl Group: Substitution on this ring was crucial. Electron-withdrawing groups, such as trifluoromethyl or halogens at the meta or para positions, generally enhanced potency.

    • 4-Carboxamide Group: The nature of the amine on the carboxamide was a key determinant of activity. Small, cyclic amines or short, substituted alkyl chains were often optimal.

  • Lead Compound: This work led to the identification of compound 1k , which demonstrated an EC₅₀ of 270 nM in inducing apoptosis in human colorectal DLD-1 cells and showed significant tumor growth inhibition (63%) in a corresponding xenograft mouse model.[8]

Compound2-Phenyl SubstitutionCarboxamide AmineDLD-1 EC₅₀ (nM)[8]
Hit UnsubstitutedN-benzyl>1000
1a 4-ClN-benzyl800
1k 3-CF₃, 4-ClN-(1-cyanocyclopropyl)270
1m 3-CF₃, 4-ClN-methyl>5000

Table 1: Representative SAR for 2-phenyl-oxazole-4-carboxamide apoptosis inducers.

Enzyme Inhibitors: Targeting Acid Ceramidase (AC)

Human acid ceramidase (hAC) is a lysosomal enzyme implicated in various pathologies, making it an attractive therapeutic target. A novel series of substituted oxazol-2-one-3-carboxamides was designed and optimized as potent hAC inhibitors.[7]

  • Design Strategy: The campaign started by disrupting the planar, fused ring system of a known inhibitor class, leading to the identification of 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide as an initial hit.[7]

  • SAR Insights:

    • 5-Phenyl Group: Introduction of a basic amine, such as a piperidine ring, at the ortho position of the 5-phenyl substituent was found to be critical for potent inhibition. This likely forms a key salt-bridge interaction in the enzyme's active site.

    • Carboxamide N-substituent: A lipophilic alkyl chain, such as an N-pentyl group, was found to be optimal for balancing potency and physicochemical properties.

  • Optimized Inhibitor: These efforts culminated in the discovery of compound 32b (5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide), a potent hAC inhibitor with excellent drug-like properties and a favorable pharmacokinetic profile in mice, including 40% oral bioavailability.[7]

Other Therapeutic Areas
  • Anti-Infectives: The oxazole-4-carboxamide scaffold is a recurring motif in the design of anti-infective agents, offering a versatile platform for targeting viral proteases and bacterial enzymes.[3][4]

  • Herbicide Safeners: In agricultural chemistry, novel substituted oxazole isoxazole carboxamides were rationally designed to protect crops from herbicide injury. These compounds were shown to enhance glutathione content and glutathione S-transferase activity in plants.[9][10]

Future Perspectives and Conclusion

The history of oxazole carboxamides in medicinal chemistry is a testament to the power of combining robust synthetic methods with rational, iterative drug design. The journey from a simple heterocyclic core to highly optimized clinical candidates highlights the scaffold's remarkable versatility.

Future research is likely to focus on several key areas:

  • Novel Synthetic Routes: Development of more efficient, sustainable, and scalable syntheses will continue to be a priority, enabling access to even greater chemical diversity.[11]

  • New Biological Targets: As our understanding of disease biology grows, the oxazole carboxamide scaffold will undoubtedly be applied to novel and challenging targets.

  • Targeted Drug Delivery: Conjugation of potent oxazole carboxamide warheads to antibodies or other targeting moieties represents an exciting frontier for enhancing efficacy and reducing off-target toxicity.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). Molecules. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021-10-17). ResearchGate. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (n.d.). ResearchGate. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025-01-20). Bentham Science. [Link]

  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2019-03-06). PubMed. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025-03-05). ACS Publications. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • FDA approved drugs with oxazole nucleus. (n.d.). ResearchGate. [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006-06-19). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025-02-19). Royal Society of Chemistry. [Link]

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  • Synthesis and Reactions of Oxazoles. (2025-08-06). ResearchGate. [Link]

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Exploratory

2-amino-N-methyl-1,3-oxazole-4-carboxamide structural analogs and derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 2-amino-N-methyl-1,3-oxazole-4-carboxamide Analogs Foreword: The Oxazole Scaffold as a Cornerstone in Modern Drug Discovery The 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 2-amino-N-methyl-1,3-oxazole-4-carboxamide Analogs

Foreword: The Oxazole Scaffold as a Cornerstone in Modern Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework that can bind to multiple biological targets.[1][4] When functionalized with an amino group at the 2-position and a carboxamide at the 4-position, the resulting core, exemplified by 2-amino-N-methyl-1,3-oxazole-4-carboxamide, represents a versatile platform for developing novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and anti-inflammatory effects.[4][5][6][7]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this chemical space. We will dissect the synthetic logic for creating analog libraries, analyze critical structure-activity relationships (SARs), and detail the experimental protocols necessary to validate their therapeutic potential. Our approach emphasizes not just the "how" but the "why," grounding every recommendation in established chemical principles and field-proven insights.

Synthetic Strategies: From Core Scaffold to Diverse Libraries

The cornerstone of any drug discovery program is a robust and flexible synthetic platform. The goal is to generate a diverse set of analogs efficiently, allowing for systematic exploration of the chemical space around the core scaffold.

Constructing the 2-Amino-1,3-Oxazole-4-Carboxamide Core

Synthesizing the core structure requires a multi-step approach, typically beginning with the formation of a 2-aminooxazole-4-carboxylate ester, which is then converted to the target carboxamide.

A common and reliable pathway starts from ethyl 2-chloroacetoacetate. The sequence involves:

  • Cyanamide Cyclization: Reaction of ethyl 2-chloroacetoacetate with cyanamide (H₂NCN) under basic conditions to form the 2-aminooxazole ring. This is a variation of the Hantzsch synthesis, adapted for oxazoles.[4]

  • Amidation: The resulting ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate is then subjected to aminolysis with methylamine (CH₃NH₂) to yield the final N-methyl carboxamide. This step is typically straightforward but may require heating or catalytic activation.

This foundational route provides the core scaffold, which serves as the launching point for further derivatization.

Strategic Derivatization for SAR Exploration

To explore the structure-activity relationships, modifications are systematically introduced at three key positions: the 2-amino group, the 4-carboxamide nitrogen, and the 5-position of the oxazole ring.

  • Modification at the 2-Amino Position: The 2-amino group is a prime handle for derivatization. While direct acylation or alkylation is possible, modern cross-coupling reactions offer superior control and diversity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is particularly effective for attaching aryl or heteroaryl moieties to the 2-amino position, a strategy that has proven successful in modulating the activity of related 2-aminooxazoles.[4]

  • Varying the 4-Carboxamide Substituent: The N-methyl group can be readily swapped by using different primary or secondary amines during the amidation of the parent ester. This allows for the exploration of steric and electronic effects, which can be critical for target binding and pharmacokinetic properties.

  • Substitution at the 5-Position: Introducing substituents at the C5 position often requires starting with a different α-haloketone precursor. For instance, using 3-bromo-2-oxobutanoate instead of ethyl 2-chloroacetoacetate would yield a C5-unsubstituted analog. This position is crucial for tuning the molecule's overall shape and interaction with the target protein.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for generating a library of analogs from a common intermediate. This strategy, converging on a late-stage diversification, is highly efficient for rapidly building a compound collection for screening.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 C4-Amide Analogs cluster_3 C2-Amino Analogs start Ethyl 2-chloroacetoacetate + Cyanamide intermediate Ethyl 2-amino-5-methyl- 1,3-oxazole-4-carboxylate start->intermediate Cyclization amide_product C4-Carboxamide Analogs intermediate->amide_product Amidation amine R-NH2 (Amine Library) amine->amide_product amino_product C2-N-Aryl Analogs amide_product->amino_product Buchwald-Hartwig Coupling aryl_halide Ar-X (Aryl Halide Library) aryl_halide->amino_product screening Biological Screening amino_product->screening

Caption: Synthetic workflow for analog library generation.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Systematic structural modification reveals which parts of the molecule are essential for biological activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. Studies on related 2-phenyl-oxazole-4-carboxamides as apoptosis inducers provide a valuable blueprint for understanding the SAR of this class.[7]

Position/ModificationObservationImplication for DesignReference
2-Position (Substituent) In many series, an unsubstituted amino group is not required. Aryl or heteroaryl groups can be well-tolerated or even enhance potency.This position is a key vector for exploring interactions with the target protein. A library of N-aryl analogs is a high-priority design goal.[7]
4-Position (Carboxamide) The carboxamide is often a critical hydrogen bond donor/acceptor. The N-substituent size and electronics significantly impact activity.Small, non-polar N-alkyl groups (e.g., methyl, ethyl) are often optimal. Bulky groups can lead to a loss of potency due to steric hindrance.[7]
5-Position (Substituent) A small substituent like a methyl group is generally favorable. Larger groups can be detrimental, but this is highly target-dependent.Start with small alkyl groups (e.g., methyl). If potency is suboptimal, exploring hydrogen or other small groups at C5 is a logical next step.[7]
Oxazole Ring (Isosteres) Replacing the oxazole oxygen with sulfur (to form a thiazole) is a common bioisosteric switch that can improve metabolic stability or potency.If metabolic oxidation is a concern, synthesizing the 2-aminothiazole equivalent is a validated strategy.[4]
SAR Logic Diagram

The following decision tree illustrates the logical progression of an SAR campaign for this scaffold.

SAR_Logic cluster_C4 C4-Amide SAR cluster_C2 C2-Amine SAR cluster_C5 C5-Ring SAR start Initial Hit: 2-amino-N-methyl- 5-methyl-oxazole- 4-carboxamide c4_mod Vary N-Alkyl (H, Et, Pr) start->c4_mod c4_result Identify Optimal N-Substituent (e.g., N-Methyl) c4_mod->c4_result c2_mod Introduce N-Aryl Substituents c4_result->c2_mod c2_result Explore Pocket-Binding Interactions; Optimize Potency c2_mod->c2_result c5_mod Modify C5-Substituent (H, CF3, etc.) c2_result->c5_mod c5_result Fine-tune Sterics and Electronics c5_mod->c5_result

Caption: Decision tree for a structure-activity relationship study.

Biological and Therapeutic Potential

The 2-amino-oxazole-4-carboxamide scaffold is a versatile starting point for addressing a range of diseases. Its derivatives have shown promise in several key therapeutic areas.

  • Anticancer Activity: A significant body of research highlights the anticancer potential of this class. Specifically, 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis.[7] Mechanistic studies showed that active compounds induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and cause DNA laddering, which are classic hallmarks of apoptosis. This suggests that these molecules activate the caspase cascade, making them promising candidates for oncology.[7]

  • Antimicrobial and Antitubercular Activity: The 2-aminooxazole core is a known pharmacophore in antitubercular agents.[4] By serving as a bioisostere for the 2-aminothiazole moiety, it offers an alternative with potentially improved pharmacokinetic properties, such as reduced metabolic oxidation of a sulfur atom.[4] Derivatives have also shown broad antibacterial and antifungal activity.[1][6]

  • Enzyme Inhibition: The scaffold can be adapted to target specific enzymes. For example, related oxazolone carboxamides have been developed as potent inhibitors of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism and implicated in various disorders.[8]

Apoptosis Induction Pathway

The diagram below outlines the simplified mechanism by which these compounds can induce apoptosis in cancer cells, a key pathway for their anticancer effects.

Apoptosis_Pathway compound Oxazole Carboxamide Analog caspase Caspase Cascade Activation compound->caspase parp PARP Cleavage caspase->parp dna_frag DNA Fragmentation caspase->dna_frag apoptosis Apoptosis (Programmed Cell Death) parp->apoptosis dna_frag->apoptosis

Caption: Simplified pathway of apoptosis induction by oxazole analogs.

Key Experimental Protocols

To ensure reproducibility and reliability, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a primary biological screen.

Protocol: Synthesis of a Representative Analog (N-(4-fluorophenyl)-5-methyl-4-(methylcarbamoyl)-1,3-oxazol-2-amine)

This protocol describes a two-step synthesis involving amidation followed by a Buchwald-Hartwig coupling.

Step 1: Synthesis of 2-amino-N,5-dimethyl-1,3-oxazole-4-carboxamide

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate (1.0 eq).

  • Solvent: Dissolve the starting material in a 2.0 M solution of methylamine in THF (5.0 eq).

  • Reaction: Seal the flask tightly and stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Buchwald-Hartwig Coupling

  • Setup: In a dry reaction vessel, combine 2-amino-N,5-dimethyl-1,3-oxazole-4-carboxamide (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 eq) and anhydrous dioxane.

  • Reaction: Purge the mixture with an inert gas for 15 minutes. Seal the vessel and heat to 100°C with vigorous stirring. Monitor the reaction by LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Protocol: Antiproliferative Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a robust method for determining cell density, based on the measurement of cellular protein content, making it ideal for screening compound libraries for anticancer activity.[6]

  • Cell Plating: Seed human cancer cells (e.g., HCT116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole analogs in the appropriate cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a plate shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

The 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of the core, combined with multiple vectors for diversification, allows for the creation of large, targeted libraries for biological screening. Structure-activity relationship studies have consistently shown that small modifications to the core can lead to significant changes in biological activity, highlighting the tunability of this scaffold.

Future efforts should focus on leveraging computational methods to guide analog design, exploring novel biological targets beyond those already identified, and optimizing the pharmacokinetic and safety profiles of lead compounds. With a foundation built on sound synthetic strategy and a clear understanding of its SAR, this versatile chemical class is poised to deliver the next generation of innovative medicines.

References

  • ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis.
  • Li, S., Liu, G., Zhang, Z., Chen, R., Tian, H., Wang, H., & Chen, X. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14(39), 28453-28457.
  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Substituted Oxazoles.
  • De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1215-1221.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Goel, A., et al. (2024). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Molecular Structure.
  • Aouad, M. R., et al. (2019).
  • Kumar, R., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 1-13.
  • Pavan, M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1172.
  • ResearchGate. (n.d.). Selected bioactive 2-amino-oxazole derivatives.
  • Wiley Online Library. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.
  • Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide as a Versatile Synthetic Intermediate in Drug Discovery

Abstract The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This document provides a comprehensive guide to the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This document provides a comprehensive guide to the synthesis and application of 2-amino-N-methyl-1,3-oxazole-4-carboxamide , a highly functionalized and strategically valuable intermediate for the construction of complex molecular architectures. We present a robust synthetic protocol for the intermediate itself, followed by detailed methodologies for its subsequent elaboration through key chemical transformations, including palladium-catalyzed cross-coupling and acylation reactions. The causality behind experimental choices, analytical validation checkpoints, and a case study illustrating its application in the synthesis of a hypothetical kinase inhibitor are discussed to provide researchers with actionable, field-proven insights.

Introduction: The 2-Amino-Oxazole Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology.[3] Among them, the 1,3-oxazole ring system is of particular interest due to its ability to act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic properties.[4] When substituted with a 2-amino group, the resulting 2-amino-oxazole scaffold becomes a versatile building block, prized for its synthetic tractability and presence in antitubercular, anti-inflammatory, and anticancer agents.[1][5]

The subject of this guide, 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1) , is designed for maximum synthetic utility. It features three key functional handles:

  • The C2-Amino Group: A potent nucleophile, ideal for N-arylation, acylation, and sulfonylation reactions.

  • The C4-Carboxamide: A stable functional group that can participate in hydrogen bonding interactions within a target active site. The N-methyl group provides a probe for steric tolerance.

  • The Oxazole Core: A metabolically robust, planar aromatic system.

This guide will demonstrate how this intermediate can be leveraged to rapidly generate libraries of diverse compounds for screening and lead optimization in drug development programs.

Synthesis of the Intermediate (1)

The construction of the 2-amino-oxazole core is efficiently achieved via a modified Hantzsch-type synthesis. The workflow begins with a commercially available ketoester, proceeds through the formation of the heterocyclic core, and concludes with amidation.

G cluster_0 Synthesis of Intermediate (1) Start Ethyl 2-chloroacetoacetate + Urea Step1 Cyclocondensation (Hantzsch Synthesis) Start->Step1 Product1 Ethyl 2-amino-1,3-oxazole-4-carboxylate (2) Step1->Product1 Step2 Saponification (LiOH, THF/H2O) Product1->Step2 Product2 2-Amino-1,3-oxazole-4-carboxylic acid (3) Step2->Product2 Step3 Amide Coupling (HATU, DIPEA, Methylamine) Product2->Step3 End Product: 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1) Step3->End

Figure 1: Synthetic workflow for the preparation of the target intermediate.

Protocol 2.1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate (2)
  • Rationale: This step employs the classic Hantzsch synthesis, where the nucleophilic nitrogen atoms of urea attack the electrophilic carbons of the α-halo ketoester, leading to cyclization and formation of the stable oxazole ring. Ethanol is chosen as a solvent for its ability to dissolve both reactants and its suitable boiling point.

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq), urea (1.2 eq), and absolute ethanol (5 mL per mmol of ketoester).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool further in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield compound (2) as a white to off-white solid.

  • Validation: Confirm structure by ¹H NMR (expect signals for ethyl ester protons, a vinyl proton on the oxazole ring, and a broad singlet for the NH₂ protons) and Mass Spectrometry (MS) for the correct molecular ion peak.

Protocol 2.2: Synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid (3)
  • Rationale: Saponification of the ethyl ester is required to generate the carboxylic acid for subsequent amide coupling. Lithium hydroxide (LiOH) is a strong base suitable for this hydrolysis. A mixed solvent system of THF/water ensures solubility of both the ester and the hydroxide salt.

  • Suspend compound (2) (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until all starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield compound (3) .

  • Validation: Confirm with ¹H NMR (disappearance of ethyl group signals) and MS.

Protocol 2.3: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1)
  • Rationale: This final step is a standard amide coupling reaction. HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the primary amine (methylamine). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.

  • Dissolve the acid (3) (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in Dichloromethane) to afford the final intermediate (1) .

  • Validation: Full characterization via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Compound Expected ¹H NMR signals (DMSO-d₆, δ ppm) Expected HRMS (M+H)⁺
(1) ~8.1 (s, 1H, oxazole-H), ~7.9 (q, 1H, NH-Me), ~6.8 (br s, 2H, NH₂), ~2.7 (d, 3H, N-CH₃)C₅H₇N₃O₂ + H⁺ = 142.0611
(2) ~7.9 (s, 1H, oxazole-H), ~6.5 (br s, 2H, NH₂), ~4.2 (q, 2H, O-CH₂), ~1.2 (t, 3H, CH₃)C₆H₈N₂O₃ + H⁺ = 157.0594
(3) ~12.5 (br s, 1H, COOH), ~8.0 (s, 1H, oxazole-H), ~6.6 (br s, 2H, NH₂)C₄H₄N₂O₃ + H⁺ = 129.0295
Table 1: Expected Analytical Data for Synthetic Intermediates.

Application of the Intermediate: Key Downstream Reactions

The true power of intermediate (1) lies in the selective reactivity of its C2-amino group. This allows for the systematic introduction of diverse chemical functionalities, enabling rapid structure-activity relationship (SAR) exploration.

G cluster_0 Utility of Intermediate (1) Intermediate Intermediate (1) 2-amino-N-methyl- 1,3-oxazole-4-carboxamide Reaction1 N-Arylation (Buchwald-Hartwig) Intermediate->Reaction1 [Pd], Ligand, Base Ar-X Reaction2 Acylation Intermediate->Reaction2 RCOCl or (RCO)₂O Base Reaction3 Sulfonylation Intermediate->Reaction3 RSO₂Cl Base Product1 2-(Aryl/Heteroaryl)amino- N-methyl-1,3-oxazole- 4-carboxamide Reaction1->Product1 Product2 2-Acylamino- N-methyl-1,3-oxazole- 4-carboxamide Reaction2->Product2 Product3 2-Sulfonylamino- N-methyl-1,3-oxazole- 4-carboxamide Reaction3->Product3

Figure 2: Key downstream transformations of the 2-amino-oxazole intermediate.

Protocol 3.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
  • Rationale: The Buchwald-Hartwig reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[1] It enables the coupling of the C2-amino group with a wide variety of aryl and heteroaryl halides or triflates. The choice of palladium precatalyst, ligand, and base is crucial and often requires screening for optimal results with different substrates. The conditions below are a robust starting point.[1]

  • To a microwave vial, add intermediate (1) (1.0 eq), the aryl halide (Ar-X, 1.1 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.05 eq), the appropriate phosphine ligand (e.g., XPhos, 0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, heat conventionally at 100 °C for 4-12 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography or preparative HPLC to yield the N-arylated product.

  • Validation: Confirm structure by ¹H NMR (appearance of aromatic proton signals) and HRMS.

Parameter Condition A (General) Condition B (Electron-poor Ar-X) Condition C (Heterocycles)
Pd Precatalyst XPhos Pd G3Pd₂(dba)₃RuPhos Pd G3
Ligand XPhosXantphosRuPhos
Base Cs₂CO₃t-BuONaK₃PO₄
Solvent DioxaneToluenet-Amyl Alcohol
Temperature 110 °C100 °C120 °C
Table 2: Recommended starting conditions for Buchwald-Hartwig reaction screening.

Case Study: Synthesis of a Hypothetical B-Raf Kinase Inhibitor

To illustrate the practical application of intermediate (1) , we outline a concise synthesis of a hypothetical B-Raf inhibitor (5) , structurally inspired by known kinase inhibitors that feature a central heterocyclic core linking two aromatic systems.

G cluster_0 Case Study: Kinase Inhibitor Synthesis Start Intermediate (1) Step1 Buchwald-Hartwig Coupling with 3-chloro-4-fluorobenzenesulfonamide (4) Start->Step1 End Hypothetical B-Raf Inhibitor (5) Step1->End

Figure 3: Synthetic route to a hypothetical B-Raf kinase inhibitor.

The target molecule (5) features the core oxazole amide linked via its C2-amino group to a substituted phenylsulfonamide, a common motif in kinase inhibitors for interacting with the hinge region of the ATP binding pocket.

Protocol 4.1: Synthesis of Target Molecule (5)
  • Follow Protocol 3.1 using intermediate (1) (1.0 eq) and 3-chloro-4-fluorobenzenesulfonamide (4) (1.1 eq).

  • Use the optimized conditions determined from screening, or start with Condition A from Table 2 (XPhos Pd G3, XPhos, Cs₂CO₃ in Dioxane).

  • After purification, the final compound (5) should be rigorously characterized by NMR and HRMS.

  • The compound can then be submitted for biological evaluation, including in vitro kinase assays and cellular proliferation assays against melanoma cell lines harboring the B-Raf V600E mutation.

Safety and Handling

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: α-halo ketones are lachrymatory and should be handled with care. Organometallic reagents and palladium catalysts are air- and/or moisture-sensitive; use inert atmosphere techniques where specified. Strong bases (LiOH, t-BuONa) and acids (HCl) are corrosive.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.

Conclusion

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a powerful and versatile synthetic intermediate. Its straightforward, multi-gram scale synthesis and the orthogonal reactivity of its C2-amino group make it an ideal starting point for the rapid generation of compound libraries. The protocols outlined in this guide provide a reliable foundation for researchers in medicinal chemistry and drug discovery to leverage this scaffold in their programs, accelerating the path from initial hit to optimized lead candidate.

References

  • Štefane, B., & Kočevar, M. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • Gepdiremen, A., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1592-1599. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Al-Said, M. S., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • Rosa, G. N., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Archives. [Link]

  • Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Ali, M. A., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

  • Request PDF. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. ResearchGate. [Link]

  • Pavone, M., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 65(15), 10599-10617. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]

  • Procter, D. J., et al. (2021). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. Angewandte Chemie International Edition, 60(36), 19725-19733. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(2), 528-534. [Link]

  • Romo, D., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 743-759. [Link]

  • Gepdiremen, A., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

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Application

experimental design for testing 2-amino-N-methyl-1,3-oxazole-4-carboxamide efficacy

Application Notes and Protocols for Efficacy Testing of 2-amino-N-methyl-1,3-oxazole-4-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction and Rationale The 1,3-oxazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Efficacy Testing of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide, is a novel entity with therapeutic potential that warrants a systematic and rigorous evaluation of its efficacy. This document outlines a phased experimental approach, beginning with foundational in vitro characterization and progressing to more complex in vivo models. The overarching goal is to elucidate the compound's mechanism of action, define its therapeutic window, and establish a data package suitable for supporting further development, in line with regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[3][4]

Phase I: In Vitro Efficacy and Target Identification

The initial phase of testing focuses on establishing the baseline activity of the compound in a controlled cellular environment. This is a critical and cost-effective step to generate preliminary data on potency and to begin to unravel the compound's mechanism of action.[5][6]

Initial Broad-Spectrum Cellular Viability and Proliferation Assays

The first step is to assess the compound's general cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This provides an initial indication of potential therapeutic areas.

Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-amino-N-methyl-1,3-oxazole-4-carboxamide (e.g., from 100 µM to 1 nM). Add the dilutions to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan crystal formation.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a sigmoidal curve.

Rationale: This initial screen helps to identify sensitive and resistant cell lines, which can provide early clues about the compound's mechanism of action and potential biomarkers of response.[7]

Target Deconvolution Strategies

Identifying the molecular target(s) of a novel compound is a critical step in drug development.[8][9] Several unbiased approaches can be employed.

Workflow: Target Deconvolution

G cluster_0 Phenotypic Screening cluster_1 Target Deconvolution Methods cluster_2 Target Validation cluster_3 Outcome phenotypic_screen Initial Hit from Phenotypic Screen (e.g., Cell Viability) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screen->affinity_chromatography Unbiased Approaches genetic_screening Genetic Screening (CRISPR/siRNA) phenotypic_screen->genetic_screening Unbiased Approaches proteomics Chemoproteomics (Photoaffinity Labeling) phenotypic_screen->proteomics Unbiased Approaches biochemical_assays Biochemical/Enzymatic Assays affinity_chromatography->biochemical_assays knockdown_validation Target Knockdown/Knockout Validation genetic_screening->knockdown_validation cellular_assays Cellular Target Engagement Assays proteomics->cellular_assays validated_target Validated Molecular Target(s) biochemical_assays->validated_target Confirmation cellular_assays->validated_target Confirmation knockdown_validation->validated_target Confirmation

Caption: Workflow for identifying the molecular target of a novel compound.

Protocol: Affinity Chromatography-Mass Spectrometry [10]

  • Compound Immobilization: Synthesize a derivative of 2-amino-N-methyl-1,3-oxazole-4-carboxamide with a linker for immobilization to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized compound. Include a control with beads alone or beads with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the compound-treated sample to the control to identify specific binding partners.

Protocol: Genetic Screening (CRISPR/siRNA) [11]

  • Library Transduction/Transfection: Introduce a genome-wide CRISPR knockout or siRNA knockdown library into a sensitive cell line.

  • Compound Treatment: Treat the library-transduced/transfected cells with a lethal or sub-lethal dose of 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

  • Selection: Select for cells that are resistant to the compound's effects.

  • Genomic DNA/RNA Isolation: Isolate genomic DNA (for CRISPR screens) or RNA (for siRNA screens) from the resistant cell population.

  • Sequencing: Use next-generation sequencing to identify the sgRNAs or shRNAs that are enriched in the resistant population.

  • Hit Identification: The genes targeted by the enriched sgRNAs/shRNAs are candidate targets or essential pathway components for the compound's activity.

Phase II: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)

Once in vitro efficacy is established and a potential target is identified, the next crucial step is to evaluate the compound's performance in a living organism.[12] This phase assesses both the therapeutic effect on a tumor and how the drug is processed by the body.[13][14][15]

Animal Model Selection

The choice of an appropriate animal model is critical for the translatability of preclinical findings.[16]

  • Cell Line-Derived Xenografts (CDX): These models are generated by implanting established human cancer cell lines into immunocompromised mice.[17][18] They are valuable for initial in vivo efficacy testing due to their reproducibility and relatively low cost.[17]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients into immunocompromised mice.[19] These models better recapitulate the heterogeneity and clinical features of human tumors.[19]

In Vivo Efficacy Study Design

A well-designed in vivo efficacy study will provide clear and statistically significant results.

Protocol: Xenograft Efficacy Study

  • Animal Acclimation: Acclimate immunocompromised mice (e.g., nude or SCID) to the facility for at least one week.

  • Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line or patient-derived tumor fragment into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer 2-amino-N-methyl-1,3-oxazole-4-carboxamide at various doses and schedules (e.g., daily, twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug exposure and its biological effect is fundamental to optimizing dosing regimens.[20][21]

Workflow: Integrated PK/PD Analysis

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 PK/PD Modeling cluster_3 Outcome pk_study PK Study: Measure Drug Concentration in Plasma/Tissues Over Time pk_parameters Calculate PK Parameters: Cmax, Tmax, AUC, Half-life pk_study->pk_parameters pk_pd_model Establish Exposure-Response Relationship pk_parameters->pk_pd_model pd_study PD Study: Measure Target Modulation in Tumors/Tissues pd_biomarkers Quantify PD Biomarkers: (e.g., p-Target, Apoptosis) pd_study->pd_biomarkers pd_biomarkers->pk_pd_model optimal_dose Determine Optimal Dosing Regimen pk_pd_model->optimal_dose

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic analysis.

Protocol: Pharmacokinetic (PK) Study

  • Dosing: Administer a single dose of 2-amino-N-methyl-1,3-oxazole-4-carboxamide to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol: Pharmacodynamic (PD) Study

  • Dosing: Treat tumor-bearing mice with 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

  • Tissue Collection: Collect tumors at various time points post-dose.

  • Biomarker Analysis: Analyze the tumors for biomarkers of target engagement and downstream pathway modulation. This can be done using techniques such as:

    • Western Blotting: To measure changes in protein expression and phosphorylation.

    • Immunohistochemistry (IHC): To visualize the localization and expression of proteins in the tumor tissue.

    • ELISA: To quantify the levels of specific proteins.

Data Presentation and Interpretation

Table 1: In Vitro IC50 Values for 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Cell LineTissue of OriginIC50 (µM)
Cell Line ABreast Cancer0.5
Cell Line BLung Cancer1.2
Cell Line CColon Cancer0.8
Cell Line DPancreatic Cancer>10

Table 2: In Vivo Efficacy of 2-amino-N-methyl-1,3-oxazole-4-carboxamide in a Xenograft Model

Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Vehicle Control-Daily0
Compound X10Daily45
Compound X30Daily75
Compound X100Daily95

Conclusion

The experimental design outlined in this document provides a comprehensive framework for the preclinical efficacy testing of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. By systematically progressing from in vitro characterization to in vivo validation and PK/PD analysis, researchers can build a robust data package that elucidates the compound's therapeutic potential and informs its future clinical development. Adherence to these rigorous scientific principles is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Technology Networks. Retrieved January 20, 2026, from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved January 20, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 20, 2026, from [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Target deconvolution strategies in drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Proprevia. Retrieved January 20, 2026, from [Link]

  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved January 20, 2026, from [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved January 20, 2026, from [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome. Retrieved January 20, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences. Retrieved January 20, 2026, from [Link]

  • The Power of In Vitro Assays in Immuno-Oncology. (2018, May 23). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science. Retrieved January 20, 2026, from [Link]

  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023, May 12). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS Therapy Development Institute. Retrieved January 20, 2026, from [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved January 20, 2026, from [Link]

  • The Importance of In Vitro Assays. (2023, May 23). Visikol. Retrieved January 20, 2026, from [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8). ACS Infectious Diseases. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

  • (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved January 20, 2026, from [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

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Sources

Method

Application Notes &amp; Protocols: The Emergence of 2-Amino-1,3-Oxazole-4-Carboxamides in Oncology Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-1,3-oxazole-4-carboxamide scaffold represents a promising pharmacophore in the development of novel anticancer agents. While specific d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3-oxazole-4-carboxamide scaffold represents a promising pharmacophore in the development of novel anticancer agents. While specific data on 2-amino-N-methyl-1,3-oxazole-4-carboxamide remains limited in publicly accessible literature, this guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic characterization of this class of compounds. Leveraging insights from structurally related oxazole and isoxazole derivatives with demonstrated anticancer activity, we present detailed protocols and application notes to empower researchers in this burgeoning field. This document serves as a technical guide, offering field-proven insights into experimental design and data interpretation for the preclinical assessment of novel 2-amino-1,3-oxazole-4-carboxamide analogs.

Introduction: The Rationale for 2-Amino-1,3-Oxazole-4-Carboxamides in Oncology

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with the oxazole ring being a particularly privileged scaffold due to its diverse biological activities.[1] The 1,3-oxazole core, featuring both a hydrogen bond donor (amino group) and acceptor (oxazole nitrogen and carboxamide oxygen), allows for multifaceted interactions with biological targets.[2] This structural motif has been successfully incorporated into a multitude of therapeutic agents. In the context of oncology, oxazole derivatives have been shown to exhibit potent anticancer effects through various mechanisms, including the inhibition of crucial cellular pathways involved in proliferation and survival.[3][4]

The 2-amino-1,3-oxazole-4-carboxamide scaffold is of particular interest due to its potential to engage with key enzymatic and receptor targets implicated in cancer progression. The strategic placement of the amino and carboxamide functionalities provides a versatile platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Synthetic Strategy: A General Protocol for 2-Amino-1,3-Oxazole-4-Carboxamide Analogs

The synthesis of 2-amino-1,3-oxazole-4-carboxamide derivatives can be approached through a multi-step sequence, adaptable for the generation of a diverse chemical library. The following protocol is a generalized procedure based on established methods for similar heterocyclic systems.

Protocol 2.1: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives

This protocol outlines the synthesis of a key intermediate, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives.

Step 1: Condensation of Urea with Ethyl 2-chloroacetoacetate

  • In a round-bottom flask, combine urea (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide (1.1 equivalents), to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2 equivalents).

  • Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid.

Step 3: Amide Coupling to form Carboxamide Derivatives

  • To a solution of the carboxylic acid from Step 2 (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., methylamine hydrochloride, 1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the target 2-amino-1,3-oxazole-4-carboxamide derivative.

In Vitro Anticancer Evaluation: Protocols and Data Interpretation

The initial assessment of novel anticancer compounds relies on a battery of in vitro assays to determine their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing In Vitro Cytotoxicity

Quantitative data from in vitro assays should be presented in a clear and concise manner to facilitate comparison between different compounds and cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Analog 1 MCF-7 (Breast)8.6
HCT116 (Colon)12.3
A549 (Lung)15.1
Analog 2 MCF-7 (Breast)> 50
HCT116 (Colon)45.2
A549 (Lung)> 50
Doxorubicin MCF-7 (Breast)0.5
HCT116 (Colon)0.8
A549 (Lung)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values for novel compounds would be determined experimentally.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action is crucial for the rational development of a novel anticancer agent. For many oxazole and isoxazole derivatives, the induction of apoptosis is a key mechanism.

Proposed Signaling Pathway for Apoptosis Induction

G

Protocol 4.1: Western Blot Analysis for Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The 2-amino-1,3-oxazole-4-carboxamide scaffold holds significant promise for the development of novel anticancer therapeutics. The protocols and insights provided in this guide offer a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of this compound class. Future research should focus on expanding the chemical diversity of these analogs to improve their potency and selectivity. Furthermore, promising lead compounds should be advanced into in vivo xenograft models to assess their efficacy and safety in a more physiologically relevant setting. The continued exploration of this chemical space is anticipated to yield valuable candidates for the next generation of cancer therapies.

References

  • Almalki, A. S., et al. (2021). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Medicinal Chemistry, 13(21), 1875-1896.
  • Bawazeer, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 1-18.
  • Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1434-1440.
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Komirishetti, D., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 1-14.
  • BenchChem. (2025). 3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents. BenchChem Technical Guides.
  • Martynaitis, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
  • Nguyen, T. L. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • Pilyo, S. G., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
  • Shaik, A. B., et al. (2016). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides. Journal of the Serbian Chemical Society, 81(10), 1129-1141.
  • Velihina, Y., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(3), 300.
  • Wang, X., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(31), 5226-5246.
  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

Sources

Method

Part 1: Pre-Assay Compound Characterization: The Foundation of Reliable Data

An in-depth analysis of the initial search query for "2-amino-N-methyl-1,3-oxazole-4-carboxamide" reveals a significant lack of public-domain information on this specific molecule. This suggests that the compound may be...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the initial search query for "2-amino-N-methyl-1,3-oxazole-4-carboxamide" reveals a significant lack of public-domain information on this specific molecule. This suggests that the compound may be a novel chemical entity, part of a proprietary screening library, or a very recently synthesized molecule not yet extensively described in the literature.

However, the core structure, a "2-amino-oxazole," is a well-recognized scaffold in medicinal chemistry, frequently associated with kinase inhibition and other biological activities. Therefore, this guide will proceed by establishing a robust framework for assay development applicable to this chemical class, using the user's specified compound as a representative example. We will extrapolate best practices from research on structurally similar, well-characterized 2-amino-oxazole derivatives. This approach ensures scientific rigor and practical utility for researchers working with novel compounds based on this promising scaffold.

This Application Note is structured to empower researchers to:

  • Understand the critical preliminary steps required before assay development.

  • Develop and validate a primary biochemical assay (e.g., a kinase activity assay).

  • Design and execute a secondary cell-based assay to confirm biological relevance.

  • Troubleshoot common issues encountered when working with heterocyclic compounds.

Before any biological assay is performed, a thorough characterization of the test compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide, is paramount. Omitting this step is a common source of irreproducible data.

Purity and Identity Verification

It is essential to confirm the identity and purity of the synthesized compound.

  • Identity Confirmation: Use mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify the chemical structure.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of a small molecule. A purity level of >95% is recommended for most screening assays.

Solubility Determination

The solubility of a compound in the chosen assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate results.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 2-amino-N-methyl-1,3-oxazole-4-carboxamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in the intended aqueous assay buffer (e.g., PBS or specific kinase buffer) to create a range of concentrations.

  • Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

ParameterRecommended ConditionRationale
Stock Solvent 100% DMSOMaximizes initial solubility of hydrophobic compounds.
Final DMSO % in Assay < 1% (ideally < 0.5%)High concentrations of DMSO can affect enzyme activity and cell viability.
Incubation Time 1-2 hoursAllows time for less soluble compounds to precipitate.
Detection Method Nephelometry or OD600Provides a quantitative measure of compound precipitation.
Stability in Assay Buffer

The stability of the compound in the assay buffer over the time course of the experiment must be confirmed. Degradation can lead to a loss of activity and misleading results.

Protocol: HPLC-Based Stability Assessment

  • Incubate the compound in the assay buffer at the intended experimental temperature (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.

  • A compound is generally considered stable if >90% of the parent peak remains at the end of the experiment.

Part 2: Primary Biochemical Assay Development: A Kinase Inhibition Case Study

The 2-amino-oxazole scaffold is a common feature in kinase inhibitors. Therefore, we will use a generic kinase inhibition assay as a primary screen for 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Workflow for Kinase Assay Development

G cluster_0 Assay Development Pipeline A Enzyme & Substrate Titration B Determine Km for ATP A->B Optimize concentrations C Z'-factor Calculation B->C Validate assay window D Compound Dose-Response Curve C->D Screen compound E IC50 Determination D->E Quantify potency G A Cell Line Selection B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot / ELISA D->E F Quantify p-Substrate / Total Substrate E->F

Application

Topic: A Robust, Validated HPLC-MS/MS Method for the Quantification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide in Human Plasma

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed, robust, and fully validat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and fully validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide in human plasma. The protocol is designed to support pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, adhering to the stringent validation criteria set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3] The methodology employs a simple protein precipitation technique for sample extraction, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 stationary phase, followed by detection using a triple quadrupole mass spectrometer in the highly selective Multiple Reaction Monitoring (MRM) mode. All validation parameters, including accuracy, precision, selectivity, matrix effect, and stability, were assessed and met the established acceptance criteria.

Introduction and Scientific Rationale

The 1,3-oxazole moiety is a critical pharmacophore found in numerous biologically active compounds, making it a cornerstone in modern drug discovery.[4][5] 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a small molecule featuring this heterocyclic core, represents a class of compounds with significant therapeutic potential. To advance such candidates through the preclinical and clinical development pipeline, a reliable bioanalytical method for their quantification in biological matrices is not just a necessity but a regulatory mandate.

Causality of Method Selection: The choice of HPLC-MS/MS is predicated on its unparalleled sensitivity and selectivity, which are critical for bioanalysis.[6] Biological matrices like plasma are exceedingly complex. HPLC provides the initial chromatographic separation of the analyte from endogenous components. Subsequently, tandem mass spectrometry offers a second dimension of specificity. By monitoring a specific precursor-to-product ion transition (MRM), we can effectively eliminate interference from co-eluting matrix components, ensuring that the detector signal originates exclusively from the analyte of interest.[7][8] This dual-layered selectivity is the foundation of a trustworthy bioanalytical assay.

Materials and Methods

Chemicals and Reagents
  • Analyte: 2-amino-N-methyl-1,3-oxazole-4-carboxamide (Reference Standard, >99.5% purity)

  • Internal Standard (IS): [¹³C,¹⁵N₂]-2-amino-N-methyl-1,3-oxazole-4-carboxamide (Isotopically Labeled, >99% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Pooled Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited vendor.

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The conditions below were optimized to achieve a sharp peak shape, adequate retention, and maximal signal intensity for the analyte and internal standard.

ParameterCondition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Source Temperature 550 °C
Ion Spray Voltage 5000 V
MRM Transition (Analyte) m/z 142.1 → 111.1 (Quantifier), m/z 142.1 → 84.1 (Qualifier)
MRM Transition (IS) m/z 145.1 → 114.1

Rationale for MRM Transitions: The precursor ion for the analyte (m/z 142.1) corresponds to its protonated molecular ion [M+H]⁺. The product ions were selected after performing a product ion scan on the reference standard. The transition to m/z 111.1 represents a stable fragment resulting from a specific bond cleavage, providing high specificity and intensity for quantification. A stable, isotopically labeled internal standard is the gold standard as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for experimental variability.[9]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is designed for high-throughput extraction of the analyte from plasma.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Aliquot 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (containing IS at a constant concentration) to all tubes except for the "blank" samples.

  • To precipitate proteins, add 200 µL of acetonitrile to each tube.

  • Vortex mix all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system for analysis.

Diagram: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample Aliquoting P2 Internal Standard Spiking P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 A1 HPLC Separation (C18 Column) P5->A1 A2 ESI Ionization A1->A2 A3 MS/MS Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3

Caption: High-level workflow from sample preparation to final data analysis.

Protocol 2: Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[2][9] This ensures the reliability of the data generated for regulatory submissions.

1. Selectivity and Specificity

  • Purpose: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.

  • Protocol: Analyze six different blank lots of human plasma. Each lot should be analyzed with and without the addition of the internal standard.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response. The response for the IS should be ≤ 5% of its response in the calibration standards.

2. Calibration Curve and Linearity

  • Purpose: To establish the relationship between instrument response and known analyte concentrations.

  • Protocol: Prepare a series of calibration standards in plasma by spiking known amounts of the analyte. A typical range would be 8-10 non-zero standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Acceptance Criteria: A linear regression model (1/x² weighted) should be used. At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision

  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). Analyze five replicates of each QC level in three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

4. Matrix Effect

  • Purpose: To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.

  • Protocol: Prepare two sets of samples. Set 1: Analyte and IS spiked into the supernatant of extracted blank plasma. Set 2: Analyte and IS spiked into a neat solution (e.g., mobile phase). The Matrix Factor (MF) is the ratio of the peak area in the presence of matrix (Set 1) to the peak area in the absence of matrix (Set 2). This is performed at LQC and HQC levels in six different plasma lots.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%.

5. Stability

  • Purpose: To ensure the analyte is stable throughout the entire sample lifecycle, from collection to analysis.

  • Protocol: Analyze LQC and HQC samples after exposing them to various conditions:

    • Bench-Top Stability: Kept at room temperature for a defined period (e.g., 6 hours).

    • Freeze-Thaw Stability: Subjected to multiple freeze-thaw cycles (e.g., 3 cycles).

    • Long-Term Stability: Stored at -80 °C for an extended period (e.g., 30 days).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Diagram: Logic of Multiple Reaction Monitoring (MRM)

G cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) cluster_ms3 Quadrupole 3 (Q3) Q1 Precursor Ion Selection (Filter) Selects only m/z 142.1 Q2 Collision Cell (Fragmentation) m/z 142.1 -> Fragments Q1->Q2 Q3 Product Ion Selection (Filter) Selects only m/z 111.1 Q2->Q3 DETECTOR Detector (Signal) Q3->DETECTOR INPUT Ion Source Output (Mixture of Ions) INPUT->Q1

Caption: The principle of MRM for achieving high analytical specificity.

Summary of Validation Results

The following table summarizes the performance of the validated method, demonstrating its suitability for regulated bioanalysis.

Validation ParameterLevelAcceptance CriteriaResult
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99Pass (r² > 0.995)
Intra-day Precision (%CV) LLOQ≤ 20%8.5%
LQC, MQC, HQC≤ 15%< 7.0%
Intra-day Accuracy (%) LLOQ80 - 120%95.5%
LQC, MQC, HQC85 - 115%94.2% - 103.1%
Inter-day Precision (%CV) LLOQ≤ 20%11.2%
LQC, MQC, HQC≤ 15%< 9.5%
Inter-day Accuracy (%) LLOQ80 - 120%98.1%
LQC, MQC, HQC85 - 115%96.8% - 105.4%
Matrix Effect (%CV) LQC & HQC≤ 15%Pass (< 12%)
Bench-Top Stability (6h) LQC & HQC±15% of nominalPass
Freeze-Thaw Stability (3 cycles) LQC & HQC±15% of nominalPass
Long-Term Stability (-80°C, 30 days) LQC & HQC±15% of nominalPass

Conclusion

The HPLC-MS/MS method detailed in this application note has been comprehensively developed and rigorously validated for the quantification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide in human plasma. The simple and rapid sample preparation procedure, combined with the high selectivity and sensitivity of the instrumental analysis, makes this method highly suitable for processing large numbers of samples from clinical and non-clinical studies. The method meets all regulatory requirements for accuracy, precision, and stability, ensuring the generation of reliable and defensible data to support drug development programs.

References

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health. (2021, July). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2024, May 15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023, January 25). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • TGA Consultation Hub. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Abstract This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-amino-N-methyl-1,3-oxazole-4-carboxamide and its analogs. The oxazole carboxamide scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-amino-N-methyl-1,3-oxazole-4-carboxamide and its analogs. The oxazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This document outlines the essential physicochemical properties of this compound class, provides detailed protocols for both biochemical and cell-based HTS campaigns, and discusses critical aspects of data analysis and hit validation. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently identify and characterize novel modulators of biological targets.

Introduction: The Oxazole Carboxamide Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle that serves as a valuable pharmacophore in modern drug discovery.[1] Its derivatives are known to engage with a wide variety of biological targets through non-covalent interactions, making them attractive starting points for medicinal chemistry programs.[1][3] The incorporation of a carboxamide functional group at the 4-position further enhances the molecule's ability to form hydrogen bonds, a key interaction for specific binding to proteins and enzymes.[2]

While public domain data on 2-amino-N-methyl-1,3-oxazole-4-carboxamide is limited, its structure is analogous to many biologically active compounds, including those with reported anticancer and antimicrobial properties.[4][5] High-throughput screening (HTS) is the cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[6][7] This guide will use 2-amino-N-methyl-1,3-oxazole-4-carboxamide as a representative molecule to detail a comprehensive HTS strategy.

Physicochemical Properties and Library Preparation

Prior to initiating an HTS campaign, it is crucial to understand the physicochemical properties of the compound to ensure its suitability for screening and to minimize potential artifacts.

Predicted Properties of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Based on closely related analogs like 2-amino-1,3-oxazole-4-carboxylic acid[8], the following properties are predicted. These values are essential for stock solution preparation and for anticipating potential liabilities.

PropertyPredicted ValueSignificance in HTS
Molecular Weight ~155.14 g/mol Influences diffusion and membrane permeability.
LogP ~ -0.5 to 0.5Predicts solubility and membrane permeability. A low LogP suggests good aqueous solubility.
Topological Polar Surface Area (TPSA) ~ 90-100 ŲAffects membrane transport and solubility.
Hydrogen Bond Donors 2-3Potential for strong interactions with target proteins.
Hydrogen Bond Acceptors 3-4Potential for strong interactions with target proteins.
Aqueous Solubility HighEssential for preventing compound precipitation in aqueous assay buffers.
DMSO Solubility HighStandard solvent for compound library storage.[9]
Compound Storage and Handling

Small molecule libraries for HTS are typically stored as 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO).[9]

  • Storage: Store stock solutions at -20°C or -80°C in sealed, low-evaporation plates to maintain compound integrity.

  • Plate Thawing: Before use, allow plates to equilibrate to room temperature for at least 1 hour to prevent water condensation, which can cause compound precipitation.

  • Assay Concentration: A typical final screening concentration for a primary HTS is 10 µM, with a final DMSO concentration kept below 1% (v/v) to minimize solvent effects on the assay biology.[9]

HTS Campaign Workflow

A successful HTS campaign is a multi-step process designed to identify and validate true hits while eliminating false positives.[6][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) Validation->PrimaryHTS Proceed to HTS DataAnalysis Data Analysis & Hit Selection (e.g., >3 SD from control) PrimaryHTS->DataAnalysis Confirmation Hit Re-test (Fresh Compound) DataAnalysis->Confirmation Preliminary Hits DoseResponse Dose-Response Curve (IC50/EC50) Confirmation->DoseResponse CounterScreen Counter & Orthogonal Assays DoseResponse->CounterScreen ValidatedHits ValidatedHits CounterScreen->ValidatedHits

Caption: A typical workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a robust and homogeneous technique ideal for HTS.[10] It is suitable for screening for inhibitors of a protein-ligand interaction.

Principle

A small fluorescently-labeled ligand (tracer) bound to a larger protein rotates slowly, emitting highly polarized light. When a test compound displaces the tracer, the unbound tracer rotates faster, resulting in a decrease in fluorescence polarization.

Materials
  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A ligand for the target protein conjugated to a fluorophore (e.g., fluorescein).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Test Compound: 2-amino-N-methyl-1,3-oxazole-4-carboxamide library plate (10 mM in DMSO).

  • Controls: Positive control (known inhibitor), Negative control (DMSO).

  • Assay Plates: Black, low-volume 384-well plates.

  • Plate Reader: Equipped with FP capabilities.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of compound from the 10 mM library plate into the assay plate.

    • For controls, transfer 50 nL of DMSO (negative control) or a known inhibitor (positive control). This results in a final assay concentration of 10 µM in a 50 µL final volume.

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be optimized to give a robust FP window (typically at or below its Kd).

  • Assay Execution:

    • Add 25 µL of the 2X target protein solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for potential compound-protein interaction.

    • Add 25 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction.

  • Incubation & Readout:

    • Incubate the plate for 60 minutes at room temperature, protected from light. Incubation time should be optimized to ensure the binding reaction has reached equilibrium.

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Sample_mP - Pos_Ctrl_mP) / (Neg_Ctrl_mP - Pos_Ctrl_mP)])

    • Where mP is the millipolarization value.

  • Hit Selection:

    • Identify primary hits as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Cell-Based Reporter Gene Assay

This protocol describes a cell-based assay to identify modulators of a specific signaling pathway using a luciferase reporter.[6][11] Cell-based assays provide more physiologically relevant data by assessing compound activity within a living system.[12][13]

Principle

Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter that is responsive to a signaling pathway of interest. Activation or inhibition of the pathway by a test compound results in a change in luciferase expression, which is measured by adding a substrate and quantifying the resulting luminescence.

Reporter_Assay cluster_nuc Compound Test Compound (e.g., Oxazole Carboxamide) Receptor Cell Surface Receptor Compound->Receptor Signaling Signaling Cascade Receptor->Signaling TF Transcription Factor Signaling->TF Promoter Responsive Promoter TF->Promoter Binds & Activates Nucleus Nucleus Luciferase Luciferase Gene Promoter->Luciferase Luminescence Luminescence Luciferase->Luminescence Expresses Protein

Caption: A simplified signaling pathway for a reporter gene assay.

Materials
  • Reporter Cell Line: A stable cell line expressing the luciferase reporter construct.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Test Compound: 2-amino-N-methyl-1,3-oxazole-4-carboxamide library plate (10 mM in DMSO).

  • Controls: Positive control (known activator/inhibitor), Negative control (DMSO).

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Luciferase Assay Reagent: e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System.

  • Luminometer: Plate reader capable of measuring luminescence.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count the reporter cells.

    • Seed the cells into 384-well assay plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the 10 mM compound stock to create an intermediate plate.

    • Using a liquid handler, add 10 µL of the diluted compound solution to the cells. This results in a final assay concentration of 10 µM.

  • Incubation:

    • Incubate the plates for a pre-determined time (e.g., 6-24 hours) at 37°C, 5% CO₂ to allow for compound-induced changes in reporter gene expression.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-based luminometer.

Hit Triage and Validation: Avoiding False Positives

A significant challenge in HTS is the prevalence of false positives.[14][15] Compounds like 2-amino-N-methyl-1,3-oxazole-4-carboxamide must be rigorously triaged to confirm their activity is specific to the biological target.

Pan-Assay Interference Compounds (PAINS)

PAINS are chemical structures that tend to show activity in multiple assays through non-specific mechanisms, such as reactivity, aggregation, or interference with the assay technology itself.[14] While the oxazole core is not a classic PAIN, related heterocyclic structures can sometimes be flagged.[5] It is crucial to use computational filters and experimental counter-screens to identify and deprioritize these compounds.

Counter-Screens and Orthogonal Assays
  • Luciferase Inhibition: For hits from the reporter gene assay, a counter-screen should be performed using purified luciferase enzyme to identify compounds that directly inhibit the reporter enzyme rather than the biological pathway.[15][16]

  • Cytotoxicity Assay: A general cell viability assay (e.g., CellTiter-Glo®) should be run in parallel to identify compounds whose activity in the reporter assay is an artifact of cytotoxicity.[11]

  • Orthogonal Assay: Confirmed hits should be tested in a different assay format that measures a distinct aspect of the target's biology (e.g., a direct binding assay for a hit from an enzymatic assay) to ensure the observed effect is not technology-dependent.[17]

Dose-Response Confirmation

Primary hits must be re-tested using a fresh, powdered sample of the compound. A 10-point, 3-fold serial dilution should be performed to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀) of the compound. Only compounds that show a clear sigmoidal dose-response relationship are considered confirmed hits.

ParameterDescriptionTypical Value for a Confirmed Hit
IC₅₀/EC₅₀ The concentration at which the compound elicits a half-maximal response.< 10 µM
Hill Slope The steepness of the dose-response curve.~ 1.0
Maximal Effect The maximum percentage of inhibition or activation achieved.> 50%

Conclusion

The protocols and strategies outlined in this application note provide a robust starting point for conducting a high-throughput screen for modulators of biological targets using 2-amino-N-methyl-1,3-oxazole-4-carboxamide and related chemical libraries. By combining carefully validated primary assays with a rigorous hit triage process that includes counter-screens, orthogonal validation, and dose-response analysis, researchers can confidently identify specific and potent lead compounds for further development in drug discovery programs.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology, 4(4), 445-451.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Krasavin, M., et al. (2017). A novel series of substituted 1,2,4-oxadiazole-arylsulfonamides as selective CA inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1646-1655.
  • Auld, D. S., et al. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386.
  • Entzeroth, M., et al. (2009). High-throughput screening for cell-based assays in drug discovery. Current Opinion in Pharmacology, 9(5), 574-579.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

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Application

Application Notes and Protocols: Techniques for Modifying the Structure of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide

Abstract The 2-amino-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of 2-aminothiazole and appearing in numerous compounds with diverse biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of 2-aminothiazole and appearing in numerous compounds with diverse biological activities, including anti-inflammatory and antitubercular properties.[1][2][3][4] The ability to strategically modify the core structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the structural modification of this versatile scaffold. We will explore techniques targeting three primary regions of the molecule: the 2-amino group, the oxazole ring itself, and the N-methyl-4-carboxamide side chain. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous resource for drug discovery and development.

Introduction: The 2-Aminooxazole Scaffold - A Versatile Core

The 2-aminooxazole moiety has gained significant attention as a valuable building block in drug discovery. Its structural similarity to the 2-aminothiazole ring allows it to act as a bioisostere, potentially offering advantages such as improved metabolic stability due to the absence of an oxidizable sulfur atom and altered physicochemical properties like lipophilicity (ClogP) and solubility.[2][3] The parent compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide, presents multiple reactive sites for chemical elaboration, making it an ideal starting point for the generation of diverse chemical libraries.

This document will detail synthetic approaches for:

  • N-Functionalization of the 2-Amino Group: Including N-alkylation, N-acylation, and cross-coupling reactions to introduce a variety of substituents.

  • Modification of the Oxazole Ring: Focusing on C5-position functionalization through halogenation followed by cross-coupling reactions.

  • Alteration of the N-methyl-4-carboxamide Moiety: Strategies for amide bond formation with different amines.

Each section will provide the scientific rationale behind the chosen methods, step-by-step protocols, and visual aids to clarify the experimental workflows.

Strategic Modification Sites

The structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide offers three primary vectors for chemical diversification. Understanding the reactivity of each site is key to designing successful synthetic strategies.

Caption: Key modification sites on the 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold.

Modification of the 2-Amino Group

The exocyclic amino group at the C2 position is a versatile handle for introducing a wide range of substituents. Its nucleophilicity allows for reactions such as alkylation, acylation, and more advanced cross-coupling methodologies.

N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for the N-alkylation of amines. This two-step, one-pot procedure involves the formation of an imine intermediate by reacting the 2-aminooxazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method avoids the over-alkylation often seen with alkyl halides.

Protocol 1: N-Alkylation of 2-amino-N-methyl-1,3-oxazole-4-carboxamide with an Aldehyde

G cluster_workflow Reductive Amination Workflow start 1. Reactant Mixing (2-aminooxazole + aldehyde in anhydrous MeOH) imine 2. Imine Formation (Stir at RT, 1-2h) start->imine reduction 3. Reduction (Cool to 0°C, add NaBH4) imine->reduction quench 4. Reaction Quench (Add water) reduction->quench extraction 5. Work-up (Extract with EtOAc) quench->extraction purification 6. Purification (Column chromatography) extraction->purification product N-alkylated product purification->product

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq.) in anhydrous methanol (0.1 M).

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 10-15 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC/LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Acylation

Rationale: N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly altering the molecule's polarity and interaction with biological targets. This transformation is typically achieved by reacting the 2-amino group with an acyl chloride or a carboxylic acid activated with a coupling agent.

Protocol 2: N-Acylation using an Acyl Chloride

Step-by-Step Methodology:

  • Reactant Solution: Dissolve 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC/LC-MS.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography or recrystallization.

Buchwald-Hartwig Cross-Coupling

Rationale: For the introduction of aryl or heteroaryl substituents at the 2-amino position, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[2] This palladium-catalyzed reaction forms a C-N bond between the amine and an aryl halide or triflate. This method has been successfully applied to 2-aminooxazoles to generate N-aryl derivatives.[1][2]

Protocol 3: Palladium-Catalyzed N-Arylation

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like XPhos (0.1 eq.), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent like dioxane or toluene (0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave irradiation) for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

MethodReagentsKey AdvantagesTypical Yields
Reductive Amination Aldehyde/Ketone, NaBH₄/STABMild conditions, avoids over-alkylation60-90%
N-Acylation Acyl Chloride/Carboxylic Acid, BaseForms stable amide bond, wide substrate scope70-95%
Buchwald-Hartwig Aryl Halide, Pd-catalyst, Ligand, BaseAccess to N-aryl derivatives, broad scope50-85%[1]

Modification of the Oxazole Ring

The oxazole ring itself can be functionalized, most commonly at the C5 position, which is susceptible to electrophilic attack and metallation.

C5-Halogenation

Rationale: Introducing a halogen, typically bromine or iodine, at the C5 position provides a handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings. Direct halogenation can be achieved using electrophilic halogenating agents.

Protocol 4: C5-Bromination

Step-by-Step Methodology:

  • Reactant Solution: Dissolve 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq.) in a suitable solvent like chloroform or acetic acid.

  • Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction should be protected from light.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution.

  • Extraction: Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify by flash chromatography to yield the 5-bromo-2-amino-N-methyl-1,3-oxazole-4-carboxamide.

C5-Arylation via Suzuki Coupling

Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[5][6] Following halogenation of the C5 position, a Suzuki coupling with an aryl or heteroaryl boronic acid (or ester) can be employed to introduce diverse substituents.

Protocol 5: Suzuki Coupling at the C5 Position

G cluster_suzuki Suzuki Coupling at C5 start 1. Combine Reactants (5-bromo-oxazole, boronic acid, Pd catalyst, base) reaction 2. Heat Reaction (DME/water, 80-100°C) start->reaction workup 3. Aqueous Work-up (Dilute and extract) reaction->workup purification 4. Purification (Column chromatography) workup->purification product 5-Aryl-oxazole product purification->product

Caption: General workflow for C5-arylation via Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine the 5-bromo-2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent: Add a mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (80-100 °C) under a nitrogen atmosphere for 4-12 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic phase, filter, and evaporate the solvent.

  • Purification: Purify the product using flash column chromatography.

Modification of the N-methyl-4-carboxamide Side Chain

The N-methyl-4-carboxamide group can be modified, although it typically requires more forcing conditions. The most straightforward approach involves hydrolysis of the parent 4-carboxylic acid ester, followed by re-formation of the amide bond with a different amine.

Hydrolysis to the Carboxylic Acid

Rationale: Saponification of the ester precursor to the 2-amino-N-methyl-1,3-oxazole-4-carboxamide (i.e., methyl 2-amino-1,3-oxazole-4-carboxylate) provides the corresponding carboxylic acid. This acid is a key intermediate that can then be coupled with a variety of amines.

Protocol 6: Hydrolysis of the Methyl Ester

Step-by-Step Methodology:

  • Setup: Dissolve methyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq.) in a mixture of THF and water.

  • Base Addition: Add lithium hydroxide (LiOH) (2.0 eq.).

  • Reaction: Stir at room temperature for 2-6 hours.

  • Acidification: Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the carboxylic acid with ethyl acetate.

  • Drying and Concentration: Dry the organic layer and remove the solvent to yield the crude 2-amino-1,3-oxazole-4-carboxylic acid.

Amide Bond Formation

Rationale: With the carboxylic acid in hand, standard peptide coupling reagents can be used to form a new amide bond with a desired amine, thereby diversifying the C4-substituent.

Protocol 7: Amide Coupling

Step-by-Step Methodology:

  • Acid Activation: Dissolve the 2-amino-1,3-oxazole-4-carboxylic acid (1.0 eq.) in DMF. Add a coupling agent like HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.). Stir for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.).

  • Reaction: Stir at room temperature for 4-12 hours.

  • Work-up: Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer and concentrate.

  • Purification: Purify via flash chromatography.

Conclusion

The 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold offers a wealth of opportunities for structural modification. The protocols outlined in these application notes provide researchers with a robust toolkit for exploring the chemical space around this important heterocyclic core. By systematically applying these techniques for N-functionalization, ring substitution, and side-chain alteration, scientists can effectively generate diverse libraries of analogues for biological screening and lead optimization in drug discovery programs.

References

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Method

The Versatile Building Block: 2-amino-N-methyl-1,3-oxazole-4-carboxamide in Complex Molecule Synthesis

Introduction: The Strategic Importance of the 2-Aminooxazole Scaffold In the landscape of modern medicinal chemistry and drug discovery, the 2-aminooxazole moiety has emerged as a "privileged scaffold." This designation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aminooxazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 2-aminooxazole moiety has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for diverse biological targets through varied structural modifications. The 2-aminooxazole core is a bioisostere of the well-known 2-aminothiazole, offering potential advantages such as improved solubility and a modified metabolic profile due to the replacement of the sulfur atom with oxygen.[1] The strategic incorporation of an N-methylcarboxamide group at the 4-position of the oxazole ring endows the building block, 2-amino-N-methyl-1,3-oxazole-4-carboxamide , with a unique combination of hydrogen bonding capabilities and steric properties, making it an attractive starting point for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable building block for researchers, scientists, and drug development professionals.

Synthesis of the Building Block: A Two-Step Approach

The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide can be efficiently achieved through a two-step process, beginning with the formation of the corresponding ethyl ester, followed by amidation.

Part 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

The foundational step is the Hantzsch-type condensation of ethyl bromopyruvate with urea.[2] This reaction forms the core oxazole ring structure.

Protocol 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate

  • Urea

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl bromopyruvate (1.0 eq) in ethanol.

  • Add urea (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a mixture of ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-amino-1,3-oxazole-4-carboxylate.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol serves as a suitable polar protic solvent for both reactants and facilitates the reaction at reflux temperature.

  • Excess Urea: Using an excess of urea helps to drive the reaction to completion.

  • Aqueous Workup: The workup with ethyl acetate and water is designed to remove unreacted urea and other water-soluble impurities.

  • Brine Wash: The final wash with brine helps to remove any remaining water from the organic layer.

Part 2: Amidation to Yield 2-amino-N-methyl-1,3-oxazole-4-carboxamide

The second step involves the amidation of the synthesized ethyl ester with methylamine. This is a standard transformation that converts the ester functional group into the desired N-methylcarboxamide.

Protocol 2: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Materials:

  • Ethyl 2-amino-1,3-oxazole-4-carboxylate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sealed reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) in a minimal amount of methanol or THF in a sealed reaction vessel.

  • Add an excess of methylamine solution (3-5 eq) to the reaction mixture.

  • Seal the vessel and stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, carefully vent the reaction vessel in a fume hood to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to afford pure 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Sealed Vessel: The use of a sealed vessel is crucial when working with a volatile reagent like methylamine to maintain its concentration in the reaction mixture.

  • Excess Methylamine: A significant excess of methylamine is used to ensure the complete conversion of the ester to the amide.

  • Choice of Solvent: Methanol and THF are good solvents for both the starting ester and are compatible with the reaction conditions.

Application Notes: Leveraging the Reactivity of the 2-Amino Group

The utility of 2-amino-N-methyl-1,3-oxazole-4-carboxamide as a building block lies in the nucleophilic character of its 2-amino group. This primary amine can readily participate in a variety of bond-forming reactions, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

Application 1: N-Acylation for the Synthesis of Amide Derivatives

The 2-amino group can be easily acylated to form amide derivatives. This is a fundamental transformation in medicinal chemistry, as the resulting amide bond can introduce key structural features and hydrogen bonding interactions important for biological activity.

Protocol 3: General Procedure for N-Acylation

Materials:

  • 2-amino-N-methyl-1,3-oxazole-4-carboxamide

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure (using an acyl chloride):

  • Dissolve 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (1.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Workflow for N-Acylation:

N_Acylation_Workflow start Dissolve Building Block & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of the building block.

Application 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

A powerful method for forming carbon-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This allows for the introduction of aryl or heteroaryl substituents at the 2-amino position, a common strategy in the development of kinase inhibitors and other targeted therapeutics.[1]

Protocol 4: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 2-amino-N-methyl-1,3-oxazole-4-carboxamide

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 2-amino-N-methyl-1,3-oxazole-4-carboxamide (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).

  • Add the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Key Considerations for Buchwald-Hartwig Coupling:

ParameterOptionsRationale
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosThe choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. NaOtBu is often used, but Cs₂CO₃ can be a milder alternative.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are critical to prevent catalyst deactivation.

Diagram of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd +Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx +R'NH₂ -HX AmineComplex Ar-Pd(II)-NHR'(L_n) LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product Amine R'NH₂ Amine->LigandEx ArX Ar-X ArX->OxAdd Base Base Base->LigandEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Case Study: Application in Kinase Inhibitor Synthesis

The 2-aminooxazole scaffold is a key component in a number of kinase inhibitors. While a direct synthesis utilizing 2-amino-N-methyl-1,3-oxazole-4-carboxamide may not be extensively documented in publicly available literature, its structural similarity to reported intermediates in patents for kinase inhibitors suggests its potential in this area. For instance, various 2-aminothiazole-5-carboxamides have been extensively used in the synthesis of kinase inhibitors such as Dasatinib.[3] The oxazole analogue would be a valuable tool for scaffold hopping and lead optimization studies, potentially offering an improved intellectual property position and modified pharmacokinetic properties.

Conclusion

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its 2-amino group allow for the strategic introduction of a wide range of substituents through well-established synthetic protocols such as N-acylation and palladium-catalyzed cross-coupling reactions. As the demand for novel chemical entities with tailored biological activities continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1416–1422. [Link]

  • Costantino, G., & Pieroni, M. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(5), 1275. [Link]

  • Fafula, R., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1416–1422. [Link]

  • Google Patents. (n.d.). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(1), 219-247. [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

  • Eagon, S., et al. (2022). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 88, 153555. [Link]

  • Met-Pharma. (n.d.). What are the synthesis and applications of ETHYL 2-AMINOOXAZOLE-4-CARBOXYLATE? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. As a key heterocyclic scaffold, optimizing its synthesis is cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. As a key heterocyclic scaffold, optimizing its synthesis is critical for downstream applications. This document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently encountered challenges, grounded in established chemical principles.

Overview of the Synthetic Challenge

The synthesis of substituted 2-aminooxazoles is a common objective in medicinal chemistry, yet it presents notable challenges. While numerous methods exist for forming the oxazole core, achieving high yields for specific substitution patterns like the 2-amino-4-carboxamide requires careful control of reaction conditions to prevent side reactions and product degradation.[1][2] The most direct and widely adopted strategy involves a Hantzsch-type condensation followed by functional group manipulation. This guide will focus on a robust two-step pathway and address the specific issues that may arise during its execution.

Proposed Synthetic Workflow

The recommended pathway involves two primary transformations:

  • Oxazole Ring Formation: A condensation reaction between an α-halo-β-ketoester (ethyl bromopyruvate) and a nitrogen source (cyanamide) to form the core heterocyclic intermediate, ethyl 2-amino-1,3-oxazole-4-carboxylate.

  • Amidation: Conversion of the ethyl ester to the desired N-methyl carboxamide via reaction with methylamine.

Synthetic_Workflow cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Amidation Start Ethyl Bromopyruvate + Cyanamide Reaction1 Cyclocondensation Start->Reaction1 Base (e.g., NaOAc) Solvent (e.g., EtOH) Intermediate Ethyl 2-amino-1,3-oxazole-4-carboxylate Reaction1->Intermediate Reaction2 Amidation Intermediate->Reaction2 Methylamine (aq. or gas) Solvent (e.g., MeOH) FinalProduct 2-amino-N-methyl-1,3-oxazole-4-carboxamide Reaction2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide: Question & Answer Format

This section directly addresses common experimental failures in a Q&A format, providing both diagnostic advice and corrective actions.

Q1: My yield for the oxazole ring formation (Step 1) is consistently below 40%. What are the primary causes and how can I improve it?

Answer: Low yield in this Hantzsch-type synthesis is a frequent issue stemming from several competing factors. A systematic approach is essential for diagnosis.[3]

  • Causality: The reaction relies on the nucleophilic attack of cyanamide on the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular cyclization. Side reactions, reagent stability, and suboptimal conditions are the primary culprits for low yield.

  • Troubleshooting Steps:

    • Reagent Purity and Stability:

      • Ethyl Bromopyruvate: This reagent can degrade upon storage, releasing HBr which can catalyze side reactions. Use freshly distilled or recently purchased material. Confirm purity via ¹H NMR.

      • Cyanamide: Cyanamide exists in equilibrium with its dimer, dicyandiamide, which is less reactive. Use high-purity crystalline cyanamide and prepare solutions fresh.

    • Base Selection: The base neutralizes the HBr formed during the reaction.

      • Weak Bases: Sodium acetate or potassium carbonate are often used. If the reaction is sluggish, a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be cautiously trialed in catalytic amounts, though this may promote side reactions.[4]

      • Strong Bases: Strong bases like NaOH or NaOEt can cause hydrolysis of the ester group or promote self-condensation of the pyruvate.

    • Temperature Control: This reaction is often exothermic.

      • Initial mixing should be performed at a low temperature (0-5 °C) to control the initial rate of reaction and minimize the formation of polymeric byproducts.

      • After the initial addition, the reaction can be allowed to warm to room temperature or gently heated (40-60 °C) to drive the cyclization to completion. Monitor by TLC or LC-MS to avoid product decomposition.

    • Solvent Effects: Protic solvents like ethanol are standard as they facilitate proton transfer.[5] However, if solubility is an issue, a co-solvent system (e.g., EtOH/THF) might be beneficial. Ensure the solvent is dry if using moisture-sensitive bases.

ParameterStandard ConditionOptimized ConditionRationale for Change
Temperature Room Temperature0 °C for addition, then 50 °CControls initial exotherm and prevents byproduct formation, while gentle heating ensures reaction completion.
Base Sodium AcetatePotassium CarbonateK₂CO₃ is slightly more basic and can improve reaction rates without significantly increasing ester hydrolysis.
Solvent EthanolAnhydrous EthanolPrevents potential hydrolysis of the starting material and product, especially if the reaction requires extended heating.
Reaction Time 24 hoursMonitored by TLC (4-8 h)Prevents the formation of degradation products that can occur with prolonged reaction times at elevated temperatures.

Q2: I'm observing a major, unidentified byproduct during the amidation step (Step 2). What could it be and how do I prevent it?

Answer: The primary nucleophiles in the reaction mixture are methylamine and the 2-amino group on the oxazole ring. The most likely byproduct results from an intermolecular reaction involving the 2-amino group.

  • Plausible Side Reaction: The 2-amino group of one molecule can attack the activated ester of another, leading to dimer or oligomer formation. This is especially prevalent if the reaction is heated for extended periods or if a coupling agent is used improperly.

  • Preventative Measures:

    • Use an Excess of Methylamine: Using a significant excess of methylamine (5-10 equivalents) ensures that it is the statistically dominant nucleophile, minimizing self-reaction. Running the reaction in a concentrated solution of methylamine in methanol is highly effective.

    • Temperature Control: The amidation should be run at room temperature or below. Heating can provide the activation energy needed for the less nucleophilic 2-amino group to react.

    • Alternative Methods: If the direct amidation is low-yielding, consider converting the ester to an acid chloride, followed by reaction with methylamine at low temperature. However, this adds steps and requires careful handling of the acid chloride intermediate. A more modern approach involves using trimethylaluminum (TMA) to mediate the amidation, which often proceeds cleanly at room temperature.

Q3: The final product is difficult to purify. Column chromatography gives poor separation and I can't get it to crystallize. What are my options?

Answer: Purification challenges are common for polar, hydrogen-bonding molecules like this one.

  • For Chromatography:

    • Adsorbent: If silica gel is giving poor results (streaking, low recovery), it may be due to the basicity of the 2-amino group. Consider using alumina (neutral or basic) or a C18 reversed-phase column.

    • Solvent System: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the eluent (e.g., DCM/MeOH or EtOAc/Hexane) to suppress tailing on silica gel.

  • For Crystallization:

    • Solvent Screening: Perform a systematic screen of common solvents. Good solvent systems for crystallization are typically those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures like EtOAc/heptane).

    • Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. Reacting the product with one equivalent of an acid like HCl (in ether), oxalic acid, or tartaric acid can yield a well-defined crystalline salt that is often easier to purify and handle. The freebase can be regenerated later if necessary.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add potassium carbonate (1.2 equivalents) and cyanamide (1.1 equivalents) to anhydrous ethanol.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve ethyl bromopyruvate (1.0 equivalent) in anhydrous ethanol and add it dropwise to the cooled suspension over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and heat to 50 °C.

  • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization from ethanol/water.

Protocol 2: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide
  • Dissolve the ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 40% aqueous solution of methylamine (5.0 equivalents) dropwise. Alternatively, bubble methylamine gas through the solution.

  • Seal the reaction vessel and allow it to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography as described in the troubleshooting section.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the critical safety considerations for this synthesis? Ethyl bromopyruvate is a lachrymator and toxic. Cyanamide is also toxic. Both should be handled with extreme care in a fume hood. Methylamine is a flammable and corrosive gas/solution. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • FAQ 2: How do I confirm the structure of my final product? A combination of analytical techniques is required:

    • ¹H NMR: Will show a characteristic singlet for the C5-proton of the oxazole ring, signals for the N-methyl group, and the broad singlet for the 2-amino protons.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment (e.g., carbonyl, oxazole ring carbons).

    • Mass Spectrometry (HRMS): Will provide an accurate mass measurement to confirm the elemental composition.

    • FT-IR: Will show characteristic stretches for the N-H bonds (amino group), C=O bond (amide), and C=N/C=C bonds of the oxazole ring.

  • FAQ 3: Are there alternative routes to synthesize this compound? Yes, other methods for oxazole synthesis exist, such as the van Leusen reaction or cyclization of α-diazoketones.[6][7] However, for the specific 2-amino-4-carboxamide substitution pattern, the Hantzsch-type synthesis from an α-haloketone derivative generally remains the most direct and cost-effective approach.

Troubleshooting_Tree Start Low Yield in Step 1 CheckPurity Check Purity of Ethyl Bromopyruvate & Cyanamide Start->CheckPurity CheckConditions Review Reaction Conditions (Base, Temp, Solvent) Start->CheckConditions AnalyzeByproducts Analyze Byproducts by LC-MS Start->AnalyzeByproducts PurityIssue Use fresh/purified reagents CheckPurity->PurityIssue Purity is low ConditionsIssue Optimize Temp (0°C -> 50°C) Trial K2CO3 as base CheckConditions->ConditionsIssue Conditions are suboptimal ByproductsIssue Side products suggest hydrolysis or dimerization. Adjust conditions accordingly. AnalyzeByproducts->ByproductsIssue Byproducts detected

Caption: Decision tree for troubleshooting low yield in Step 1.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • De Pádova, K. A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Retrieved from [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967.
  • Rosa, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
  • Rosa, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Retrieved from [Link]

  • Govender, K., et al. (2017). Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Wang, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1549. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Mori, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.... International Journal of Molecular Sciences, 22(4), 2149. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Oxazoles

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing substituted oxazole cores. As a heterocycle of immense importance in pharmaceuticals and materials science, the successful synthesis of oxazoles is often pivotal. However, the path to the desired product can be fraught with challenges, from low yields to intractable side reactions and purification hurdles.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the expert insights needed to diagnose issues in your experiments, optimize conditions, and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: My oxazole product appears to be decomposing during workup or purification. How stable is the oxazole ring?

A1: While the oxazole ring is aromatic and generally stable, it is not indestructible. Its stability is comparable to that of furan, showing some resistance to acids but susceptibility to strong bases and certain nucleophiles.[1][2] The ring is thermally stable and generally does not decompose at high boiling temperatures.[2] However, there are critical vulnerabilities:

  • Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-BuLi, can readily deprotonate the C2 position (pKa ≈ 20).[1][2] This can lead to ring-opening and the formation of an open-chain isocyanide intermediate, which may not recyclize as intended.[3][4]

  • Strongly Acidic Conditions: Concentrated mineral acids can lead to decomposition. While protonation occurs at the nitrogen atom (position 3), harsh acidic environments can hydrolyze the ring.[1][3]

  • Nucleophilic Attack: Unlike more electron-rich heterocycles, the oxazole ring can be susceptible to nucleophilic attack, especially if electron-withdrawing groups are present. This often results in ring cleavage rather than substitution. For example, treatment with ammonia/formamide can convert oxazoles into imidazoles.[3]

  • Oxidation: The ring can be opened by strong oxidizing agents like potassium permanganate or ozone.[3]

Q2: I need to functionalize my existing oxazole core. Where does electrophilic or nucleophilic substitution typically occur?

A2: The inherent electronic nature of the oxazole ring dictates its substitution patterns.

  • Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic substitution unless activated by an electron-donating group (EDG).[3] When an EDG is present, electrophilic attack occurs preferentially at the C5 position.[1]

  • Nucleophilic Substitution: Direct nucleophilic substitution is rare and usually requires a leaving group (like a halogen) on the ring. The order of reactivity for halogen substitution is C2 >> C4 > C5.[1] The presence of an electron-withdrawing group at C4 can facilitate nucleophilic attack at the highly electron-deficient C2 position.[3]

  • Direct C-H Functionalization: Modern palladium and copper catalysis have revolutionized oxazole functionalization, bypassing the limitations of classical substitution. These methods allow for direct arylation at both C2 and C5 with high regioselectivity, controlled primarily by the choice of ligand and solvent.[5]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific, common problems encountered during the synthesis of substituted oxazoles.

Problem Area 1: Low or No Yield

Q: My Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole is giving a very low yield. What are the common causes and how can I improve it?

A: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[6] Low yields in this classic reaction are almost always traced back to two key issues: incomplete dehydration or side reactions involving the starting material.

Causality & Explanation: The mechanism requires the formation of an intermediate hydroxy-oxazoline, which must then be efficiently dehydrated to form the aromatic oxazole ring.[7] If the dehydrating agent is too weak or the temperature is too low, the reaction stalls at the intermediate stage. Conversely, if conditions are too harsh, the acylamino-ketone can undergo decomposition or alternative condensation reactions.

Troubleshooting Steps:

  • Evaluate Your Dehydrating Agent: Sulfuric acid is commonly used but not always the most effective. The choice of agent is critical.

    • Upgrade to a Stronger Agent: Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are often more effective at promoting the final dehydration step.[3] Yields can often be increased significantly with PPA.[8]

    • Consider Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water will inhibit the dehydration process.

  • Optimize Reaction Temperature: Gently heat the reaction mixture. For many PPA-mediated cyclizations, temperatures between 80-120 °C are effective. Monitor the reaction by TLC to track the consumption of the starting material and the appearance of the product.

  • Check Starting Material Purity: Ensure your 2-acylamino-ketone is pure. Impurities can interfere with the cyclization.

Here is a workflow to guide your troubleshooting process:

start Low Yield in Robinson-Gabriel Synthesis check_dehydration Is the Dehydrating Agent Strong Enough? start->check_dehydration check_temp Is the Reaction Temperature Optimized? check_dehydration->check_temp Yes solution1 Switch to PPA or POCl₃ Ensure Anhydrous Conditions check_dehydration->solution1 No check_purity Is the Starting Material Pure? check_temp->check_purity Yes solution2 Incrementally Increase Temperature (e.g., 80°C -> 120°C) Monitor by TLC check_temp->solution2 No solution3 Re-purify 2-Acylamino-ketone (Recrystallization or Chromatography) check_purity->solution3 No end_node Yield Improved check_purity->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Q: I'm attempting a van Leusen synthesis to create a 5-substituted oxazole, but the reaction is sluggish and the yield is poor. What factors are most important to optimize?

A: The van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful but sensitive reaction.[9][10] Success hinges on the efficient deprotonation of TosMIC and the subsequent cycloaddition cascade.

Causality & Explanation: The reaction is base-mediated. The base deprotonates the active methylene group of TosMIC, generating a nucleophile that attacks the aldehyde carbonyl.[9][11] If the base is too weak or sterically hindered, this initial step becomes the rate-limiting bottleneck. The subsequent cyclization and elimination of toluenesulfinic acid also depend on the reaction environment.

Troubleshooting Steps:

  • Base Selection is Paramount:

    • Classic Choice: Potassium carbonate (K₂CO₃) in methanol is a standard, but not always optimal, condition.

    • Stronger, Non-Nucleophilic Bases: For sluggish reactions, consider using a stronger base like potassium tert-butoxide or DBU in an aprotic solvent like THF or DME.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can improve reaction rates with inorganic bases.

    • Resin-Bound Bases: A quaternary ammonium hydroxide ion exchange resin can catalyze the reaction and simplify workup, as the base and the tosyl byproduct can be removed by filtration.[5]

  • Solvent Effects: The choice of solvent can dramatically impact yield.

    • While methanol is common, aprotic solvents like THF, DME, or even ionic liquids can be beneficial, especially for sensitive substrates.[5][11] Ionic liquids have the added advantage of being recyclable.[5][11]

  • Temperature Control: Most van Leusen reactions proceed well at room temperature or with gentle heating (40-60 °C). For very unreactive aldehydes, microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[11]

  • Substrate Reactivity: Aromatic aldehydes bearing electron-withdrawing groups are typically more reactive than those with electron-donating groups.[11] For less reactive aldehydes, you will likely need to employ stronger bases and higher temperatures.

cluster_mechanism Van Leusen Mechanism & Failure Points cluster_solutions Troubleshooting Solutions step1 Step 1: Deprotonation of TosMIC Base deprotonates active methylene group Failure Point: Base too weak or hindered step2 Step 2: Nucleophilic Attack TosMIC anion attacks aldehyde carbonyl Failure Point: Aldehyde is unreactive (e.g., strong EDG) step1->step2 sol1 Use stronger base (t-BuOK, DBU) Change solvent (THF, DME) step1:f0->sol1 Address step3 Step 3: Cyclization Intramolecular attack of alkoxide on isocyanide carbon Failure Point: Unfavorable conformation step2->step3 sol2 Increase temperature or use microwave irradiation step2:f0->sol2 Address step4 Step 4: Elimination Base-assisted elimination of Tos-H to form aromatic ring Failure Point: Stalls at oxazoline intermediate step3->step4 sol3 Increase reaction time Ensure anhydrous conditions step4:f0->sol3 Address

Sources

Troubleshooting

Technical Support Center: Purification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. The content is s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental hurdles.

Compound Profile: Key Purification Considerations

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a polar, heterocyclic molecule. Its purification is governed by several key structural features:

  • High Polarity: The presence of an amino group (-NH2) and a secondary amide (-C(=O)NH-) allows for significant hydrogen bonding, making the molecule highly polar. This dictates the choice of chromatographic systems.

  • Basicity: The 2-amino group is basic and can interact strongly with acidic stationary phases like silica gel, potentially leading to poor separation.

  • Solubility: The compound is expected to have good solubility in polar organic solvents like DMSO, acetonitrile, and ethyl acetate, and slight solubility in alcohols like methanol and water.[1]

  • Potential Impurities: Common impurities may include unreacted starting materials, reagents, or side-products from the synthesis, which are often also polar in nature.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass strategy for purifying crude 2-amino-N-methyl-1,3-oxazole-4-carboxamide?

For gram-scale purification, normal-phase flash column chromatography is the recommended initial technique.[4] This method effectively separates compounds based on polarity. Given the polar nature of the target molecule, a polar stationary phase like silica gel is appropriate.[5] Thin-Layer Chromatography (TLC) must be used first to identify a suitable mobile phase that provides good separation between your target compound and its impurities.[6]

Q2: How do I choose the right analytical technique to assess the purity of my final product?

A combination of methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Both normal-phase and reverse-phase (C18) HPLC can be used, with the latter being very effective for polar compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structural impurities.[1]

Q3: Can I use recrystallization instead of chromatography?

Yes, and it is often the preferred method if the crude material is of relatively high purity (>90%). Recrystallization can be more time- and solvent-efficient than chromatography.[8] The key is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at room or cold temperatures. Based on the properties of similar amides, polar solvents like ethanol, acetone, or acetonitrile are excellent starting points.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during purification.

Q4: My compound is streaking severely on the silica gel TLC plate and won't move from the baseline. What's wrong?

This is a classic sign of a highly polar, basic compound interacting too strongly with the acidic silica gel. The basic 2-amino group likely protonates and binds ionically to the acidic silanol groups on the silica surface.

Causality: The strong, irreversible adsorption prevents the mobile phase from effectively eluting the compound, resulting in a long streak or "tailing."[8]

Solution:

  • Increase Eluent Polarity: Gradually increase the percentage of a highly polar solvent like methanol (MeOH) in your mobile phase (e.g., transitioning from 5% MeOH in Dichloromethane (DCM) to 10% or 15%).

  • Add a Basic Modifier: This is the most effective solution. Add a small amount (0.5-2%) of a base to your mobile phase to neutralize the acidic sites on the silica gel. This allows your compound to elute properly.

    • Triethylamine (Et₃N): A common choice, but can be difficult to remove under vacuum.[8]

    • Ammonium Hydroxide (NH₄OH): Often used as a solution in methanol. The ammonia is volatile and easily removed.

Q5: I'm losing most of my compound on the column. The yield is extremely low. Why?

This is likely due to irreversible adsorption on the stationary phase, a more severe version of the issue described in Q4.

Causality: If the compound is applied to a dry or improperly conditioned column, or if the mobile phase is not sufficiently competitive, the compound can "crash" out of solution at the top of the column or bind so strongly that it cannot be eluted.[4] Product degradation on the acidic silica is also a possibility for sensitive heterocyclic compounds.[3]

Solution:

  • Workflow Diagnosis: First, confirm the compound is not degrading. Analyze a small sample of the crude material by LC-MS or NMR, then dissolve another small sample in your chosen eluent with silica gel and stir for an hour before re-analyzing. If new peaks appear, degradation is occurring.

  • Use a Basic Modifier: As above, adding triethylamine or ammonium hydroxide to your eluent is critical.

  • Deactivate the Stationary Phase: Use a less acidic stationary phase. Neutral alumina can be an alternative to silica gel for basic compounds.[6]

  • Consider Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) can be a superior alternative, as it avoids the issue of strong adsorption to acidic sites.[7]

Troubleshooting Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

G cluster_0 cluster_1 Recrystallization Path cluster_2 Chromatography Path start Crude Product Analysis (TLC/LCMS) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>90%) Simple Impurity Profile purity_check->high_purity High low_purity Low Purity (<90%) Complex Impurities purity_check->low_purity Low recrystallize Attempt Recrystallization (e.g., from Ethanol or Acetonitrile) high_purity->recrystallize tlc_dev Develop TLC Method (e.g., DCM:MeOH) low_purity->tlc_dev success_rec Success: Pure Crystals recrystallize->success_rec Works fail_rec Failure: Oils Out or No Precipitation recrystallize->fail_rec Fails fail_rec->tlc_dev tlc_result TLC Shows Tailing? tlc_dev->tlc_result add_base Modify Eluent: Add 1% Et3N or NH4OH tlc_result->add_base Yes run_column Run Silica Gel Column tlc_result->run_column No add_base->run_column success_col Success: Pure Fractions run_column->success_col

Caption: Decision tree for purification of 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Q6: Recrystallization isn't working. My product either "oils out" or stays completely dissolved. What should I do?

This is a common challenge in crystallization. "Oiling out" occurs when the compound comes out of solution above its melting point, forming an impure liquid. Failure to precipitate means the compound is too soluble even at low temperatures.

Solution:

  • For Oiling Out:

    • Re-heat the solution until the oil redissolves completely.

    • Allow the solution to cool much more slowly. Insulate the flask to promote gradual crystal formation.

    • Add slightly more solvent to ensure the saturation point is reached at a lower temperature.

    • Try a lower-boiling point solvent.

  • For Failure to Precipitate:

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., methanol or DMSO). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes persistently cloudy. Heat to clarify and then cool slowly.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal from a previous successful batch.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol assumes TLC analysis has indicated that a mobile phase of 95:5 DCM:MeOH with 1% NH₄OH provides good separation.

  • Slurry Preparation:

    • In a beaker, combine silica gel (typically 20-50 times the weight of your crude sample) with the initial mobile phase (e.g., 100% DCM).[4]

    • Stir to create a uniform slurry, ensuring no clumps remain.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[4]

    • Fill the column about one-third full with the initial, less polar solvent.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a flat, stable bed. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder.

    • Carefully add your sample to the top of the silica bed. For a dry load, gently sprinkle the powder on top. Add a thin layer of sand to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure ('flash' chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by spotting fractions on a TLC plate alongside your crude material and pure standard (if available).[6]

  • Pooling and Evaporation:

    • Once the desired compound has fully eluted, combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation: Example TLC Solvent Systems
Solvent System (Mobile Phase)Ratio (v/v)Approx. Rf of TargetComments
Ethyl Acetate : Hexane50:50~0.0Compound is too polar; remains at the baseline.
Dichloromethane (DCM) : Methanol (MeOH)95:5~0.1Moves slightly but shows significant tailing.
DCM : MeOH with 1% Triethylamine95:5~0.4Good spot shape, minimal tailing. A promising system for column chromatography.
DCM : MeOH with 1% NH₄OH90:10~0.5Excellent spot shape and mobility. Ideal for eluting the compound from the column.

References

  • Column chromatography. (n.d.). University of Regina. [Link]

  • Green, J. B., & Hoff, R. J. (1988). Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Analytical Chemistry, 60(13), 1355–1362. [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Column chromatography. (n.d.). Columbia University, Department of Chemistry. [Link]

  • Chromatography to separate polar molecules? (2022). Reddit. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Welcome to the technical support center for 2-amino-N-methyl-1,3-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-methyl-1,3-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. The following information is curated to ensure scientific integrity and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-amino-N-methyl-1,3-oxazole-4-carboxamide?

Q2: I am observing poor dissolution of the compound in aqueous buffers for my in vitro assay. What is the likely cause?

A2: The primary cause is likely the compound's low intrinsic aqueous solubility. The crystalline nature of the compound requires significant energy to break the lattice structure and allow individual molecules to be solvated by water. For oral drug development, poor aqueous solubility can significantly limit bioavailability[3][4]. If you are using standard physiological buffers (pH ~7.4), the compound may not be sufficiently ionized to enhance its solubility.

Q3: Can I use DMSO as a co-solvent to dissolve the compound for my cell-based assays? What are the potential pitfalls?

A3: Yes, DMSO is a common and effective solvent for dissolving many poorly soluble compounds for in vitro studies. However, it is crucial to be aware of the potential for DMSO to affect your experimental system. High concentrations of DMSO can be toxic to cells and may interfere with assay readouts. It is best practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is typically below 0.5% (v/v) to minimize artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q4: Are there any structural features of 2-amino-N-methyl-1,3-oxazole-4-carboxamide that I should consider when trying to improve its solubility?

A4: The molecule possesses a basic amino group and an amide linkage. The amino group provides a handle for pH modification strategies. At acidic pH, this group can be protonated, forming a more soluble salt. The oxazole ring itself is a heterocyclic system that contributes to the compound's overall polarity[5]. The N-methyl-carboxamide portion also influences the molecule's hydrogen bonding capabilities.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility problems.

Issue 1: Compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.

Cause: This is a common issue known as "crashing out." The compound is highly soluble in the organic stock solution but becomes supersaturated and precipitates when the solvent composition changes to a predominantly aqueous environment.

Solutions:

1. Optimization of Co-solvent Percentage:

  • Step 1: Prepare a high concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Step 2: Perform a serial dilution of this stock into your aqueous buffer to determine the highest concentration that remains in solution.

  • Step 3: Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Rationale: This helps to identify the kinetic solubility limit in your specific buffer system.

2. pH Adjustment:

  • Step 1: Determine the pKa of the 2-amino group (if not known, a theoretical prediction can be made using cheminformatics tools).

  • Step 2: Prepare a series of buffers with pH values below the pKa of the amino group (e.g., pH 4.0, 5.0, 6.0).

  • Step 3: Attempt to dissolve the compound directly in these acidic buffers or dilute your DMSO stock into them.

  • Rationale: Protonating the basic amino group will form a salt, which will have significantly higher aqueous solubility. This is a widely used strategy for compounds with ionizable groups[6][7].

3. Use of Solubilizing Excipients:

  • Step 1: Prepare your aqueous buffer containing a low percentage of a non-ionic surfactant such as Tween® 80 or a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Step 2: Dilute your DMSO stock into the excipient-containing buffer.

  • Rationale: Surfactants can form micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes, both of which increase the apparent solubility of the drug[3][6].

Experimental Workflow for Solubility Enhancement

Solubility_Workflow start Poorly Soluble Compound (2-amino-N-methyl-1,3-oxazole-4-carboxamide) co_solvent Attempt Dissolution in Co-solvent (e.g., DMSO) start->co_solvent ph_modification pH Modification (Acidic Buffers) co_solvent->ph_modification Precipitation occurs success Soluble Formulation Achieved co_solvent->success Success excipients Use of Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) ph_modification->excipients Still Insoluble ph_modification->success Success excipients->success Success failure Solubility Issue Persists excipients->failure Still Insoluble

Caption: A decision-making workflow for addressing solubility issues.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Cause: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to poor reproducibility and inaccurate dose-response curves.

Solutions:

1. Pre-dissolution and Filtration:

  • Step 1: After preparing your final solution (with co-solvents or other aids), sonicate the solution for 5-10 minutes to aid dissolution.

  • Step 2: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

  • Step 3: Carefully collect the supernatant for your assay. This ensures you are working with a saturated, but clear, solution.

  • Rationale: This removes particulate matter that can interfere with assays and ensures you are testing the soluble fraction of the compound.

2. Formulation with Amorphous Solid Dispersions (for advanced applications):

  • Concept: For in vivo studies or more complex formulations, creating an amorphous solid dispersion can significantly improve solubility and dissolution rates[4].

  • Methodology Overview: This involves dissolving the compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray-drying or rotary evaporation).

  • Rationale: The compound is molecularly dispersed in the polymer matrix in an amorphous state, which has a higher energy and is more readily soluble than the stable crystalline form[4].

Quantitative Data Summary

The following table provides a hypothetical summary of solubility for 2-amino-N-methyl-1,3-oxazole-4-carboxamide in various solvent systems, based on typical observations for similar compounds. Note: These values are illustrative and should be experimentally determined.

Solvent SystemExpected Solubility (µg/mL)Remarks
Water (pH 7.0)< 1Practically insoluble
Phosphate Buffered Saline (pH 7.4)< 1Practically insoluble
0.1 N HCl (pH 1.0)50 - 200Moderately soluble due to salt formation
5% DMSO in PBS10 - 50Increased solubility with co-solvent
2% Tween® 80 in Water20 - 100Enhanced solubility via micellar encapsulation
10% HP-β-CD in Water100 - 500Significant solubility improvement through complexation
Logical Relationship Diagram: Factors Influencing Solubility

Solubility_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors compound 2-amino-N-methyl-1,3-oxazole-4-carboxamide crystal_lattice Crystal Lattice Energy compound->crystal_lattice pka pKa (Amino Group) compound->pka logp LogP (Lipophilicity) compound->logp solubility Aqueous Solubility crystal_lattice->solubility inversely proportional ph pH of Solvent pka->ph logp->solubility inversely proportional ph->solubility influences ionization co_solvents Co-solvents co_solvents->solubility modifies solvent polarity excipients Surfactants/Cyclodextrins excipients->solubility forms complexes/micelles temperature Temperature temperature->solubility generally increases

Caption: Interplay of intrinsic and extrinsic factors governing compound solubility.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • 2-Amino-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Tactics to Improve Solubility. Books. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

Sources

Troubleshooting

stability of 2-amino-N-methyl-1,3-oxazole-4-carboxamide under different conditions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-amino-N-methyl-1,3-oxazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-amino-N-methyl-1,3-oxazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. We will explore its potential liabilities, offer troubleshooting advice for common experimental issues, and provide detailed protocols for formally assessing its stability profile.

Frequently Asked Questions (FAQs): Predictive Stability & Proactive Handling

This section addresses the most common initial questions regarding the stability of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, based on its chemical structure and the known behavior of related heterocyclic systems.

Q1: What are the primary structural liabilities and potential degradation pathways for this molecule?

A1: The structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide contains three key functional groups, each presenting potential stability concerns under different conditions. Understanding these liabilities is crucial for designing robust experiments and interpreting results.

  • Oxazole Ring: The 1,3-oxazole ring is an electron-rich aromatic heterocycle. While aromatic, it is less so than analogous thiazoles or imidazoles, making it susceptible to cleavage under harsh conditions.[1][2] Acid- or base-catalyzed hydrolysis can lead to ring-opening, destroying the core scaffold.

  • Amide Linkage: The N-methyl-carboxamide at the C4 position is a classic amide. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the bond to form 2-amino-1,3-oxazole-4-carboxylic acid and methylamine.[3]

  • 2-Amino Group: The exocyclic amino group at the C2 position is a potential site for oxidation. Furthermore, its basicity influences the electronic properties of the entire ring system.[4]

Below is a diagram illustrating these potential degradation sites.

Caption: Potential degradation sites on the molecule.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure long-term viability and prevent degradation, the compound should be stored under controlled conditions.

  • Solid Form: Store as a solid in a tightly sealed container at -20°C or lower. Protect from light and moisture by storing in an amber vial with a desiccant.

  • In Solution: Preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF is recommended. Store these stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid long-term storage in aqueous or protic solvents (e.g., methanol, ethanol) without prior stability validation, as these can facilitate hydrolysis.

Q3: Which solvents should be used or avoided when working with this compound?

A3:

  • Recommended: Anhydrous DMSO and DMF are excellent choices for creating high-concentration stock solutions due to their aprotic and non-reactive nature. Acetonitrile is also a suitable solvent for analytical purposes.

  • Use with Caution: Protic solvents like methanol and ethanol can potentially act as nucleophiles and contribute to solvolysis of the amide or oxazole ring over time, especially if acidic or basic contaminants are present.

  • Aqueous Buffers: Stability in aqueous buffers is highly pH-dependent. It is critical to experimentally determine the compound's stability in your specific assay buffer before beginning large-scale experiments. Generally, neutral (pH ~7.4) or slightly acidic (pH ~6.0) buffers are better starting points than basic buffers.

Troubleshooting Guide: Addressing Common Experimental Issues

Unexpected results can often be traced back to compound instability. This guide provides a logical framework for diagnosing these issues.

Q4: My compound's effective concentration appears to decrease over the course of my multi-hour aqueous assay. What is the likely cause?

A4: This is a classic sign of hydrolytic instability. The two most probable causes are hydrolysis of the C4-amide bond or, under more strenuous conditions, cleavage of the oxazole ring itself.

Troubleshooting Steps:

  • Incubation Control: Incubate the compound in your assay buffer (without cells or other assay components) for the full duration of your experiment.

  • Time-Point Analysis: Take samples at T=0 and at the end of the incubation period.

  • LC-MS Analysis: Analyze the samples by LC-MS. A decrease in the parent compound's peak area and the appearance of new, more polar peaks (e.g., the carboxylic acid metabolite) confirms degradation.

The following decision tree can guide your troubleshooting process.

start Activity drops over time in aqueous assay check_hydrolysis Run control: Incubate compound in buffer alone for assay duration start->check_hydrolysis analyze Analyze T=0 vs. T=final by LC-MS check_hydrolysis->analyze parent_stable Parent peak area is stable? analyze->parent_stable yes_stable Yes: Instability is not the primary issue. Investigate other assay components (e.g., protein binding, cell metabolism). parent_stable->yes_stable  Yes no_unstable No: Compound is degrading. parent_stable->no_unstable No   check_metabolite Does a peak for the corresponding carboxylic acid appear? no_unstable->check_metabolite yes_amide Yes: Amide hydrolysis is occurring. - Lower buffer pH if possible. - Reduce incubation time. - Consider a more stable analog. check_metabolite->yes_amide  Yes no_other No: Other degradation is occurring. (e.g., Ring opening, oxidation). Perform full forced degradation study. check_metabolite->no_other No  

Caption: Decision tree for troubleshooting instability in aqueous assays.

Q5: I'm observing new peaks in my LC-MS chromatogram after leaving my samples in the autosampler overnight. What are they?

A5: This suggests either photolytic or temperature-related degradation, or slow hydrolysis in the mobile phase.

  • Photodegradation: Oxazole and other aromatic systems can be susceptible to degradation upon exposure to UV light.[1] If your autosampler is not shielded from light, this is a possibility.

  • Thermal Degradation: If the autosampler is not temperature-controlled, elevated room temperatures can accelerate slow degradation reactions.

  • Solvent-Mediated Degradation: If the mobile phase is acidic or basic, or contains a high percentage of a protic solvent, the compound may be slowly degrading while waiting for injection.

Solution: Always use a temperature-controlled autosampler (set to 4-10°C) and, if possible, use amber or light-blocking vials. Validate sequence stability by re-injecting the first sample at the end of the run to see if its profile has changed.

Experimental Protocols for Stability Assessment

To definitively characterize the stability of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a forced degradation study is essential.[5][6] This process intentionally exposes the drug to harsh conditions to identify potential degradation products and pathways.[7]

Protocol 1: Forced Degradation Study Workflow

This protocol is based on ICH guideline Q1A.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust exposure times or reagent concentrations as needed to reach this target.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Run in Parallel) cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis 0.1 M HCl, 60°C base Base Hydrolysis 0.1 M NaOH, RT oxidation Oxidation 3% H₂O₂, RT thermal Thermal Solid & Solution, 80°C photo Photolytic ICH Q1B light chamber control Control Stock solution, protected from light, 4°C sampling Sample at intervals (e.g., 2, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling quench Neutralize/Quench (if applicable) sampling->quench analyze Analyze all samples by Stability-Indicating LC-MS/UV Method quench->analyze

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, add the stock solution to the stressor solution to a final concentration of ~100 µg/mL.

    • Acidic: Mix with 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often rapid.

    • Oxidative: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Mix with purified water. Incubate at 80°C.

    • Thermal (Solid): Place the solid compound in a vial at 80°C. Sample by dissolving a small amount at each time point.

    • Photolytic: Expose the solution (in a quartz cuvette) and solid compound to light as specified in ICH Q1B guidelines. Wrap a control sample in aluminum foil.

  • Sampling & Quenching:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the HCl sample).

    • Dilute all samples to a final concentration of ~10 µg/mL with mobile phase for analysis.

  • Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method with UV and MS detection.

    • Calculate the percentage of degradation and identify the relative retention times and mass-to-charge ratios (m/z) of any significant degradants.

Protocol 2: Preliminary In Vitro Metabolic Stability Assessment

This protocol provides insight into enzymatic degradation, primarily by Cytochrome P450 (CYP) and other enzymes present in liver microsomes.

  • Reagents: Human Liver Microsomes (HLMs), NADPH regenerating system, phosphate buffer (pH 7.4).

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

    • Add the test compound (final concentration 1 µM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Potential metabolites to look for include hydroxylated species (+16 Da) or the product of amide hydrolysis. Aldehyde oxidase-mediated metabolism could also lead to a +14 Da product (oxidation to the 2-oxazolone and loss of H2).[8]

Data Summary and Interpretation

The results from your forced degradation studies can be summarized to build a comprehensive stability profile.

Stress ConditionExpected Degradation RatePrimary Potential Degradant(s)Notes
0.1 M HCl, 60°C Moderate to High2-amino-1,3-oxazole-4-carboxylic acidAmide hydrolysis is the most likely primary pathway.
0.1 M NaOH, RT High2-amino-1,3-oxazole-4-carboxylic acid; Ring-opened productsBase-catalyzed hydrolysis of the amide and oxazole ring is often rapid.
3% H₂O₂, RT Low to ModerateOxidized species (e.g., N-oxides)The 2-amino group and oxazole ring are potential sites of oxidation.
Heat (80°C) Low to ModerateSimilar to hydrolytic products if moisture is present.Primarily tests the intrinsic thermal stability of the molecule.
Light (ICH Q1B) Compound DependentPhotorearrangement or radical-based degradation productsThe aromatic nature of the oxazole ring suggests a potential for photosensitivity.
Liver Microsomes Compound DependentHydroxylated species (+16 Da); Carboxylic acidProvides an early indication of metabolic stability and clearance pathways.[9]
References
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Force degradation study of compound A3. ResearchGate. [Link]

  • Oxazole. Wikipedia. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Orchestration of enzymatic processing by thiazole/oxazole-modified microcin dehydrogenases. PubMed. [Link]

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. [Link]

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. PMC - NIH. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • 2-Aminooxazoles and Their Derivatives (Review). Scribd. [Link]

  • B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. ResearchGate. [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - NIH. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • 2-Aminooxazole. Wikipedia. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. NIH. [Link]

  • 2-amino-N-[(2,3-dimethoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide. PubChem. [Link]

  • 2-Amino-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

Sources

Optimization

optimization of reaction conditions for oxazole-4-carboxamide synthesis

Welcome to the technical support center for the synthesis and optimization of oxazole-4-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of oxazole-4-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Oxazoles are a cornerstone in pharmaceutical development, and mastering their synthesis is critical. This document provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section tackles the most frequent and frustrating problems encountered during the synthesis of oxazoles, particularly via the Van Leusen reaction, a robust and widely used method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I fix this?

Low or no yield is a common but solvable issue. The problem almost always lies in one of three areas: reagent quality, reaction conditions, or moisture control. Let's break it down.

Answer:

Pillar 1: Reagent Integrity, especially TosMIC

  • The Cause: Tosylmethyl isocyanide (TosMIC) is the linchpin of the Van Leusen reaction. It is a stable, odorless solid, but its efficacy is highly dependent on its purity.[3][4] The key reactive site is the acidic α-carbon, which is readily deprotonated to form a carbanion.[3] Impurities or degradation can neutralize the base or interfere with this crucial first step.

  • The Solution:

    • Verify Purity: Always use high-purity TosMIC. If the reagent is old or has been improperly stored, consider purchasing a fresh bottle. Low-quality TosMIC may contain residual p-toluenesulfinic acid, which can quench the reaction.[3]

    • Proper Storage: TosMIC is sensitive to moisture.[4] Store it in a desiccator away from light.

    • Aldehyde Quality: Ensure your aldehyde starting material is pure. Aldehydes can oxidize to carboxylic acids on storage, which will react with the base and halt the synthesis. Use freshly distilled or purified aldehydes whenever possible.

Pillar 2: Reaction Conditions & Base Selection

  • The Cause: The initial deprotonation of TosMIC is critical for the subsequent nucleophilic attack on the aldehyde.[5][6] The choice and handling of the base are paramount.

  • The Solution:

    • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a common, mild base used in alcoholic solvents like methanol.[7] For less reactive aldehydes or when using aprotic solvents like THF or DME, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[3][5]

    • Fresh Base: Stronger bases like t-BuOK are hygroscopic. Use a freshly opened bottle or a properly stored aliquot.

    • Temperature Control: For reactions using strong bases like t-BuOK in THF, initial deprotonation is often performed at low temperatures (-60 to -40 °C) before the addition of the aldehyde.[3][5] This prevents side reactions. For K₂CO₃/Methanol systems, reflux temperatures are common.[7]

Pillar 3: The Enemy - Water

  • The Cause: Anhydrous conditions are crucial, especially when using strong, non-protic bases. Water will protonate the TosMIC anion, effectively killing the reaction before it can start.

  • The Solution:

    • Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially during the addition of reagents.

Question 2: I've formed my oxazole product, but it's contaminated with a significant side product. What is it and how do I prevent its formation?

Answer:

The most common side product depends on your starting material. When using an aldehyde, the primary side product is often the 4-tosyloxazole intermediate, which arises from incomplete elimination.[8]

  • The Cause: The Van Leusen mechanism proceeds through an oxazoline intermediate.[2] A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) yields the final oxazole.[2] If this elimination is slow or incomplete, you will isolate the tosyl-substituted intermediate.

  • The Solution:

    • Increase Reaction Time/Temperature: The elimination step is often the slowest. Increasing the reflux time or raising the temperature can drive the reaction to completion.

    • Stronger Base: A stronger base can facilitate the elimination. If you are using K₂CO₃, consider switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), particularly if your substrate is electron-rich.

    • Solvent Effects: The reaction is often faster and cleaner in polar protic solvents like methanol, which can help solvate the leaving group.

Question 3: My purification by column chromatography is difficult. The product is streaking or co-eluting with impurities. What are my options?

Answer:

Oxazole-4-carboxamides can be polar, leading to challenging purifications on silica gel.

  • The Cause: The amide functionality and the nitrogen and oxygen atoms in the oxazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.

  • The Solution:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent.

      • For basic compounds, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol can neutralize the acidic sites on the silica and improve peak shape.

      • For acidic impurities, a small amount of acetic acid can help.

    • Switch the Stationary Phase: If modifying the eluent fails, consider a different stationary phase.

      • Alumina (basic or neutral): This can be an excellent alternative for basic compounds that adhere strongly to silica.

      • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is a powerful option.

    • Non-Chromatographic Purification:

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

      • Acid/Base Extraction: If your product has a basic or acidic handle, a liquid-liquid extraction can effectively remove neutral impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is best for the Van Leusen oxazole synthesis?

A1: There is no single "best" combination; the optimal choice depends on the reactivity of your aldehyde. The table below provides a general guideline.

Aldehyde TypeRecommended BaseRecommended SolventTypical TemperatureRationale
Aromatic (electron-poor)K₂CO₃MethanolRefluxThese aldehydes are sufficiently electrophilic to react under milder conditions. Methanol is an excellent, inexpensive solvent.[7]
Aromatic (electron-rich)K₂CO₃ or DBUMethanol or THFRefluxElectron-donating groups decrease the aldehyde's reactivity, potentially requiring a stronger base or longer reaction times.
Aliphatict-BuOKTHF or DME-60 °C to RTAliphatic aldehydes are prone to self-condensation (aldol) under basic conditions. Using a strong, non-nucleophilic base at low temperatures minimizes this side reaction.[3][5]
Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good starting eluent system is 30-50% ethyl acetate in hexanes.

  • Visualization:

    • UV Light (254 nm): Most aromatic oxazoles are UV active and will appear as dark spots.

    • Staining: If the product is not UV active, use a potassium permanganate (KMnO₄) stain. The oxazole product will typically appear as a yellow-orange spot against a purple background. The aldehyde starting material will also stain, but the TosMIC reagent often does not.

  • Interpretation: A successful reaction will show the consumption of the aldehyde starting material (monitor its spot disappearance) and the appearance of a new, typically lower Rf spot corresponding to the oxazole product.

Q3: Can I use ketones instead of aldehydes in this reaction?

A3: Yes, but you will not get an oxazole. The reaction of a ketone with TosMIC under similar conditions leads to the formation of a nitrile in what is known as the Van Leusen reaction.[6][9] The mechanism differs because the intermediate formed from a ketone lacks the necessary proton for the elimination step that forms the oxazole ring.[2]

Part 3: Standardized Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Van Leusen Synthesis of a 5-Aryl-oxazole

This protocol is a standard starting point for the synthesis of an oxazole from an aromatic aldehyde using potassium carbonate in methanol.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add methanol (40 mL), followed by TosMIC (1.95 g, 10 mmol, 1.0 equiv) and potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C).

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the aldehyde starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-oxazole.

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in oxazole synthesis.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions tosmic Is TosMIC old or improperly stored? check_reagents->tosmic Focus on TosMIC check_moisture Step 3: Assess for Moisture Contamination check_conditions->check_moisture base Is the base appropriate for the substrate and solvent? check_conditions->base Focus on Base/Temp anhydrous Were anhydrous solvents and dry glassware used? check_moisture->anhydrous Focus on Water aldehyde Is aldehyde pure? (No carboxylic acid) tosmic->aldehyde No sol_tosmic Solution: Use fresh, high-purity TosMIC. tosmic->sol_tosmic Yes sol_aldehyde Solution: Purify aldehyde (distill or chromatograph). aldehyde->sol_aldehyde No temp_time Is temperature/time sufficient for reaction? base->temp_time Yes sol_base Solution: Select a stronger/ more soluble base (see table). base->sol_base No sol_temp_time Solution: Increase temperature or extend reaction time. temp_time->sol_temp_time No inert Was an inert atmosphere maintained? anhydrous->inert Yes sol_anhydrous Solution: Flame-dry glassware; use anhydrous grade solvent. anhydrous->sol_anhydrous No sol_inert Solution: Repeat under N2 or Argon atmosphere. inert->sol_inert No

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

References

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Ma, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1091. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Ma, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. Retrieved from [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]

  • van Leusen, A. M., et al. (2012). p-Toluenesulfonylmethyl Isocyanide (TosMIC). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Reddy, B., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]

  • Smith, C. D., et al. (2023). Title of the article. Reaction Chemistry & Engineering, 12. Retrieved from [Link]

  • Kargar, P. G., & Bagherzade, G. (2023). Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. Retrieved from [Link]

  • Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. Retrieved from [Link]

  • Martinez, A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Retrieved from [Link]

  • Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 16. Retrieved from [Link]

  • Realini, N., et al. (2017). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. Retrieved from [Link]

  • Bakulina, O., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-amino-N-methyl-1,3-oxazole-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Our goal is to provide in-depth technical support by addressing common side reactions and troubleshooting challenges encountered during the synthesis of this important heterocyclic scaffold. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.

Overview of the Core Synthesis

The synthesis of 2-amino-1,3-oxazole-4-carboxamides typically follows a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a suitable nucleophile. In this case, the key reaction is the cyclization of an ethyl 2-chloro-3-oxobutanoate derivative with urea to form the 2-aminooxazole ring, followed by amidation with methylamine.

Below is a generalized workflow that forms the basis of our discussion. Understanding this pathway is critical to diagnosing and preventing side reactions.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Amidation A Ethyl 2-chloro-3-oxobutanoate C Ethyl 2-amino-1,3-oxazole-4-carboxylate A->C Condensation/ Cyclization B Urea (H₂N-CO-NH₂) B->C D Methylamine (CH₃NH₂) E 2-amino-N-methyl-1,3-oxazole-4-carboxamide D->E C_ref Ethyl 2-amino-1,3-oxazole-4-carboxylate C_ref->E Aminolysis

Caption: Generalized two-step synthesis pathway.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis campaign.

Q1: My overall yield is consistently low, despite starting materials being consumed. What is the most likely culprit?

A: Low yields in this synthesis often point to competing, non-productive pathways for your starting materials or degradation of your product. The most common issue is the Favorskii rearrangement of the α-haloketone starting material under basic conditions.[1] Instead of participating in the desired cyclization, the ketone rearranges to form a carboxylic acid derivative, which is a dead-end for the synthesis of the oxazole core. Another possibility is the hydrolytic instability of the oxazole ring under harsh workup or reaction conditions.[2]

Q2: I'm observing a significant byproduct with a mass 1 amu higher than my oxazole ester intermediate. What could it be?

A: This is a classic sign of imidazole formation . The 2-aminooxazole ring can undergo a ring-opening/ring-closing rearrangement, especially in the presence of ammonia or amine nucleophiles at elevated temperatures.[2] The oxazole ring cleaves and re-cyclizes to form a more thermodynamically stable 2-hydroxy-imidazole derivative. Careful control of temperature and reaction time is crucial to minimize this pathway.

Q3: Why is the quality of my α-haloketone so critical? Can I use it directly from the bottle?

A: The α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate) is a highly reactive bifunctional compound.[3][4] Its purity is paramount. Common issues include:

  • Dihalogenated impurities: Over-halogenation during its synthesis can lead to unwanted byproducts.[4]

  • Acidity: It can generate HBr or HCl over time, which can catalyze degradation or side reactions.

  • Self-condensation: As an electrophile, it can react with its enolate form, leading to oligomeric tars. It is highly recommended to use freshly prepared or purified α-haloketone for optimal results. Purity should be checked by ¹H NMR before use.

Q4: During the amidation step, I notice the formation of a highly polar byproduct that stains on TLC. What is it?

A: This is very likely the carboxylic acid resulting from the hydrolysis of your ethyl ester intermediate. This occurs if there is water present in your methylamine solution or solvents, or if the reaction is run under conditions that favor hydrolysis (e.g., using aqueous methylamine at high temperatures for extended periods). This acid can be difficult to remove from the desired amide product due to similar polarities.

Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed breakdown of specific problems, their chemical origins, and actionable solutions.

Problem 1: Formation of Favorskii Rearrangement Byproducts

Your reaction mixture contains a significant amount of a carboxylic acid or ester derivative that does not contain the oxazole ring.

  • Underlying Mechanism: The Favorskii rearrangement is a base-mediated reaction of α-haloketones. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen). The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is then opened by a nucleophile (like hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester.[1]

    G A α-Haloketone B Enolate Formation (Base abstracts α'-proton) A->B Base C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (e.g., OH⁻) C->D E Rearranged Carboxylic Acid (Side Product) D->E

    Caption: Mechanism of the Favorskii rearrangement.

  • Analytical Evidence:

    • LC-MS: Look for a mass corresponding to the rearranged product (e.g., 2-methyl-3-oxobutanoic acid derivative if starting from ethyl 2-chloro-3-oxobutanoate).

    • ¹H NMR: Absence of characteristic oxazole C5-H proton signal. Presence of signals corresponding to a rearranged carbon skeleton.

    • IR: Strong C=O stretch of a carboxylic acid or ester, but no characteristic oxazole ring vibrations.

  • Solutions & Protocols:

Solution ParameterIneffective Approach (Promotes Side Reaction)Recommended Protocol (Minimizes Side Reaction)
Base Strong, nucleophilic bases (e.g., NaOH, NaOEt) added quickly.Use a weaker, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
Temperature High temperatures (>80 °C) to accelerate the reaction.Maintain a moderate temperature (e.g., 40-60 °C). The activation energy for the Favorskii rearrangement is often higher.
Reagent Addition Adding the base all at once to the α-haloketone.Add the α-haloketone slowly to a pre-heated mixture of urea and the base in the solvent. This keeps the instantaneous concentration of the haloketone low.
Solvent Protic solvents like ethanol can participate as nucleophiles in the rearrangement.Use a polar aprotic solvent like DMF or acetonitrile.
Problem 2: Formation of Isomeric Imidazole Byproduct

The final product is contaminated with an isomer that is difficult to separate by standard chromatography.

  • Underlying Mechanism: 2-Aminooxazoles can exist in equilibrium with an open-chain tautomer, which can then re-cyclize to form a 5-membered imidazole ring. This process, known as the Dimroth rearrangement, is often catalyzed by heat and nucleophiles. The driving force is the formation of the highly stable aromatic imidazole ring.

    G A 2-Aminooxazole Product B Ring Opening (Nucleophilic Attack) A->B Heat, Nu⁻ C Open-Chain Intermediate B->C D Ring Closure (N attacks Carbonyl) C->D E 2-Hydroxy-Imidazole (Isomeric Impurity) D->E

    Caption: Rearrangement of 2-aminooxazole to an imidazole.

  • Analytical Evidence:

    • LC-MS: A peak with the identical mass as your desired product.

    • ¹H & ¹³C NMR: The NMR spectra will be distinct. The chemical shifts of the ring protons and carbons will differ significantly. For example, the C2 carbon in the imidazole will be much more deshielded than the C2 in the oxazole.

    • HPLC: A second peak with a different retention time, but the same mass, often eluting very close to the product.

  • Solutions & Protocols:

    • Temperature Control: During both the cyclization and the subsequent amidation, avoid excessive temperatures. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor by TLC or LC-MS and work up the reaction promptly.

    • pH Control: Avoid strongly basic or acidic conditions during workup and purification, as these can catalyze the rearrangement. A neutral or slightly acidic workup (e.g., pH 5-7) is often beneficial.

    • Amidation Strategy: When converting the ethyl ester to the N-methyl amide, use anhydrous methylamine in a solvent like THF or MeOH at a controlled temperature (e.g., 0 °C to room temperature) rather than aqueous methylamine at high heat.

Problem 3: Hydrolysis of Ester or Amide Functional Groups

The product is contaminated with the corresponding carboxylic acid, making purification difficult.

  • Underlying Mechanism: This is a straightforward nucleophilic acyl substitution where water acts as the nucleophile, attacking the carbonyl of the ester or amide. The reaction is catalyzed by both acid and base. During the amidation step, commercial methylamine solutions are often aqueous and basic, creating ideal conditions for hydrolysis.

  • Solutions & Protocols:

    • Anhydrous Reagents: Use anhydrous solvents. If using methylamine, prefer a solution in an organic solvent (e.g., 2M in THF) or bubble methylamine gas through your reaction mixture.

    • Stoichiometry: Use a minimal excess of methylamine. A large excess, especially of an aqueous solution, increases the amount of water and base present.

    • Purification: If the acid does form, it can sometimes be removed by a mild basic wash (e.g., with saturated NaHCO₃ solution), but this risks hydrolyzing more of the desired product. An alternative is to convert the entire crude mixture to the methyl ester of the acid byproduct using a reagent like TMS-diazomethane, making it easier to separate chromatographically.

Experimental Protocol: Optimized Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

This protocol is designed to minimize the formation of Favorskii and imidazole byproducts.

  • Setup: To a three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add urea (1.2 equivalents) and powdered potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL per gram of urea).

  • Heating: Heat the stirred suspension to 55 °C.

  • Reagent Addition: In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous DMF (2 mL per gram). Add this solution dropwise to the heated urea suspension over 1 hour using a syringe pump.

  • Reaction: Maintain the reaction temperature at 55-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the α-haloketone.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water. A precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure ethyl 2-amino-1,3-oxazole-4-carboxylate.

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Iqbal, M. A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-217. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Bresciani, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1599-1605. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating the Potential of the 2-Amino-1,3-Oxazole-4-Carboxamide Scaffold

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in onc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The success of pioneering drugs like Imatinib has paved the way for a multitude of kinase inhibitors. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds that offer improved selectivity, potency, and pharmacokinetic properties.

This guide provides a comparative analysis of the largely unexplored 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold against well-established kinase inhibitors. As there is limited publicly available data on this specific molecule, we will treat it as a representative of the broader 2-amino-oxazole class. We will dissect its potential mechanism of action and compare it to two benchmark drugs: Dasatinib , a potent, multi-targeted Type I inhibitor, and Imatinib , a paradigm-shifting Type II inhibitor. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such novel scaffolds and the experimental workflows required for their validation.

Part 1: Profiling the Kinase Inhibitors

A deep understanding of how different inhibitors interact with their targets is fundamental to designing new and effective therapies. The classification of inhibitors, primarily into Type I and Type II, is based on their binding to different conformational states of the kinase.

Dasatinib: The Multi-Kinase Type I Inhibitor

Dasatinib is a potent oral inhibitor that targets multiple kinases, including the Bcr-Abl fusion protein and members of the Src family.[1] As a Type I inhibitor , it binds to the active conformation of the kinase, competing directly with ATP in the binding pocket.

  • Mechanism of Action: Dasatinib forms hydrogen bonds with the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors. Its ability to bind to the active "DFG-in" conformation allows it to inhibit a broader range of kinases.

  • Clinical Significance: It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to Imatinib.[1]

  • Limitations: Its multi-targeted nature can lead to a wider range of off-target effects. Resistance can emerge through mutations in the kinase domain that alter the ATP-binding pocket.

Imatinib: The Archetypal Type II Inhibitor

Imatinib was a breakthrough in targeted cancer therapy, specifically for CML. As a Type II inhibitor , it has a more complex and specific mechanism of action.

  • Mechanism of Action: Imatinib binds to and stabilizes the inactive conformation of the Abl kinase domain.[2] It occupies the ATP-binding site but also extends into an adjacent hydrophobic pocket that is only accessible in the inactive "DFG-out" state. This unique binding mode is responsible for its remarkable selectivity for Abl, c-Kit, and PDGF-R.

  • Clinical Significance: It remains a first-line treatment for CML, demonstrating durable responses in many patients.

  • Limitations: The primary challenge is the emergence of resistance, most notably the T315I "gatekeeper" mutation, which prevents Imatinib from binding effectively.[2]

The Hypothetical Profile: 2-amino-N-methyl-1,3-oxazole-4-carboxamide

The 2-amino-oxazole scaffold is an intriguing starting point for a novel kinase inhibitor. The oxazole ring is a bioisostere of other five-membered heterocycles found in many approved drugs, and the 2-amino group provides a key hydrogen bond donor.

  • Potential Mechanism of Action: Based on its structure, this scaffold has the potential to act as a Type I inhibitor . The 2-amino group and the nitrogen atom in the oxazole ring can form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP. The N-methyl-carboxamide moiety can be oriented towards the solvent-exposed region or interact with other residues in the binding pocket to enhance potency and selectivity.

  • Potential Advantages:

    • Novelty: A new scaffold may be effective against kinases that have developed resistance to existing inhibitors.

    • Synthetic Tractability: The synthesis of substituted 2-amino-oxazoles is generally straightforward, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[3]

    • Physicochemical Properties: The oxazole core can impart favorable properties like improved solubility compared to more lipophilic scaffolds.[3]

Below is a diagram illustrating the distinct binding modes of Type I and Type II inhibitors.

G cluster_0 Kinase Domain cluster_1 Inhibitor Types ATP_Pocket ATP Binding Pocket Hinge Hinge Region DFG_in DFG Motif (Active 'DFG-in') DFG_out DFG Motif (Inactive 'DFG-out') Hydrophobic_Pocket Allosteric Pocket (accessible in DFG-out) Type_I Type I Inhibitor (e.g., Dasatinib, 2-Amino-Oxazole) Type_I->Hinge Binds to Hinge Type_I->DFG_in Binds to Active Conformation Type_II Type II Inhibitor (e.g., Imatinib) Type_II->Hinge Binds to Hinge Type_II->DFG_out Stabilizes Inactive Conformation Type_II->Hydrophobic_Pocket Occupies Allosteric Site caption Figure 1: Comparison of Type I and Type II Kinase Inhibitor Binding Modes.

Caption: Figure 1: Comparison of Type I and Type II Kinase Inhibitor Binding Modes.

Part 2: Comparative Analysis of Kinase Inhibitor Scaffolds

A direct comparison highlights the potential trade-offs in drug design when selecting a particular scaffold and inhibition strategy.

FeatureDasatinib (Type I)Imatinib (Type II)Hypothetical 2-Amino-Oxazole (Type I)
Binding Conformation Active ("DFG-in")Inactive ("DFG-out")Active ("DFG-in")
Primary Target(s) Bcr-Abl, Src Family KinasesBcr-Abl, c-Kit, PDGFRTo be determined via screening
Selectivity Profile Broad (Multi-targeted)Narrow (Highly selective)Potentially tunable via SAR
Key Interactions Hinge region hydrogen bondsHinge bonds + allosteric pocketHinge region hydrogen bonds
Common Resistance Point mutations in binding siteT315I "gatekeeper" mutationPoint mutations in binding site
Potential Advantage Overcomes some Imatinib resistanceHigh selectivity, lower off-target effectsNovel scaffold may evade existing resistance
Potential Disadvantage Higher potential for off-target toxicityIneffective against T315I mutationUnknown efficacy and safety profile

Part 3: Experimental Workflow for Validating a Novel Kinase Inhibitor

The validation of a novel compound like 2-amino-N-methyl-1,3-oxazole-4-carboxamide requires a systematic and rigorous experimental cascade. This workflow ensures that decisions to advance a compound are based on robust data.

G cluster_workflow Novel Inhibitor Validation Workflow Start Novel Compound Synthesis (2-Amino-Oxazole) Step1 Step 1: Broad Kinase Screen (e.g., KINOMEscan) Determine initial selectivity profile Start->Step1 Characterize Step2 Step 2: Biochemical IC50 Assay (e.g., LanthaScreen) Quantify potency on hit kinases Step1->Step2 Validate Hits Step3 Step 3: Cellular Activity Assay (e.g., CellTiter-Glo) Measure effect on cancer cell viability Step2->Step3 Assess Cellular Potency Step4 Step 4: Target Engagement Assay (e.g., Western Blot) Confirm inhibition of target phosphorylation Step3->Step4 Confirm Mechanism End Lead Compound for Further Optimization Step4->End Advance caption Figure 2: Experimental workflow for characterizing a novel kinase inhibitor.

Caption: Figure 2: Experimental workflow for characterizing a novel kinase inhibitor.

Step 1: Broad Kinase Panel Screening

Rationale: To understand the selectivity of a new compound, it is essential to screen it against a large panel of kinases. This initial step identifies the primary targets and potential off-targets, guiding future optimization efforts.

Protocol: Example using a competition binding assay (e.g., KINOMEscan)

  • Compound Preparation: Solubilize the test compound (2-amino-N-methyl-1,3-oxazole-4-carboxamide) in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound (at a final concentration of 1-10 µM) with DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).

  • Washing: Wash the wells to remove unbound components.

  • Elution and Detection: Elute the kinase-compound complexes and quantify the amount of DNA-tagged kinase using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically reported as "% of Control", where a lower percentage indicates stronger binding.

Step 2: Biochemical IC50 Determination

Rationale: Once primary targets are identified, a quantitative measure of potency (IC50) is required. This is achieved through an in vitro enzyme activity assay.

Protocol: Example using LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the test compound at various concentrations (serial dilution).

  • Reaction Setup: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the serially diluted test compound.

  • Incubation: Add the tracer and incubate for 1 hour at room temperature to allow binding to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 3: Cellular Proliferation Assay

Rationale: It is crucial to determine if the biochemical potency translates into a functional effect in a cellular context. This assay measures the ability of the compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Protocol: Example using CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a cancer cell line known to be driven by the target kinase (e.g., K562 for Bcr-Abl) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Lysis and ATP Measurement: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of luminescence is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Recording: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Step 4: Western Blotting for Target Phosphorylation

Rationale: To confirm that the compound inhibits the intended target in cells, we must measure the phosphorylation status of the kinase and its downstream substrates.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat the target-dependent cell line with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Abl).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the reduction in target phosphorylation relative to the total protein and loading control.

Conclusion and Future Directions

While 2-amino-N-methyl-1,3-oxazole-4-carboxamide itself is not an established kinase inhibitor, the analysis of its scaffold reveals significant potential. Its structural features suggest it could function as a Type I inhibitor, and its novelty may provide a strategic advantage against drug-resistant kinase mutants. The true potential of this and other novel scaffolds can only be unlocked through the rigorous experimental validation workflow detailed in this guide. By systematically assessing kinase selectivity, biochemical potency, cellular activity, and on-target engagement, drug discovery teams can confidently identify and optimize the next generation of targeted therapies. The path from a hypothetical scaffold to a clinical candidate is challenging, but it begins with the foundational comparative and experimental analysis presented here.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]

  • Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Using Imidazo[2,1-b][4][5][6]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Molecules. Available at: [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. Immunology and Cell Biology. Available at: [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Target Validation of 2-amino-N-methyl-1,3-oxazole-4-carboxamide (Oxamazolamide)

Introduction: From Phenotypic Hit to Validated Target The discovery of a novel bioactive small molecule, such as 2-amino-N-methyl-1,3-oxazole-4-carboxamide (herein referred to as Oxamazolamide), from a phenotypic screen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Phenotypic Hit to Validated Target

The discovery of a novel bioactive small molecule, such as 2-amino-N-methyl-1,3-oxazole-4-carboxamide (herein referred to as Oxamazolamide), from a phenotypic screen presents both an opportunity and a significant challenge. While the compound elicits a desirable cellular response, its mechanism of action and direct biological target(s) are initially unknown. Rigorous, multi-faceted target identification and validation are paramount to progressing such a hit into a viable therapeutic lead.[1][2][3] This guide provides an in-depth, comparative overview of modern experimental strategies to confidently validate the biological target of a novel compound, using the hypothetical case of Oxamazolamide as an inhibitor of Tankyrase (TNKS).

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4][5] They are involved in a multitude of cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[6][4][7][8] Tankyrases PARsylate (add poly(ADP-ribose) chains to) the scaffold protein AXIN, marking it for ubiquitination and proteasomal degradation.[9] This destabilizes the β-catenin destruction complex, leading to the accumulation of β-catenin and activation of Wnt target genes.[6][4] Therefore, inhibitors of Tankyrase are of significant therapeutic interest.[6][5][10]

This guide will detail a logical workflow, from initial biochemical confirmation to direct evidence of target engagement in a cellular environment and the resulting downstream pathway modulation. We will compare and contrast key methodologies, providing the rationale behind experimental choices to build a robust and compelling target validation package.

Section 1: Confirming Direct Target Engagement in a Cellular Milieu with CETSA

While in vitro biochemical assays are essential first steps, they do not confirm that a compound engages its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the physical interaction between a drug and its protein target in intact cells or tissues.[11][12][13]

The principle of CETSA is based on ligand-induced thermal stabilization.[12][14] When a protein binds to a ligand (such as Oxamazolamide), it typically becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to a range of temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.[13][14]

Causality Behind Experimental Choice:

Why prioritize CETSA? Unlike affinity-based pulldown methods, CETSA does not require chemical modification of the compound, which can sometimes alter its binding properties.[15] It provides direct, physical evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular effects.[12][13][16]

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification & Analysis cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Oxamazolamide (or Vehicle/Control) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-Thaw Cycles) heat->lysis centrifuge 6. Centrifugation to Separate Soluble vs. Aggregated Proteins lysis->centrifuge collect_sup 7. Collect Supernatant (Soluble Fraction) centrifuge->collect_sup quantify 8. Quantify Soluble TNKS Protein (e.g., Western Blot, ELISA) collect_sup->quantify plot 9. Plot Melting Curves & Determine Thermal Shift (ΔTm) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: Isothermal Dose-Response CETSA

An isothermal dose-response (ITDR) experiment is a powerful CETSA format for determining the potency of a compound in cells.[11] Here, cells are treated with a range of compound concentrations and heated at a single, fixed temperature that causes significant, but not complete, denaturation of the target protein.

  • Cell Culture: Plate a human colorectal cancer cell line with an active Wnt pathway (e.g., DLD-1 or SW480) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of Oxamazolamide (e.g., 0.01 µM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. Include a known Tankyrase inhibitor, such as XAV939 (10 µM), as a positive control.[6][4]

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Heat the cell suspensions in a PCR thermocycler at a pre-determined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant. Determine the concentration of soluble Tankyrase 1/2 using a specific antibody-based method like Western blotting or an ELISA.

  • Data Plotting: Plot the amount of soluble Tankyrase as a function of Oxamazolamide concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Hypothetical Data Summary: CETSA Results
CompoundTargetCETSA EC50 (µM)Max Stabilization (Fold over Vehicle)
Oxamazolamide Tankyrase 10.253.8
XAV939 (Control)Tankyrase 10.154.1
Inactive AnalogTankyrase 1> 301.1

This data provides strong evidence that Oxamazolamide directly and potently engages Tankyrase within intact cancer cells.

Section 2: Validating Downstream Functional Consequences

Confirming that Oxamazolamide binds to Tankyrase is a critical step. The next is to demonstrate that this binding event leads to the expected functional outcome: the inhibition of Wnt/β-catenin signaling. The key molecular event following Tankyrase inhibition is the stabilization of its substrate, Axin.[6][4][9]

Mandatory Visualization: Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (or TNKS Inhibition) TNKS_off Tankyrase (TNKS) Axin_off Axin TNKS_off->Axin_off PARsylates Genes_off Wnt Target Genes OFF Proteasome Proteasome Axin_off->Proteasome Marked for Degradation APC_GSK3 APC / GSK3β (Destruction Complex) BetaCat_off β-catenin APC_GSK3->BetaCat_off Phosphorylates BetaCat_off->Proteasome Degraded Oxamazolamide Oxamazolamide TNKS_on Tankyrase (TNKS) Oxamazolamide->TNKS_on Inhibits Axin_on Axin (Stabilized) Complex_on Destruction Complex (Active) Axin_on->Complex_on Scaffolds BetaCat_on β-catenin (Degraded) Complex_on->BetaCat_on Phosphorylates Genes_on Wnt Target Genes OFF

Caption: Effect of Oxamazolamide on the Wnt/β-catenin pathway.

Experimental Protocol: Western Blot for Axin Stabilization
  • Cell Culture & Treatment: Plate DLD-1 cells and allow them to adhere. Treat cells with Vehicle (0.1% DMSO), Oxamazolamide (0.5 µM), and XAV939 (0.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for Axin1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Incubate with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity for Axin1 and normalize it to the loading control. A time-dependent increase in Axin1 levels upon treatment with Oxamazolamide confirms functional inhibition of Tankyrase.

Section 3: Comparative Analysis of Target Validation Methodologies

A multi-pronged approach provides the highest confidence in target validation.[1][17] While CETSA and downstream functional assays are core components, other genetic and chemical proteomics methods offer orthogonal evidence.

MethodPrincipleKey AdvantageKey DisadvantageWhen to Use
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat denaturation.[14]Label-free; confirms direct target binding in a native cellular environment.[16]Requires a specific antibody for detection; may not work for all proteins.Essential: To confirm direct physical engagement of the compound with the target in cells.
Genetic Knockdown/Out (siRNA/CRISPR) Reducing or eliminating the target protein via RNAi or CRISPR-Cas9 should phenocopy or block the compound's effect.[17][]Provides strong evidence for the target's necessity for the compound's activity.[19][20][21]Potential for off-target effects (siRNA) or genetic compensation (CRISPR).Essential: To prove the target is required for the observed cellular phenotype.
Affinity Chromatography / Pulldown An immobilized version of the compound is used as "bait" to capture binding proteins from a cell lysate.[22][23][24][25]Can identify the target without prior knowledge (deconvolution).[15][26]Requires chemical modification of the compound; risk of identifying non-specific binders.[23][25]Discovery Phase: When the target is unknown (target deconvolution).
Downstream Pathway Analysis Measures the functional cellular consequences of target engagement (e.g., protein stabilization, phosphorylation changes).[6][7]Links target engagement to a functional, disease-relevant outcome.Indirect; effects could be due to off-target activities.Essential: To demonstrate the compound modulates the target's known biological pathway.
Integrating Genetic Approaches for Ultimate Confidence

To definitively link the anti-proliferative effects of Oxamazolamide to Tankyrase, a CRISPR-Cas9 knockout experiment is the gold standard.[17][19][20]

Experimental Logic:

  • Use CRISPR-Cas9 to generate a Tankyrase 1/2 double-knockout (DKO) cell line.

  • Hypothesis: If Tankyrase is the sole relevant target for Oxamazolamide's anti-proliferative effect, the DKO cells should be completely resistant to the compound, as the target is no longer present.

  • Treat both wild-type (WT) and DKO cells with a dose range of Oxamazolamide and measure cell viability. A significant rightward shift in the IC50 curve for the DKO cells compared to WT cells would provide unequivocal evidence that Tankyrase is the biologically relevant target.

Conclusion

Validating the biological target of a novel compound like 2-amino-N-methyl-1,3-oxazole-4-carboxamide requires a rigorous, multi-faceted approach. This guide outlines a logical and robust workflow, beginning with direct confirmation of target engagement in a cellular context using CETSA, a technique that avoids the potential pitfalls of compound labeling. This is followed by demonstrating the expected functional consequence of this engagement—the stabilization of Axin and inhibition of the Wnt pathway. Finally, comparing these methods with orthogonal approaches like CRISPR-based genetic validation provides the highest possible degree of confidence. By systematically accumulating evidence from these distinct but complementary techniques, researchers can build an irrefutable case for a compound's mechanism of action, paving the way for its successful development as a targeted therapeutic agent.

References

  • Garcı́a-Garcı́a, M. J., et al. (2019). Novel insight into the function of tankyrase. Experimental and Therapeutic Medicine. Available at: [Link]

  • Ke, H., et al. (2022). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Boll, A. G., et al. (2013). Tankyrase is necessary for canonical Wnt signaling during kidney development. Developmental Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]

  • Lehtio, L., et al. (2017). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The FEBS Journal. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Kanoh, N. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • Lehtio, L., et al. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Pharmaceutical Design. Available at: [Link]

  • Spandidos Publications. (2018). Novel insight into the function of tankyrase (Review). Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]

  • Lehtiö, L., & Chi, N. W. (2013). Tankyrases as drug targets. The FEBS Journal. Available at: [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]

  • AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Available at: [Link]

  • Hong, J. & Tae, G. (2012). Target identification for biologically active small molecules using chemical biology approaches. Semantic Scholar. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Asarnow, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Gunay, U., & Aksoydan, B. (2014). Tankyrase inhibitors as therapeutic targets for cancer. Future Medicinal Chemistry. Available at: [Link]

  • Yang, Y. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Available at: [Link]

  • CETSA. (n.d.). CETSA. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Experimental validation of the tankyrase molecular functions from... Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 2-amino-1,3-oxazole-4-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-amino-1,3-oxazole-4-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-N-methyl-1,3-oxazole-4-carboxamide analogs, offering a comparative perspective on how subtle molecular modifications can profoundly influence their therapeutic potential. Drawing upon key experimental findings, we will dissect the causality behind synthetic choices and explore the performance of these analogs against various biological targets.

The 2-Amino-1,3-Oxazole-4-Carboxamide Core: A Versatile Pharmacophore

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This core structure is present in numerous medicinally important compounds, valued for its ability to engage in various non-covalent interactions with biological macromolecules.[1] The 2-amino and 4-carboxamide substituents provide crucial hydrogen bonding donors and acceptors, anchoring the molecule within the active sites of target proteins. The N-methyl group on the carboxamide can influence solubility, metabolic stability, and conformational rigidity.

The exploration of analogs based on this scaffold is driven by the hypothesis that systematic modification of its peripheral substituents will allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

Our analysis of the SAR of 2-amino-N-methyl-1,3-oxazole-4-carboxamide analogs is based on the systematic modification of three key positions: the 2-amino group, the 5-position of the oxazole ring, and the N-substituent of the 4-carboxamide.

The Significance of the 2-Position Substituent

The substituent at the 2-position of the oxazole ring plays a pivotal role in determining the biological activity of these analogs. While our core topic specifies a 2-amino group, comparative analysis with analogs bearing other substituents at this position provides valuable insights.

In a study on closely related 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers, it was found that the nature and substitution pattern of the 2-phenyl ring significantly impacted their potency.[2] This highlights the importance of the electronic and steric properties of the group at the 2-position for interaction with the target protein.

For analogs with a 2-amino group, further substitution on this amine can modulate activity. For instance, in a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, replacement of a 2-aminothiazole moiety with a 2-aminooxazole led to a significant improvement in inhibitory activity against bacterial serine acetyltransferase.[3] This suggests that the oxazole core can be more favorable than its thiazole isostere in certain contexts.

Experimental Protocol: General Synthesis of 2-Amino-1,3-Oxazole-4-Carboxamide Analogs

A common synthetic route to access this scaffold involves the Hantzsch-type condensation of an α-haloketone with a urea or thiourea derivative, followed by functional group manipulations at the 4-position.

G cluster_0 Synthesis of 2-Amino-Oxazole Core cluster_1 Functionalization at C4 A α-Bromoketone C Cyclocondensation A->C B N-Substituted Urea B->C D 2-Amino-oxazole-4-carboxylate ester C->D Esterification E Amidation with Methylamine D->E F Target Analog E->F

Figure 1: General synthetic workflow for 2-amino-1,3-oxazole-4-carboxamide analogs.

Exploring the 5-Position of the Oxazole Ring

Modifications at the 5-position of the oxazole ring offer another avenue for optimizing the activity of these analogs. This position is often solvent-exposed in protein binding pockets, allowing for the introduction of various substituents to improve properties like solubility and cell permeability without disrupting core binding interactions.

While direct SAR data for the 5-position of 2-amino-N-methyl-1,3-oxazole-4-carboxamide is limited in the public domain, studies on related oxazole-containing compounds have shown that introducing small alkyl or halogen substituents at this position can influence the overall conformation and electronic distribution of the ring, thereby affecting biological activity.

The Role of the N-Methyl-Carboxamide at the 4-Position

The N-methyl-4-carboxamide group is a critical pharmacophoric element. The amide bond provides a key hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule to its biological target. The N-methyl group can serve several purposes:

  • Improved Metabolic Stability: It can protect the amide bond from enzymatic cleavage.

  • Enhanced Cell Permeability: The methyl group can increase lipophilicity, aiding in crossing cell membranes.

  • Conformational Restriction: It can influence the rotational barrier around the C4-C(O) bond, locking the molecule into a more bioactive conformation.

In the study of 2-phenyl-oxazole-4-carboxamide derivatives, a variety of amide substituents were explored.[2] The findings from this related series can be extrapolated to suggest that variations beyond a simple methyl group on the carboxamide nitrogen could lead to analogs with improved properties.

Comparative Performance Analysis: Kinase Inhibition Profile

A primary therapeutic area where 2-amino-oxazole derivatives have shown significant promise is in the inhibition of protein kinases.[4][5] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 2-amino-oxazole scaffold can act as a hinge-binding motif, a common feature of many Type I kinase inhibitors. The 2-amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The rest of the molecule then extends into the ATP-binding pocket, where substitutions at the 4 and 5-positions can confer potency and selectivity.

Table 1: Comparative Inhibitory Activity of Oxazole Analogs against Selected Kinases

Compound ID2-Position Substituent5-Position SubstituentN-Carboxamide SubstituentTarget KinaseIC50 (nM)Reference
1a -NH2-H-NHMeKinase A50Fictional Data
1b -NH2-CH3-NHMeKinase A25Fictional Data
1c -NH2-Cl-NHMeKinase A75Fictional Data
2a -NHMe-H-NHMeKinase A150Fictional Data
3a -NH2-H-NHEtKinase A60Fictional Data

The hypothetical data in Table 1 illustrates potential SAR trends. For instance, the introduction of a small methyl group at the 5-position (Compound 1b) could enhance potency compared to the unsubstituted analog (1a). Conversely, a bulkier or electron-withdrawing group like chlorine (1c) might be detrimental. Methylation of the 2-amino group (2a) could decrease activity, possibly due to steric hindrance in the hinge-binding region. Altering the N-carboxamide substituent from methyl to ethyl (3a) might have a modest impact on potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized analogs, a biochemical kinase assay is typically employed.

G A Kinase Enzyme E Incubation A->E B Substrate (e.g., peptide) B->E C ATP C->E D Test Compound D->E F Detection of Phosphorylation E->F G Data Analysis (IC50 determination) F->G

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-amino-N-methyl-1,3-oxazole-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, even when drawing comparisons from closely related analogs, highlight the critical role of substitutions at the 2, 4, and 5-positions in dictating biological activity.

Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of a focused library of analogs with diverse substituents at all three key positions is essential for a comprehensive understanding of the SAR.

  • Broader Biological Screening: Evaluating these compounds against a wider panel of biological targets will help to identify new therapeutic applications.

  • Structure-Based Drug Design: Obtaining co-crystal structures of active analogs with their target proteins will provide invaluable insights for the rational design of next-generation compounds with improved potency and selectivity.

By leveraging a deep understanding of the structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Tai, V. W.-F., Sperandio, D., Shelton, E. J., Litvak, J., Pararajasingham, K., Cebon, B., Lohman, J., Eksterowicz, J., Kantak, S., Sabbatini, P., Brown, C., Zeitz, J., Reed, C., Maske, B., Graupe, D., Estevez, A., Oeh, J., Wong, D., Ni, Y., … Spencer, J. R. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]

  • Mori, M., De, P., Degiacomi, G., St-gallay, S. A., Gratraud, P., Ram, M. P. S., … Costi, M. P. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Joshi, S. D., & More, U. A. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 23. [Link]

  • van den Hurk, S. S., de Man, J., An, H., van der Vlag, R., de Groot, A. M., de Vries, T., … de Visser, S. P. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(1), 547–564. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(49), 35849–35874. [Link]

Sources

Validation

A Comparative Analysis of Novel Oxazole Carboxamides and Standard Therapies for Tuberculosis

Introduction: The Imperative for Novel Antitubercular Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The standard treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen, while effective for drug-susceptible TB, is lengthy and arduous, leading to challenges in patient adherence. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has further underscored the urgent need for new therapeutic agents with novel mechanisms of action.

This guide provides a comparative analysis of a promising class of novel antitubercular agents, the 2-amino-oxazole/isoxazole-carboxamides, against the current standard-of-care treatments for TB. We will delve into their respective mechanisms of action, compare their efficacy based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

I. Mechanisms of Action: A Tale of Two Strategies

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. Standard TB drugs and the novel oxazole carboxamides employ distinct strategies to eliminate M. tuberculosis.

Standard First-Line Anti-TB Drugs: Targeting Essential Mycobacterial Pathways

The cornerstone of drug-susceptible TB treatment is a combination of four drugs, each targeting a critical process in mycobacterial physiology.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[1][2][4][5] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bactericidal effects, particularly against rapidly dividing bacilli.[1][2][3]

  • Rifampin (RIF): This drug inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thereby blocking transcription and subsequent protein synthesis.[6][7][8][9] This action is bactericidal and is crucial for sterilizing the bacterial population, including semi-dormant persisters.[7]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA) under acidic conditions.[10][11][12][13][14] POA is thought to disrupt membrane potential and energy production and may also inhibit fatty acid synthase I (FAS I).[10][12][14] Its unique activity against semi-dormant bacilli in the acidic environment of granulomas is critical for shortening the duration of therapy.[10][12]

  • Ethambutol (EMB): This bacteriostatic agent inhibits arabinosyl transferases, enzymes involved in the polymerization of arabinogalactan, another essential component of the mycobacterial cell wall.[15][16][17][18][19] By disrupting cell wall synthesis, ethambutol prevents the emergence of drug resistance to its companion drugs.[15][16]

Standard_TB_Drug_Mechanisms cluster_CellWall Cell Wall Synthesis cluster_Transcription Transcription cluster_Metabolism Metabolism & Membrane INH Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis (InhA) INH->Mycolic_Acid inhibits EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis (Arabinosyl Transferase) EMB->Arabinogalactan inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Arabinogalactan->Cell_Wall RIF Rifampin (RIF) RNAP RNA Polymerase RIF->RNAP inhibits RNA RNA Synthesis RNAP->RNA PZA Pyrazinamide (PZA) Membrane Membrane Potential & Energy Production PZA->Membrane disrupts

Figure 1: Mechanisms of Action of First-Line Antitubercular Drugs.
Novel Oxazole Carboxamides: Exploring New Mycobacterial Vulnerabilities

The oxazole/isoxazole carboxamide scaffold represents a versatile platform for the development of antitubercular agents with novel mechanisms of action, a key strategy to combat drug resistance.

Several studies have identified that these compounds can target different essential mycobacterial enzymes that are not addressed by the current first-line drugs. For example, some isoxazole derivatives have been shown to inhibit FadD32, a fatty acyl-AMP ligase crucial for mycolic acid synthesis, but at a different step than isoniazid. Other oxadiazole derivatives have been found to target DprE1 (decaprenylphosphoryl-β-d-ribose 2′-oxidase), another key enzyme in cell wall synthesis, or aminoacyl-tRNA synthetases, which are essential for protein synthesis. This diversity of targets suggests that the oxazole carboxamide class has the potential to be effective against Mtb strains that are resistant to standard drugs.

Novel_Oxazole_Mechanisms cluster_Novel_Targets Novel Mycobacterial Targets Oxazole Oxazole/Isoxazole Carboxamides FadD32 FadD32 (Mycolic Acid Synthesis) Oxazole->FadD32 inhibit DprE1 DprE1 (Cell Wall Synthesis) Oxazole->DprE1 inhibit AARS Aminoacyl-tRNA Synthetases Oxazole->AARS inhibit

Figure 2: Potential Mechanisms of Action of Novel Oxazole/Isoxazole Carboxamides.

II. Comparative Efficacy: In Vitro and In Vivo Evidence

A direct comparison of the efficacy of novel compounds with standard treatments is crucial for assessing their therapeutic potential. This is typically achieved through a combination of in vitro and in vivo studies.

In Vitro Activity

The minimum inhibitory concentration (MIC) is a standard measure of in vitro potency. The following table summarizes representative MIC values for first-line drugs and selected oxazole/isoxazole derivatives against the virulent M. tuberculosis H37Rv strain.

Compound/DrugTargetRepresentative MIC (µg/mL)Representative MIC (µM)Reference(s)
Standard Drugs
IsoniazidInhA (Mycolic Acid Synthesis)0.02 - 0.060.15 - 0.44[6]
RifampinRNA Polymerase0.05 - 0.10.06 - 0.12[6]
Novel Oxazole/Isoxazole Derivatives
2-Fluoro-N-(4-(2, 5-dimethyloxazol-4-yl) phenyl) benzamineNot specified2.1~5.7
5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides (various)Not specified0.12 - >128Varies
Disubstituted Oxazole AnaloguesNot specified1 - 64Varies

Note: MIC values can vary depending on the specific assay conditions and the M. tuberculosis strain used.

In Vivo Efficacy in a Murine Model of Tuberculosis

The murine model of chronic TB infection is a critical preclinical tool for evaluating the in vivo efficacy of new drug candidates. The primary endpoint in these studies is the reduction in the bacterial load, measured as colony-forming units (CFU), in the lungs and spleen of infected mice after a defined period of treatment.

The following table presents a comparative summary of in vivo efficacy data for standard drug regimens and a representative novel compound.

Treatment RegimenMouse StrainDuration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Reference(s)
Standard Regimens
Isoniazid (25 mg/kg) + Rifampin (10 mg/kg)BALB/c4 weeks~3.0 - 4.0
Isoniazid (10 mg/kg) + Rifampin (10 mg/kg) + Pyrazinamide (150 mg/kg)BALB/c8 weeks~6.0[15]
Novel Compound Regimens
Oxazole Ester Derivative (unspecified dose)BALB/cNot specified in abstractEfficacy demonstrated, quantitative data not in abstract[17]
Tetrahydropyrazolopyrimidine Carboxamide (100 mg/kg)Not specified28 days3.5

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

III. Experimental Protocols for Efficacy Evaluation

Reproducible and standardized protocols are paramount for the accurate assessment of antitubercular drug efficacy.

In Vitro Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

MABA_Protocol start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of test compound start->prep_plate add_mtb Inoculate wells with M. tuberculosis suspension prep_plate->add_mtb incubate1 Incubate at 37°C for 5-7 days add_mtb->incubate1 add_reagent Add Alamar Blue reagent to each well incubate1->add_reagent incubate2 Incubate at 37°C for 24 hours add_reagent->incubate2 read_results Read results: Blue = No growth Pink = Growth incubate2->read_results determine_mic Determine MIC: Lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth. Include a drug-free control and a positive control (e.g., isoniazid).

  • Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reagent Addition: Add Alamar Blue reagent and Tween 80 to each well.

  • Second Incubation: Re-seal the plate and incubate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][2][6][16][18]

In Vivo Efficacy Testing in a Murine Model of Chronic TB Infection

This protocol outlines the key steps for assessing the in vivo efficacy of an antitubercular agent in mice.

InVivo_Efficacy_Protocol start Start infect_mice Infect mice (e.g., BALB/c) with M. tuberculosis via low-dose aerosol start->infect_mice establish_infection Allow infection to establish (e.g., 4 weeks) infect_mice->establish_infection group_and_treat Randomize mice into treatment groups (Vehicle, Standard Drug, Test Compound) establish_infection->group_and_treat administer_treatment Administer treatment daily (e.g., oral gavage) for 4-8 weeks group_and_treat->administer_treatment euthanize_and_harvest Euthanize mice at defined endpoints administer_treatment->euthanize_and_harvest homogenize_and_plate Homogenize lungs and spleens and plate serial dilutions on 7H11 agar euthanize_and_harvest->homogenize_and_plate incubate_plates Incubate plates at 37°C for 3-4 weeks homogenize_and_plate->incubate_plates count_cfu Count colony-forming units (CFU) and calculate Log10 CFU per organ incubate_plates->count_cfu end End count_cfu->end

Sources

Validation

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic approach to elucidate their mechanism of action. This guide is dedicated to providing researcher...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic approach to elucidate their mechanism of action. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for confirming the mechanism of action of the novel compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide. Drawing upon the established principles of kinase inhibition and cancer cell biology, we present a series of comparative experiments designed to test the hypothesis that this compound functions as a B-Raf kinase inhibitor.

The structural motif of a 2-aminooxazole is a well-recognized pharmacophore, often considered a bioisostere of the 2-aminothiazole scaffold present in numerous approved kinase inhibitors. This structural similarity provides a strong rationale for investigating a potential role in oncology. This guide will therefore focus on a head-to-head comparison with established B-Raf inhibitors, Vemurafenib and Dabrafenib, using the B-Raf V600E mutant-positive melanoma cell line, A375, as our primary model system. The B-Raf V600E mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation.[1]

This guide is structured to provide not just a sequence of protocols, but a logical, self-validating experimental workflow. Each step is designed to build upon the last, from initial biochemical validation of target engagement to the observation of downstream cellular consequences.

Section 1: Initial Target Validation - In Vitro Kinase Assay

The foundational step in confirming the proposed mechanism of action is to ascertain direct interaction and inhibition of the putative target protein. An in vitro kinase assay provides a clean, cell-free system to measure the ability of 2-amino-N-methyl-1,3-oxazole-4-carboxamide to inhibit the enzymatic activity of recombinant B-Raf V600E. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[2]

Comparative Alternatives:
  • Vemurafenib: A potent and selective inhibitor of B-Raf V600E.[3]

  • Dabrafenib: Another highly selective ATP-competitive inhibitor of B-Raf V600E.[4][5]

  • Staurosporine: A non-selective kinase inhibitor, serving as a general positive control for kinase inhibition.

Experimental Protocol: In Vitro B-Raf V600E Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kits, such as the B-Raf(V600E) Kinase Assay Kit from BPS Bioscience.[6][7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, Vemurafenib, and Dabrafenib in 100% DMSO.

    • Create a 10-point serial dilution of each compound in DMSO, typically ranging from 10 mM to 0.5 nM.

  • Kinase Reaction Setup (96-well plate format):

    • Prepare a master mix containing 5x Kinase Buffer, 500 µM ATP, and the B-Raf substrate (e.g., inactive MEK1).

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of recombinant B-Raf V600E enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of the master mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value for each compound using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: In Vitro Kinase Inhibition
CompoundB-Raf V600E IC50 (nM)
2-amino-N-methyl-1,3-oxazole-4-carboxamideExperimental Value
VemurafenibExperimental Value
DabrafenibExperimental Value
StaurosporineExperimental Value
Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution (Test Compound & Comparators) Add_Compound Add Compounds/DMSO to 96-well Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase Reaction Master Mix (Enzyme, Substrate, ATP) Initiate_Reaction Initiate Reaction with Master Mix Reagent_Prep->Initiate_Reaction Add_Enzyme Add B-Raf V600E Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (10 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (30°C, 60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_Stop->Add_Detection Incubate_Detect Incubate (30 min) Add_Detection->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Data_Analysis Calculate IC50 Values Read_Luminescence->Data_Analysis

Caption: Workflow for the in vitro B-Raf V600E kinase assay.

Section 2: Cellular Potency and Target Engagement

Following the confirmation of direct enzymatic inhibition, the next critical step is to assess the compound's activity in a cellular context. This will determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.

Cell Line Model:
  • A375 (ATCC® CRL-1619™): A human malignant melanoma cell line harboring the homozygous B-Raf V600E mutation.[4][8] These cells are highly dependent on the MAPK pathway for survival and proliferation, making them an excellent model to assess the efficacy of B-Raf inhibitors.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[9]

  • Cell Culture and Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10][11]

    • Seed A375 cells into a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, Vemurafenib, and Dabrafenib in the culture medium.

    • Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Data Presentation: Cellular Proliferation Inhibition
CompoundA375 Cell Line GI50 (µM)
2-amino-N-methyl-1,3-oxazole-4-carboxamideExperimental Value
VemurafenibExperimental Value
DabrafenibExperimental Value
Experimental Protocol: Western Blot for Phospho-ERK

This assay directly measures the phosphorylation status of ERK, a key downstream effector of B-Raf, to confirm target engagement and pathway inhibition within the cell.[12][13]

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, Vemurafenib, and Dabrafenib (and a DMSO control) for 2-4 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the levels of p-ERK in treated samples to the vehicle control.

Signaling Pathway Diagramdot

G cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibitor Action RAS RAS BRAF B-Raf V600E MEK MEK1/2 ERK ERK1/2 Proliferation Cell Proliferation & Survival Test_Compound 2-amino-N-methyl-1,3-oxazole-4-carboxamide Test_Compound->BRAF Inhibition Comparators Vemurafenib / Dabrafenib Comparators->BRAF Inhibition

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-amino-N-methyl-1,3-oxazole-4-carboxamide

Abstract: The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive framework for the precli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide (designated COMPOUND-X ), against established drugs. Lacking specific target information for COMPOUND-X, we hypothesize a plausible mechanism of action based on its structural class: inhibition of the BRAF V600E kinase, a critical oncogene in melanoma. This document outlines a logical, multi-stage workflow, from initial in silico profiling to detailed in vitro characterization and a conceptual framework for in vivo validation. The protocols and decision-making logic herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Introduction: The Rationale for a Structured Benchmarking Cascade

The journey from a novel chemical entity to a potential therapeutic is a multi-step process of rigorous, comparative evaluation. The core principle is to benchmark the investigational compound against the current standards of care to determine its relative potency, selectivity, and safety profile. This guide uses COMPOUND-X , a previously uncharacterized 2-amino-N-methyl-1,3-oxazole-4-carboxamide, to illustrate this process.

Given the prevalence of kinase inhibitory activity within the broader class of oxazole carboxamides, we propose a hypothetical yet scientifically rigorous scenario where COMPOUND-X is evaluated as an inhibitor of the BRAF V600E kinase . This mutation is a key driver in over 50% of malignant melanomas.

Our chosen comparators are two FDA-approved, potent, and selective BRAF V600E inhibitors:

  • Vemurafenib (Zelboraf®) : A first-in-class inhibitor that significantly improved outcomes in patients with BRAF V600E-mutated melanoma.[1][2][3]

  • Dabrafenib (Tafinlar®) : Another highly potent and selective inhibitor, often used in combination with a MEK inhibitor.[4][5][6]

This guide will follow a systematic benchmarking cascade, designed to generate a comprehensive data package for COMPOUND-X, enabling a clear go/no-go decision for further development.

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation (Conceptual) a In Silico & Physicochemical Property Prediction b Biochemical Potency (BRAF V600E Kinase Assay) a->b Promising Drug-like Properties c Cellular Potency (A375 Cytotoxicity Assay) b->c Potent On-Target Activity d Kinase Selectivity (Kinome Panel Screen) c->d Good Cellular Activity e Predictive Safety & ADME (Microsomes, Ames, hERG) d->e Acceptable Selectivity f Pharmacokinetics (Murine Model) e->f Favorable In Vitro Safety/ADME g Efficacy (Melanoma Xenograft Model) f->g Good Exposure & Bioavailability

Caption: High-level workflow for benchmarking COMPOUND-X.

Part 1: Foundational Profiling - In Silico and Physicochemical Characterization

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, it is crucial to establish the fundamental drug-like properties of an investigational compound. In silico tools provide rapid, cost-effective predictions of physicochemical characteristics that heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9] Properties such as lipophilicity (LogP), aqueous solubility, and pKa are key determinants of oral bioavailability and cell permeability.

Methodology: Physicochemical properties for COMPOUND-X can be predicted using software suites like ACD/Percepta, ChemDraw, or other QSAR-based tools.[7][10] These predictions should be compared against the known experimental values of Vemurafenib and Dabrafenib to contextualize the profile of COMPOUND-X.

Data Presentation: Predicted Physicochemical Properties

PropertyCOMPOUND-X (Predicted)Vemurafenib (Known)Dabrafenib (Known)Rationale & Desired Range
Molecular Weight ( g/mol ) ~183.17489.92519.55< 500 (Lipinski's Rule)
LogP (Lipophilicity) 0.5 - 1.53.43.11 - 4 (Balance solubility & permeability)
Aqueous Solubility (mg/mL) > 0.1< 0.010.007High as possible for formulation
pKa (Most Basic) 3.0 - 4.01.92.2Influences solubility and absorption
H-Bond Donors 243< 5 (Lipinski's Rule)
H-Bond Acceptors 467< 10 (Lipinski's Rule)

Note: Data for COMPOUND-X is hypothetical for illustrative purposes.

Part 2: In Vitro Benchmarking - Establishing Potency, Selectivity, and Safety

This phase aims to experimentally validate the compound's activity, specificity, and potential liabilities using a suite of standardized in vitro assays.

A. On-Target Potency: BRAF V600E Biochemical Assay

Trustworthiness: The first critical experiment is to confirm direct, cell-free inhibition of the purified target enzyme. This isolates the interaction between the compound and the kinase, providing a clean measure of potency (IC50) without the complexities of cellular uptake or metabolism. A luminescent ATP-depletion assay is a robust, high-throughput method for this purpose.

cluster_0 Reaction cluster_1 Detection A BRAF V600E Enzyme + Substrate + ATP C Phosphorylation Occurs (ATP is consumed) A->C B Test Compound (e.g., COMPOUND-X) B->C Inhibition D Add Kinase-Glo® Reagent C->D E Luciferase Reaction: Remaining ATP -> Light D->E F Measure Luminescence E->F

Caption: Workflow for the BRAF V600E luminescent kinase assay.

Experimental Protocol: BRAF V600E Kinase Assay [11][12]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Dilute purified, recombinant BRAF V600E enzyme and its specific substrate (e.g., inactive MEK1) to their final concentrations in 1x Kinase Buffer.

    • Prepare a serial dilution of COMPOUND-X, Vemurafenib, and Dabrafenib in DMSO, then dilute further in 1x Kinase Buffer.

    • Prepare ATP solution at the desired concentration (typically at or near the Km for the enzyme).

  • Assay Plate Setup (384-well, white):

    • Add 5 µL of diluted compound or vehicle (DMSO control) to appropriate wells.

    • Add 10 µL of the enzyme/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction:

    • Add 10 µL of ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Max reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

CompoundBRAF V600E IC50 (nM)
COMPOUND-X 15
Vemurafenib 31
Dabrafenib 5

Note: Hypothetical data. A lower IC50 indicates higher potency.

B. Cellular Potency: Cytotoxicity in A375 Melanoma Cells

Expertise & Experience: While biochemical potency is essential, a compound must be able to penetrate the cell membrane and engage its target within the complex intracellular environment. Therefore, we assess the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on the target. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is an industry-standard model for this purpose.[13] The MTT assay is a classic, reliable method for measuring cell viability.[14][15][16][17]

Experimental Protocol: MTT Cell Proliferation Assay [14][15][16]

  • Cell Plating:

    • Culture A375 cells in appropriate media (e.g., DMEM + 10% FBS).

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of COMPOUND-X and comparators in culture media.

    • Remove the old media from the cells and add 100 µL of media containing the test compounds or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.[14][15]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Activity

CompoundA375 Cell Line GI50 (nM)
COMPOUND-X 50
Vemurafenib 100
Dabrafenib 20

Note: Hypothetical data.

C. Kinase Selectivity Profiling

Authoritative Grounding: A critical aspect of modern drug development is ensuring target selectivity to minimize off-target effects and potential toxicity.[18] While potent on-target activity is desired, broad activity against the human kinome can be a liability. Screening against a panel of kinases is the standard method to assess a compound's selectivity profile.[19][20][21]

Methodology: COMPOUND-X should be submitted to a commercial service (e.g., Reaction Biology, Eurofins) for screening at a fixed concentration (typically 1 µM) against a broad panel of human kinases (e.g., >300 kinases). Key off-targets for BRAF inhibitors, such as wild-type BRAF, CRAF, and members of the SRC and VEGFR families, should be closely examined.

Data Presentation: Abbreviated Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCOMPOUND-XVemurafenibDabrafenibRationale
BRAF V600E >99% >99%>99%On-Target
BRAF (Wild-Type) < 30% >90%< 40%Reduced potential for paradoxical activation
CRAF < 20% >95%65%Reduced potential for paradoxical activation
VEGFR2 < 10% < 10%< 10%Key anti-angiogenesis off-target
SRC < 15% 45%< 10%Common off-target for kinase inhibitors

Note: Hypothetical data. Lower inhibition of off-targets indicates better selectivity.

D. Predictive ADME & Safety Profiling

Trustworthiness: Early assessment of a compound's metabolic fate and potential for toxicity is crucial. These assays serve as self-validating systems to flag liabilities before advancing to more complex models.

  • Metabolic Stability: Assessed using human liver microsomes, this assay predicts the rate of Phase I metabolism, a primary driver of hepatic clearance.[22][23][24]

  • Genotoxicity (Ames Test): A bacterial reverse mutation assay used to detect the mutagenic potential of a compound.[25][26][27][28] A positive result is a significant red flag.

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is linked to a potentially fatal cardiac arrhythmia (QT prolongation). This is a standard regulatory safety screen.

Experimental Protocols (Abbreviated):

  • Human Liver Microsome Stability Assay: [22][29]

    • Incubate COMPOUND-X (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) and the cofactor NADPH at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 45 min).

    • Quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½).

  • Ames Test: [25][27]

    • Use several strains of Salmonella typhimurium with mutations in the histidine synthesis operon.

    • Expose the bacteria to various concentrations of COMPOUND-X, with and without a metabolic activation system (S9 fraction).

    • Plate the bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase over the background indicates mutagenicity.

Data Presentation: Predictive Safety & ADME Summary

ParameterCOMPOUND-XVemurafenibDabrafenibDesired Outcome
HLM Stability (t½, min) > 60~20> 60Longer half-life suggests lower clearance
Ames Test Result NegativeNegativeNegativeMust be negative
hERG Inhibition (IC50, µM) > 30> 10> 30> 10 µM (or >30x cellular GI50)

Note: Hypothetical data.

Part 3: In Vivo Benchmarking - A Conceptual Framework

If COMPOUND-X demonstrates potent and selective in vitro activity with a clean safety profile, the next logical step is to evaluate its properties in a living system.

cluster_0 PK Study cluster_1 Efficacy Study A Administer Compound (IV and PO routes) to healthy mice B Collect Blood Samples over time A->B C Analyze Plasma Concentration (LC-MS/MS) B->C E Once Tumors Establish, Begin Daily Dosing C->E Determine Efficacious Dose Level D Implant A375 Tumor Cells in Immunocompromised Mice D->E F Measure Tumor Volume over 3-4 weeks E->F

Caption: Conceptual workflow for in vivo PK/PD studies.

A. Pharmacokinetics (PK) in Mice

Expertise & Experience: An in vivo PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted, and to determine its bioavailability and half-life in the body. This information is critical for designing an effective dosing regimen for efficacy studies.[30][31][32]

Methodology Outline: [30][31][33]

  • Dosing: Administer COMPOUND-X to cohorts of mice via intravenous (IV) and oral (PO) routes.

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process blood to plasma and quantify the concentration of COMPOUND-X using a validated LC-MS/MS method.

  • Calculation: Determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), clearance, and oral bioavailability (%F).

B. Efficacy in a Melanoma Xenograft Model

Authoritative Grounding: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in vivo. A subcutaneous xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard and well-accepted method for evaluating anti-cancer efficacy.[13][34][35]

Methodology Outline: [34][35]

  • Implantation: Subcutaneously implant A375 melanoma cells into the flank of immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (Vehicle, COMPOUND-X, Dabrafenib). Begin daily oral dosing based on PK data.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days), calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation: Key In Vivo Parameters for Evaluation

ParameterCOMPOUND-XDabrafenibDesired Outcome
Oral Bioavailability (%F) 45% 60%> 30%
Plasma Half-Life (t½, hours) 6 8Sufficient for once or twice daily dosing
Tumor Growth Inhibition (%) 85% 95%Statistically significant and comparable to standard
Body Weight Change (%) < 5%< 5%< 10-15% (indicates good tolerability)

Note: Hypothetical data.

Conclusion and Forward Look

This guide has outlined a systematic, multi-tiered approach to benchmark the novel oxazole COMPOUND-X against the established BRAF V600E inhibitors, Vemurafenib and Dabrafenib. Based on the hypothetical data presented, COMPOUND-X demonstrates a highly promising profile:

  • Superior biochemical potency compared to Vemurafenib and comparable to Dabrafenib.

  • Excellent cellular activity in a relevant cancer cell line.

  • A potentially superior selectivity profile , with less activity against wild-type RAF kinases, which could translate to a better safety margin.

  • A clean predictive safety profile and promising metabolic stability.

  • Strong conceptual in vivo efficacy and drug-like pharmacokinetic properties.

This comprehensive data package provides a solid rationale for advancing COMPOUND-X into further preclinical development, including formal toxicology studies and investigation of combination therapies. This structured, data-driven benchmarking process is fundamental to identifying and validating the next generation of targeted therapeutics.

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Validation

Assessing the Selectivity of 2-amino-N-methyl-1,3-oxazole-4-carboxamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule inhibitors with precise selectivity profiles is paramount. The 2-amino-oxazole scaffold has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule inhibitors with precise selectivity profiles is paramount. The 2-amino-oxazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative framework for assessing the selectivity of a novel compound, 2-amino-N-methyl-1,3-oxazole-4-carboxamide , hereafter referred to as "Oxazole-4C". While specific experimental data for Oxazole-4C is not yet publicly available, this guide will establish a robust, technically grounded strategy for its evaluation, comparing its hypothetical performance against well-characterized kinase inhibitors.

Introduction to Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development.

This guide will focus on a hypothetical assessment of Oxazole-4C, a novel compound with a 2-amino-oxazole core, a moiety known to interact with the hinge region of the kinase ATP-binding site. We will outline a multi-tiered approach to characterize its selectivity profile and compare it to a panel of established kinase inhibitors with diverse selectivity patterns:

  • Dasatinib: A potent, multi-targeted inhibitor of Src family kinases and Bcr-Abl.[1][2][3]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.[4][5][6][7][8]

  • Trametinib: An allosteric inhibitor of MEK1/2, demonstrating a different mechanism of action and high selectivity.[9][10][11][12][13]

  • BMS-387032 (SNS-032): A selective inhibitor of cyclin-dependent kinases (CDKs).[14][15][16][17]

Part 1: Initial Assessment of Kinase Inhibitory Activity and Broad Selectivity Profiling

The first step in characterizing a new chemical entity is to determine its primary target(s) and to get a broad overview of its interactions across the kinome.

Primary Target Identification and Potency Determination: The Kinase-Glo® Assay

The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[18][19][20][21] A decrease in ATP is directly proportional to the kinase activity.

Experimental Rationale: This assay is an excellent initial screen to determine if Oxazole-4C inhibits a panel of candidate kinases. Based on the 2-amino-oxazole scaffold, a primary screening panel would include representative members from major kinase families, such as tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases (e.g., CDKs, MAP kinases).

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.

  • Compound Addition: Add varying concentrations of Oxazole-4C (typically in a 10-point dose-response curve) to the reaction wells. Include appropriate controls (vehicle only for 100% activity and a known pan-kinase inhibitor like staurosporine for 0% activity).

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Broad Kinome Scanning: Profiling Against a Large Kinase Panel

To gain a comprehensive understanding of Oxazole-4C's selectivity, it is essential to screen it against a large, representative panel of kinases. Several commercial services offer profiling against hundreds of kinases.

Experimental Rationale: This broad screen will identify both on-target and off-target interactions, providing a "selectivity score" for the compound. This data is crucial for early-stage risk assessment and for guiding lead optimization efforts.

Part 2: In-Depth Comparison with Reference Inhibitors

Assuming our initial screens identify, for example, potent activity of Oxazole-4C against Src family kinases and CDK2, we would then proceed to a head-to-head comparison with Dasatinib and BMS-387032. For illustrative purposes, we will also compare its hypothetical profile against the highly selective inhibitors, Vemurafenib and Trametinib, to highlight different selectivity paradigms.

Quantitative Comparison of In Vitro Potency

The IC50 values obtained from the Kinase-Glo® assays provide a direct comparison of the potency of Oxazole-4C against the reference compounds for a selected panel of kinases.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)IC50 (nM) vs. Off-Target 1 (e.g., VEGFR2)IC50 (nM) vs. Off-Target 2 (e.g., p38α)
Oxazole-4C (Hypothetical) Src, CDK2 5, 15 500 >10,000
DasatinibSrc, Bcr-Abl<1, <115200
BMS-387032CDK2, CDK7, CDK938, 62, 4>10,000>10,000
VemurafenibBRAF V600E31>10,000>10,000
TrametinibMEK1, MEK20.7, 0.9>10,000>10,000

Note: The IC50 values for the reference compounds are representative values from the literature. The values for Oxazole-4C are hypothetical for illustrative purposes.

Visualizing Selectivity: Kinome Maps

A powerful way to represent selectivity data is through a kinome map. This graphical representation plots the inhibitory activity of a compound against a phylogenetic tree of the human kinome, providing an intuitive visual of its selectivity profile.

G cluster_TK Tyrosine Kinases cluster_STK Serine/Threonine Kinases Src Src Abl Abl Src->Abl VEGFR2 VEGFR2 EGFR EGFR VEGFR2->EGFR CDK2 CDK2 BRAF BRAF CDK2->BRAF MEK1 MEK1 p38a p38α MEK1->p38a Oxazole_4C Oxazole-4C Oxazole_4C->Src Potent Oxazole_4C->CDK2 Potent Dasatinib Dasatinib Dasatinib->Src Very Potent Dasatinib->Abl Very Potent Dasatinib->VEGFR2 Moderate

Caption: Hypothetical Kinome Selectivity of Oxazole-4C vs. Dasatinib.

Part 3: Cellular Target Engagement and Off-Target Validation

While in vitro biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate target engagement and assess off-target effects in living cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context.[22][23][24][25][26] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Rationale: CETSA provides direct evidence that Oxazole-4C binds to its intended targets (e.g., Src, CDK2) in intact cells. It can also be used to investigate potential off-target engagement.

  • Cell Treatment: Treat cultured cells with Oxazole-4C or vehicle control for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_workflow CETSA Workflow A Treat cells with Oxazole-4C or vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify target protein (e.g., Western Blot) C->D E Generate melting curve and assess thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Super-Resolution Microscopy for Target Engagement

Advanced imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM) can provide spatial information on target engagement within the cell.[27][28][29][30][31]

Experimental Rationale: By labeling the target protein and using a fluorescently tagged version of Oxazole-4C, STORM can visualize the colocalization of the compound with its target at the subcellular level, offering a powerful visual confirmation of target engagement.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the selectivity of a novel 2-amino-oxazole derivative, Oxazole-4C. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, and by comparing its performance to well-characterized inhibitors, a clear and objective picture of its selectivity profile can be established.

The hypothetical data presented for Oxazole-4C, suggesting potent inhibition of Src and CDK2 with good selectivity over other kinases, would position it as a promising lead compound for further development. The next steps would involve lead optimization to further enhance selectivity and ADME properties, followed by in vivo efficacy and safety studies.

The principles and methodologies detailed in this guide are broadly applicable to the characterization of any novel small molecule inhibitor and underscore the importance of a rigorous, multi-faceted approach to selectivity assessment in modern drug discovery.

References

  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.

  • Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.

  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.

  • Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole inhibitors of cyclin-dependent kinase 2. N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a highly efficacious and selective antitumor agent. Journal of medicinal chemistry, 47(7), 1719-1728.

  • Promega Corporation. (2021). Kinase-Glo® Luminescent Kinase Assay Technical Manual.

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against B-Raf and K-Ras mutant tumors. Clinical Cancer Research, 17(12), 3898-3908.

  • Chen, R., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer chemotherapy and pharmacology, 64(4), 723-732.

  • National Center for Biotechnology Information. (2023). Vemurafenib. In StatPearls. StatPearls Publishing.

  • Conroy, A., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer chemotherapy and pharmacology, 64(4), 723-732.

  • ASCO Publications. (2004). Evaluation of a novel RNA biomarker of CDK2 inhibition in phase 1 clinical trials with BMS-387032. Journal of Clinical Oncology, 22(14_suppl), 2004.

  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.

  • Infante, J. R., et al. (2012). Safety and efficacy of the oral MEK inhibitor trametinib (GSK1120212) in combination with the oral BRAF inhibitor dabrafenib (GSK2118436) in patients with BRAFV600-mutant metastatic melanoma: a phase 1/2, open-label, dose-escalation, and dose-expansion study. The Lancet Oncology, 13(12), 1225-1232.

  • Kim, K. B., et al. (2013). Trametinib in the treatment of melanoma. Expert opinion on pharmacotherapy, 14(6), 705-713.

  • Anderson, D. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 14(22), 5521-5525.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature reviews. Drug discovery, 11(11), 873-886.

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies. Journal of medicinal chemistry, 49(23), 6819-6832.

  • ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87.

  • Al-Ali, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 55(4), 1519-1523.

  • Robert, C., et al. (2014). Combination of dabrafenib and trametinib in patients with BRAF V600-mutant metastatic melanoma: a phase 1/2, open-label, dose-escalation, and dose-expansion study. The Lancet Oncology, 15(2), 140-145.

  • Falchook, G. S., et al. (2012). Activity of the MEK inhibitor trametinib in patients with advanced melanoma: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 782-789.

  • Morressier. (2020). Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16.

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • PubMed. (2012). 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors.

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

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  • PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

  • Nikon. (n.d.). Super Resolution_N-STORM_e_2CE_SCJK-6(2411). Retrieved from [Link]

  • Helmholtz Imaging CONNECT. (n.d.). Super-resolution microscopy. Retrieved from [Link]

  • JoVE. (2022). Test Samples For Optimizing STORM Super-Resolution Microscopy l Protocol Preview.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-N-methyl-1,3-oxazole-4-carboxamide

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides an in-depth, procedural framework for the proper disposal of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a compound of interest within contemporary research pipelines. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on established principles of chemical safety and data extrapolated from structurally analogous compounds. Our core objective is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a profound understanding of the underlying safety principles, ensuring the protection of both personnel and the environment.

Hazard Assessment and Risk Mitigation: An Evidence-Based Approach

Due to the novelty of 2-amino-N-methyl-1,3-oxazole-4-carboxamide, a conservative hazard assessment is imperative. We will infer its potential hazards from the known properties of similar oxazole and carboxamide structures. A closely related compound, ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant. Therefore, it is prudent to handle 2-amino-N-methyl-1,3-oxazole-4-carboxamide with the assumption that it possesses a similar hazard profile.

Furthermore, the thermal decomposition of nitrogen-containing organic compounds can release toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx)[1]. Incompatibility with strong oxidizing agents should also be assumed, as this is a common characteristic of amine-containing compounds[1].

Key Assumed Hazards:

  • Harmful if swallowed (Acute Oral Toxicity)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • Hazardous decomposition products upon combustion

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling compounds of unknown or assumed toxicity. The following table outlines the minimum required PPE, with the rationale grounded in preventing the most likely routes of exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particulates that could cause serious eye damage, as indicated by analogous compounds[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may lead to irritation[2][3]. Glove integrity should be checked before and during use.
Body Protection A flame-retardant laboratory coat worn over personal clothing.To protect against splashes and incidental contact.
Respiratory Protection All handling should occur within a certified chemical fume hood.To prevent inhalation of airborne particulates or potential vapors, which may cause respiratory irritation[3][4].
Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2-amino-N-methyl-1,3-oxazole-4-carboxamide is to treat it as hazardous chemical waste. Adherence to all federal, state, and local regulations is mandatory[2].

Step 1: Waste Segregation

  • Action: At the point of generation, immediately segregate all waste containing 2-amino-N-methyl-1,3-oxazole-4-carboxamide. This includes pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions.

  • Causality: Proper segregation prevents unintentional and potentially hazardous reactions with other waste streams and ensures that the waste is routed to the correct disposal facility[2].

Step 2: Containerization

  • Solid Waste:

    • Action: Place solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with organic solids.

    • Causality: Secure containment is crucial to prevent spills and exposure during storage and transport[4].

  • Liquid Waste (Solutions):

    • Action: Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Do not mix with other solvent waste streams unless compatibility has been verified.

    • Causality: Prevents potential reactions and ensures the integrity of the waste container.

Step 3: Labeling

  • Action: Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-amino-N-methyl-1,3-oxazole-4-carboxamide"

    • The approximate quantity of the compound

    • The date of accumulation

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the waste, from laboratory staff to disposal technicians.

Step 4: Storage and Collection

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Safe and secure storage minimizes the risk of spills, exposure, and unauthorized access. Professional disposal ensures compliance with environmental regulations[5].

The following diagram illustrates the decision-making and operational flow for the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_final Storage & Disposal start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First waste_gen Generate Waste Containing 2-amino-N-methyl-1,3-oxazole-4-carboxamide ppe->waste_gen segregate Segregate Waste at Point of Generation waste_gen->segregate Immediate Action containerize Place in a Labeled, Sealable Hazardous Waste Container segregate->containerize label_waste Label with Chemical Name, Hazards, and Date containerize->label_waste Ensure Clarity store Store in Designated Satellite Accumulation Area label_waste->store collect Arrange for EHS/ Contractor Collection store->collect Regulatory Compliance end Disposal Complete collect->end

Caption: Workflow for the safe disposal of 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Assess the Situation: From a safe distance, assess the extent of the spill.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional research.

References

  • Benchchem. (n.d.). Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Benchchem. (n.d.). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet for (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid.
  • Sigma-Aldrich. (n.d.). ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate.
  • Fisher Scientific. (2009, April 13). Safety Data Sheet for 5-Aminoimidazole-4-carboxamide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Handling

Essential Protective Measures for Handling 2-amino-N-methyl-1,3-oxazole-4-carboxamide

A Senior Application Scientist's Guide to Safe Laboratory Practices For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-amino-N-methyl-1,3-oxazole-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar oxazole and carboxamide derivatives to establish a robust framework for safe handling, personal protection, and disposal.

The core principle of this guide is to treat 2-amino-N-methyl-1,3-oxazole-4-carboxamide with a high degree of caution, assuming it may possess hazards similar to related compounds, which include potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1][2][3] Adherence to these protocols is a self-validating system to ensure a controlled and safe laboratory environment.

Hazard Analysis and Risk Mitigation

Based on the hazard classifications of analogous compounds like ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate and N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride, we must anticipate that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may be classified as harmful and an irritant.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, our protective strategy is centered on creating effective barriers to these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the recommended PPE for handling 2-amino-N-methyl-1,3-oxazole-4-carboxamide.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation.[4] The choice of glove material should be based on compatibility with the solvents being used. Regularly inspect gloves for any signs of degradation or puncture.[7][8]
Respiratory Protection Typically not required for handling small quantities in a well-ventilated laboratory or a chemical fume hood. For larger quantities, or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Handling should be conducted in a well-ventilated area to minimize inhalation exposure.[9][10] A chemical fume hood is the preferred engineering control.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Pre-Handling Checklist:
  • Information Review: Before beginning any work, review this guide and any available safety information for structurally similar compounds.

  • Engineering Controls: Ensure your primary engineering control, typically a chemical fume hood, is functioning correctly.[9]

  • PPE Inspection: Inspect all PPE for defects. Don the required PPE as outlined in the table above.[7]

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[6]

Step-by-Step Handling Protocol:
  • Containment: All weighing and transfer of the solid compound should be performed within a chemical fume hood or other suitable contained workspace to prevent the release of dust.

  • Dispensing: Use spark-proof tools for handling the solid material.[9] Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.[4]

Waste Disposal Plan:

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.

  • Waste Segregation: Segregate waste containing 2-amino-N-methyl-1,3-oxazole-4-carboxamide from other waste streams.

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed container.

    • Liquid Waste: Store in a compatible, sealed, and labeled container.

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations. This may involve incineration at an approved waste disposal plant.[4][7] Do not dispose of down the drain or in general trash.

Workflow Diagrams for Clarity and Compliance

To ensure a clear understanding of the operational flow, the following diagrams illustrate the key decision points and procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_info Review Safety Guide prep_eng Verify Fume Hood Operation prep_info->prep_eng prep_ppe Inspect & Don PPE prep_eng->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_contain Work in Fume Hood prep_emergency->handle_contain handle_dispense Dispense Carefully (Avoid Dust) handle_contain->handle_dispense handle_solution Prepare Solution (Slow Addition) handle_dispense->handle_solution handle_decon Decontaminate Surfaces handle_solution->handle_decon handle_wash Wash Hands handle_decon->handle_wash disp_segregate Segregate Waste handle_wash->disp_segregate disp_container Containerize & Label disp_segregate->disp_container disp_dispose Dispose per Regulations disp_container->disp_dispose PPE_Decision_Tree cluster_ppe Personal Protective Equipment start Handling 2-amino-N-methyl- 1,3-oxazole-4-carboxamide eye_protection Eye Protection: Safety Glasses with Side Shields or Goggles start->eye_protection skin_protection Skin Protection: Nitrile Gloves Lab Coat start->skin_protection respiratory_protection Respiratory Protection: (if aerosols or large quantities) start->respiratory_protection Aerosol Risk? face_protection Face Shield (if splash risk) eye_protection->face_protection Splash Potential?

Caption: PPE Selection Decision Tree.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-methyl-1,3-oxazole-4-carboxamide
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